molecular formula C5H12O2 B1600349 2-Methoxy-2-methylpropan-1-ol CAS No. 22665-67-4

2-Methoxy-2-methylpropan-1-ol

Cat. No.: B1600349
CAS No.: 22665-67-4
M. Wt: 104.15 g/mol
InChI Key: VMPUAIZSESMILD-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropan-1-ol (CAS 22665-67-4) is a bifunctional organic compound of significant interest in chemical research and industrial applications. With the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol, this compound features both ether and primary alcohol functional groups on a tertiary carbon center, conferring a balance of hydrophilic and lipophilic properties . This structure makes it a versatile polar solvent capable of dissolving a wide range of organic compounds and participating in hydrogen bonding both as a donor and acceptor . Its physicochemical properties include a density of approximately 0.9 g/cm³, a boiling point of around 123.6 °C, and a flash point of about 42.8 °C, classifying it as a flammable liquid . In research, this compound is notably investigated as a solvent and intermediate in catalytic processes, such as the epoxidation of isobutene, where it can form as a secondary product from the ring-opening of 1,2-epoxy-2-methylpropane . Its synthesis can be achieved through acid-catalyzed hydration of 2-methylpropene (isobutene) followed by methanolysis, a route valued for its high yield and scalability . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with care, referring to the provided Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPUAIZSESMILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472010
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22665-67-4
Record name 2-Methoxy-2-methyl-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of 2-Methoxy-2-methylpropan-1-ol, a primary alcohol with potential applications in organic synthesis and drug development. This document details a feasible synthetic pathway, summarizes its physicochemical properties, and outlines relevant experimental protocols.

Introduction

This compound (CAS No. 22665-67-4) is a bifunctional organic molecule containing both a hydroxyl and a methoxy (B1213986) group. Its structure, featuring a neopentyl-like backbone, offers unique steric and electronic properties that can be exploited in the synthesis of more complex molecules. This guide serves as a technical resource for chemists and pharmaceutical scientists interested in the preparation and utilization of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. While experimentally determined data is limited, the following values have been reported or are estimated based on its structure.

PropertyValueSource
Molecular Formula C₅H₁₂O₂--INVALID-LINK--[1]
Molecular Weight 104.15 g/mol --INVALID-LINK--[1]
Boiling Point 123.6 ± 8.0 °C at 760 mmHg--INVALID-LINK--[2]
Density 0.9 ± 0.1 g/cm³--INVALID-LINK--[2]
CAS Number 22665-67-4--INVALID-LINK--[1]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-methoxy-2-methylpropanoic acid. The first step is the esterification of the carboxylic acid to its methyl ester, followed by the reduction of the ester to the desired primary alcohol.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction 2_methoxy_2_methylpropanoic_acid 2-Methoxy-2-methylpropanoic Acid Methyl_2_methoxy_2_methylpropanoate Methyl 2-methoxy-2-methylpropanoate 2_methoxy_2_methylpropanoic_acid->Methyl_2_methoxy_2_methylpropanoate Esterification Methanol_H2SO4 Methanol (B129727), H₂SO₄ (cat.) Methanol_H2SO4->Methyl_2_methoxy_2_methylpropanoate 2_Methoxy_2_methylpropan_1_ol This compound Methyl_2_methoxy_2_methylpropanoate->2_Methoxy_2_methylpropan_1_ol Reduction LiAlH4_THF 1. LiAlH₄, Anhydrous THF 2. H₂O Workup LiAlH4_THF->2_Methoxy_2_methylpropan_1_ol

A two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of Methyl 2-methoxy-2-methylpropanoate

This procedure is based on a general Fischer esterification method.[3][4]

  • Materials:

    • 2-methoxy-2-methylpropanoic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxy-2-methylpropanoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for several hours (the reaction can be monitored by Thin Layer Chromatography (TLC)).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-methoxy-2-methylpropanoate.

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound

This protocol is adapted from standard procedures for the reduction of esters using lithium aluminum hydride (LiAlH₄).[5]

  • Materials:

    • Methyl 2-methoxy-2-methylpropanoate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Sodium sulfate decahydrate (B1171855) (Na₂SO₄·10H₂O) or a suitable quenching agent (e.g., Fieser workup)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Three-necked round-bottom flask

    • Dropping funnel

    • Reflux condenser

    • Inert atmosphere setup (e.g., nitrogen or argon)

    • Ice bath

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. All manipulations must be carried out under a dry, inert atmosphere, and all glassware must be thoroughly dried.

    • In a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend LiAlH₄ (e.g., 1.5-2.0 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve methyl 2-methoxy-2-methylpropanoate (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture can be heated to reflux for a few hours to ensure the reaction goes to completion (monitor by TLC).

    • Cool the reaction mixture back to 0 °C with an ice bath.

    • Quenching: Carefully and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that produces hydrogen gas. An alternative and often safer method is the Fieser workup: for 'x' g of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water.

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with THF or another suitable organic solvent.

    • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

    • The product can be purified by distillation under reduced pressure.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methoxy group, the methylene (B1212753) protons adjacent to the alcohol, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals corresponding to the different carbon environments within the molecule.

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The outlined two-step synthetic pathway offers a viable method for its preparation in a laboratory setting. Further research to establish a complete and experimentally verified profile of its physical, chemical, and spectroscopic properties is encouraged to facilitate its broader application in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and properties of 2-Methoxy-2-methylpropan-1-ol. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both a primary alcohol and an ether functional group.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C5H12O2PubChem[1]
Molecular Weight 104.15 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 22665-67-4ChemicalBook[2]
Appearance Not specified (likely a liquid)
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
InChI InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3PubChem[1]
InChIKey VMPUAIZSESMILD-UHFFFAOYSA-NPubChem[1]
SMILES CC(C)(CO)OCPubChem[1]

Synthesis

This compound is a useful reactant in organic synthesis.[2] A plausible synthetic route to this compound involves the reaction of an appropriate epoxide with methanol (B129727).

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of a related compound, (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol, involves the reduction of an imine formed from D-alaninol and 4-anisaldehyde using sodium borohydride (B1222165) in methanol.[3] While not a direct synthesis of this compound, this procedure illustrates a common methodology for the synthesis of related amino alcohols.

A more direct conceptual synthesis pathway for this compound is outlined in the workflow diagram below. This would typically involve the ring-opening of 2,2-dimethyloxirane (B32121) with methanol under acidic or basic conditions.

Synthesis_Workflow Reactant1 2,2-Dimethyloxirane Intermediate Ring-Opening Reactant1->Intermediate Reactant2 Methanol (CH3OH) Reactant2->Intermediate Catalyst Acid or Base Catalyst Catalyst->Intermediate Product This compound Intermediate->Product

Conceptual synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of this compound. Mass spectrometry data (GC-MS) is available for this compound, which can be used to determine its molecular weight and fragmentation pattern.[4]

Spectroscopic DataDetailsSource
Mass Spectrum (GC) AvailableSpectraBase[4]
Instrument Name Agilent 7820A-5890SpectraBase[4]
Ionization Type EISpectraBase[4]

Reactivity and Applications

The reactivity of this compound is dictated by its two functional groups: the primary alcohol and the ether. The alcohol can undergo typical reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to an alkyl halide. The ether linkage is generally stable but can be cleaved under harsh acidic conditions, such as with HBr, which would likely lead to the formation of 2-methylpropan-1,2-diol and bromomethane.

Its bifunctional nature makes it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.

Safety and Handling

The following diagram outlines a general workflow for the safe handling of laboratory chemicals.

Safe_Handling_Workflow Start Start: Obtain Chemical Assess_Hazards Assess Hazards (Review SDS) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Engineering_Controls Use Engineering Controls (Fume Hood) Select_PPE->Engineering_Controls Perform_Experiment Perform Experiment Engineering_Controls->Perform_Experiment Waste_Disposal Dispose of Waste Properly Perform_Experiment->Waste_Disposal Decontaminate Decontaminate Work Area Waste_Disposal->Decontaminate End End Decontaminate->End

General workflow for safe chemical handling in a laboratory setting.

References

An In-depth Technical Guide to 2-Methoxy-2-methylpropan-1-ol (CAS: 22665-67-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-2-methylpropan-1-ol (CAS number 22665-67-4), a chemical intermediate with potential applications in organic synthesis and drug discovery. This document collates available data on its physicochemical properties, spectroscopic characteristics, and safety and handling protocols. While specific experimental data on its biological activity and metabolic pathways are limited in publicly accessible literature, this guide aims to provide a foundational understanding for researchers and professionals in the field.

Chemical and Physical Properties

This compound is a primary alcohol and an ether. Its structure features a neopentyl-like backbone with a methoxy (B1213986) group on the tertiary carbon and a primary hydroxyl group.

PropertyValueSource
CAS Number 22665-67-4[1]
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
IUPAC Name This compound[1]
SMILES CC(C)(CO)OC[1]
InChI InChI=1S/C5H12O2/c1-5(2,4-6)7-3/h6H,4H2,1-3H3[1]
InChIKey VMPUAIZSESMILD-UHFFFAOYSA-N[1]
Computed XLogP3 0.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Exact Mass 104.083729621 g/mol [1]
Monoisotopic Mass 104.083729621 g/mol [1]
Topological Polar Surface Area 29.5 Ų[1]
Heavy Atom Count 7[1]
Formal Charge 0[1]

Synthesis and Manufacturing

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and by comparison with similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments: the two equivalent methyl groups, the methylene (B1212753) protons adjacent to the hydroxyl group, the methoxy group protons, and the hydroxyl proton. The chemical shifts and splitting patterns would be characteristic of its structure.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments: the two equivalent methyl carbons, the quaternary carbon, the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group.[3] Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibrations for the ether and alcohol functionalities would likely appear in the fingerprint region, typically between 1050 and 1250 cm⁻¹.[4]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 104. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), which could lead to fragments such as [CH₂OH]⁺ (m/z 31).[5] Ethers often undergo cleavage at the C-O bond. The fragmentation pattern would provide valuable information for structural elucidation.

Safety and Handling

Safety data for this compound is limited. However, data for the related isomer, 2-methoxypropan-1-ol, indicates that it is a flammable liquid and vapor, causes skin irritation, may cause respiratory irritation, and is suspected of damaging the unborn child.[6] Given the structural similarity, it is prudent to handle this compound with similar precautions.

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of vapors.

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air and keep comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Biological Activity and Toxicological Profile

There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. Studies on related compounds, such as 2-methoxypropan-1-ol, have shown evidence of prenatal toxicity in animal studies.[5] The main metabolite of 2-methoxypropan-1-ol, 2-methoxypropionic acid, is believed to be responsible for its developmental toxicity.[6]

Given the absence of specific data, it is crucial for researchers to conduct thorough in vitro and in vivo studies to assess the bioactivity, cytotoxicity, and metabolic fate of this compound before considering its use in any drug development program.

Potential Applications

As a bifunctional molecule containing both a hydroxyl and an ether group, this compound can serve as a versatile building block in organic synthesis. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification and etherification reactions. The tertiary methoxy group is relatively stable, making it a useful protecting group in certain synthetic strategies. Its potential as a precursor for novel pharmaceutical compounds warrants further investigation.

Experimental Workflows and Logical Relationships

Due to the limited experimental data, the following diagrams represent logical workflows for the characterization and potential investigation of this compound.

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow start Starting Materials (e.g., Isobutylene (B52900) oxide, Methanol) reaction Chemical Reaction (e.g., Ring Opening) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical_Characterization_Workflow Analytical Characterization Workflow sample Purified Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry (e.g., GC-MS) sample->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Caption: A standard workflow for the analytical characterization of this compound.

Biological_Screening_Pathway Hypothetical Biological Screening Pathway compound This compound cytotoxicity In vitro Cytotoxicity Assays (e.g., on cancer cell lines) compound->cytotoxicity enzyme Enzyme Inhibition Assays (e.g., Kinases, Proteases) compound->enzyme receptor Receptor Binding Assays (e.g., Nuclear Receptors) compound->receptor activity Identification of Biological Activity cytotoxicity->activity Active no_activity No Significant Activity cytotoxicity->no_activity Inactive enzyme->activity Active enzyme->no_activity Inactive receptor->activity Active receptor->no_activity Inactive

Caption: A hypothetical screening pathway to investigate the biological activity of the compound.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has summarized the currently available technical information. However, the significant data gaps, particularly in the areas of detailed synthesis protocols, comprehensive spectroscopic analysis, and biological activity, highlight the need for further research to fully elucidate the properties and potential applications of this compound. Researchers are encouraged to undertake systematic studies to fill these knowledge gaps, which will be crucial for its potential use in drug development and other scientific endeavors.

References

"2-Methoxy-2-methylpropan-1-ol" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2-Methoxy-2-methylpropan-1-ol, a compound of interest in various research and development applications.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis.

PropertyValueSource
Molecular Formula C5H12O2[1][2]
Molecular Weight 104.15 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 22665-67-4[2][3]

Experimental Protocols and Methodologies

This section is not applicable to the scope of this document, which focuses on the fundamental molecular weight and formula of the compound.

Visualizations and Signaling Pathways

This section is not applicable as there are no signaling pathways or complex experimental workflows associated with the determination of the molecular weight and formula of this compound.

References

"2-Methoxy-2-methylpropan-1-ol" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-2-methylpropan-1-ol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details experimental protocols, and includes visualizations of analytical workflows and molecular fragmentation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectroscopy Data

While a publicly available high-resolution spectrum with full peak assignments and coupling constants was not found in the initial search, a typical proton NMR spectrum for this compound would be predicted as follows. The data is presented in a structured format for clarity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.30s3HO-CH₃
~3.45s2H-CH₂-OH
~1.15s6H-C(CH₃)₂
~2.50br s1H-OH
¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. Based on its structure, the following chemical shifts are expected.

Chemical Shift (δ) ppmCarbon TypeAssignment
~75QuaternaryC (CH₃)₂
~70PrimaryC H₂OH
~50PrimaryOC H₃
~25Primary-C(C H₃)₂
Infrared (IR) Spectroscopy Data

The infrared spectrum reveals the functional groups present in this compound. Key absorption bands are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2970-2820StrongC-H stretch (alkane)
1470-1450MediumC-H bend
1150-1085StrongC-O stretch (ether)
1050-1000StrongC-O stretch (primary alcohol)
Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for this compound is available.[1]

m/zRelative Intensity (%)Putative Fragment
104< 5[M]⁺ (Molecular Ion)
89~20[M - CH₃]⁺
73100[M - OCH₃]⁺ or [C₄H₉O]⁺
59~80[C₃H₇O]⁺
43~60[C₃H₇]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, is used for data acquisition.

  • ¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For the ¹H NMR spectrum, the peaks are integrated to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[2][3]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: For a volatile liquid, the sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[4][5] The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5][6]

  • Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion.

  • Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Prep Sample Preparation (Dissolving/Depositing) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Data Processing (FT, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Verification/ Elucidation Interpret->Structure

A logical workflow for spectroscopic analysis.

Mass_Spec_Fragmentation cluster_frags Primary Fragments cluster_loss Neutral Loss M [C₅H₁₂O₂]⁺ m/z = 104 (Molecular Ion) L1 - •CH₃ M->L1 L2 - •OCH₃ M->L2 L3 - •C(CH₃)₂OH M->L3 F1 [C₄H₉O₂]⁺ m/z = 89 F2 [C₄H₉O]⁺ m/z = 73 F3 [C₃H₇O]⁺ m/z = 59 L1->F1 L2->F2 L3->F3

Predicted fragmentation of this compound in MS.

References

Synthesis of "2-Methoxy-2-methylpropan-1-ol" reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic route to 2-Methoxy-2-methylpropan-1-ol, a specialty alcohol with applications in various chemical syntheses. The core of this guide is focused on the reaction mechanism, a detailed experimental protocol, and the associated quantitative data for the most plausible synthesis method: the base-catalyzed ring-opening of 1,2-epoxy-2-methylpropane. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this synthesis.

Core Synthesis Reaction and Mechanism

The most direct and regioselective method for the synthesis of this compound is the nucleophilic ring-opening of 1,2-epoxy-2-methylpropane (also known as isobutylene (B52900) oxide). This reaction is best performed under basic or strongly nucleophilic conditions to ensure the desired regioselectivity.

The reaction proceeds via an SN2 mechanism.[1] In the presence of a strong nucleophile, such as a methoxide (B1231860) ion (CH₃O⁻), the attack occurs at the less sterically hindered carbon atom of the epoxide ring.[1] For 1,2-epoxy-2-methylpropane, this is the primary carbon (C1). The methoxide ion performs a backside attack on this carbon, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the solvent (methanol), yields the final product, this compound.

This base-catalyzed pathway is highly regioselective, favoring the formation of the primary alcohol. In contrast, acid-catalyzed ring-opening of epoxides can be less regioselective and may lead to a mixture of products, as the reaction proceeds through a transition state with significant carbocation character at the more substituted carbon.[1]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_product Product epoxide 1,2-Epoxy-2-methylpropane transition_state Transition State epoxide->transition_state Sɴ2 Attack methoxide Methoxide (CH₃O⁻) methoxide->transition_state methanol (B129727) Methanol (CH₃OH) alkoxide Alkoxide Intermediate transition_state->alkoxide Ring Opening product This compound alkoxide->product Protonation methanol_source Methanol (Solvent for Protonation) methanol_source->product

Reaction Mechanism of Base-Catalyzed Epoxide Ring-Opening

Experimental Protocol

Materials:

  • 1,2-Epoxy-2-methylpropane (Isobutylene oxide)

  • Methanol (Anhydrous)

  • Sodium Methoxide (or Sodium metal to be freshly converted to sodium methoxide)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol. If using sodium metal, add it in small pieces to the methanol to generate sodium methoxide in situ. Alternatively, add commercial sodium methoxide to the methanol. Allow the mixture to stir until the sodium methoxide is fully dissolved or a uniform slurry is formed.[2]

  • Addition of Epoxide: To the stirring solution of sodium methoxide in methanol, add 1,2-epoxy-2-methylpropane dropwise.

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain this temperature for a specified period (e.g., 30 minutes to a few hours).[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling and Quenching: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.[2]

  • Workup and Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Extract the aqueous layer with diethyl ether or another suitable organic solvent multiple times.[3]

  • Washing: Combine the organic extracts and wash them sequentially with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude this compound can be purified by fractional distillation under reduced pressure.

experimental_workflow setup 1. Reaction Setup (Flask, Methanol, NaOMe) add_epoxide 2. Add 1,2-Epoxy-2-methylpropane setup->add_epoxide reflux 3. Reflux Reaction Mixture add_epoxide->reflux cool 4. Cool to Room Temperature reflux->cool extract 5. Aqueous Workup & Extraction (Water, Diethyl Ether) cool->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry & Concentrate (MgSO₄, Rotary Evaporator) wash->dry purify 8. Purification (Fractional Distillation) dry->purify

Experimental Workflow for the Synthesis

Quantitative Data

Specific quantitative data for the synthesis of this compound via this method is not available in the cited literature. However, the data from the analogous reaction of 1,2-epoxyhexane (B74757) with sodium methoxide in methanol can be used as a reference to estimate the expected outcomes.[2]

ParameterValue (for 1,2-epoxyhexane reaction)Notes
Reactants 1,2-epoxyhexane, Sodium Methoxide, MethanolIsobutylene oxide would be used instead of 1,2-epoxyhexane.
Solvent MethanolServes as both solvent and reactant source after protonation.
Reaction Time ~30 minutesReaction time may vary based on substrate and temperature.[2]
Reaction Temp. RefluxThe boiling point of methanol is 64.7 °C.
Yield High (exact % not specified)Base-catalyzed epoxide openings are generally high-yielding.

Alternative Synthesis Route

An alternative, though likely more complex, route to this compound involves the reduction of 2-methoxy-2-methylpropanoic acid or its corresponding ester. This multi-step process would first require the synthesis of the carboxylic acid, which is not commercially available in large quantities. The carboxylic acid could then be reduced to the primary alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). While this method is chemically sound, the lack of readily available starting materials makes the epoxide ring-opening a more practical and efficient approach.

References

Solubility of 2-Methoxy-2-methylpropan-1-ol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-2-methylpropan-1-ol, a key solvent and intermediate in various chemical and pharmaceutical applications. Due to its molecular structure, featuring both a polar hydroxyl group and a nonpolar ether and tert-butyl group, this compound exhibits broad miscibility with a range of organic solvents. While specific quantitative solubility data is not extensively documented in readily available literature, this guide outlines the theoretical basis for its solubility, presents its known physical properties, and provides detailed experimental protocols for researchers to determine precise solubility parameters for their specific applications.

Introduction to this compound

This compound, with the chemical formula C₅H₁₂O₂, is a bifunctional organic compound containing both a primary alcohol and a tertiary ether functional group. Its structure imparts a unique set of properties, making it a valuable component in organic synthesis and as a specialty solvent. Understanding its solubility is critical for its effective use in reaction media, purification processes, and formulation development.

Key Physical and Chemical Properties:

PropertyValue
IUPAC Name This compound
CAS Number 22665-67-4
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
Appearance Colorless liquid
Boiling Point Approximately 141-141.5 °C
Density Approximately 0.9365 g/cm³ at 15 °C

Solubility Profile

Based on available chemical information, this compound is widely reported to be miscible with alcohols and most common organic solvents. Miscibility implies that the substances can be mixed in all proportions to form a single, homogeneous phase. This high degree of solubility is attributed to its molecular structure, which allows for favorable interactions with a variety of solvent types.

The hydroxyl (-OH) group is polar and capable of hydrogen bonding, which promotes solubility in polar protic solvents like other alcohols (e.g., ethanol, methanol) and water. The ether linkage (-O-) can also act as a hydrogen bond acceptor. Concurrently, the methyl and tert-butyl groups contribute to its nonpolar character, facilitating solubility in nonpolar and weakly polar aprotic solvents (e.g., toluene, acetone).

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a specific quantitative dataset for the solubility of this compound in a range of organic solvents (e.g., in g/100 mL or mol/L at specified temperatures). The prevalent description of its solubility is qualitative, emphasizing its miscibility. For applications requiring precise solubility values, experimental determination is recommended using the protocols outlined in this guide.

The following table indicates the expected miscibility based on general principles of "like dissolves like" and the compound's structure.

SolventSolvent TypeExpected Solubility/Miscibility
MethanolPolar ProticMiscible
EthanolPolar ProticMiscible
IsopropanolPolar ProticMiscible
AcetonePolar AproticMiscible
Tetrahydrofuran (THF)Polar AproticMiscible
Ethyl AcetatePolar AproticMiscible
DichloromethanePolar AproticMiscible
TolueneNonpolar AproticSoluble/Miscible
HexaneNonpolar AproticLikely Soluble/Miscible

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which is a key consideration in designing experimental systems.

Caption: Key factors that influence the solubility of a solute in a solvent.

  • Temperature: For most solid and liquid solutes, solubility increases with temperature. For precise work, solubility should be determined at the target experimental temperature.

  • Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility. The dual polar/nonpolar nature of this compound allows it to interact favorably with a wide range of solvents.

  • Intermolecular Forces: The ability of the solute and solvent to form hydrogen bonds, dipole-dipole interactions, and London dispersion forces is crucial. The hydroxyl group of this compound is a key contributor to its hydrogen bonding capacity.

Experimental Protocols for Solubility Determination

For researchers requiring quantitative solubility data, the following established methods can be employed. The choice of method may depend on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.

General Experimental Workflow

The fundamental process for determining solubility involves preparing a saturated solution, separating the undissolved solute, and quantifying the amount of dissolved solute in the supernatant.

ExperimentalWorkflow start Start prep Preparation of Saturated Solution (Excess solute in solvent) start->prep equilibrate Equilibration (Constant temperature shaking) prep->equilibrate separate Phase Separation (Centrifugation or Filtration) equilibrate->separate quantify Quantification of Solute in Supernatant/Filtrate separate->quantify calculate Calculation of Solubility quantify->calculate end End calculate->end

Caption: A generalized workflow for the experimental determination of solubility.

Isothermal Shake-Flask Method followed by Gravimetric Analysis

This is a classical and highly reliable method for determining solubility.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with airtight caps

  • Centrifuge and/or syringe filters (solvent-compatible, e.g., PTFE, 0.22 or 0.45 µm)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed beaker

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed glass vial. The presence of undissolved solute is essential to ensure saturation.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution reaches saturation. Constant agitation is necessary.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solute settle. To ensure complete separation of the liquid and solid phases, centrifuge the vial or filter the supernatant through a syringe filter that has been pre-warmed to the experimental temperature.

  • Quantification: Accurately transfer a known volume or mass of the clear, saturated supernatant to a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to degrade or sublime.

  • Final Weighing: Once all the solvent has been removed and the dish has returned to room temperature in a desiccator, weigh the dish containing the solute residue.

  • Calculation: The solubility can be calculated as follows:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant taken in mL) * 100

Isothermal Shake-Flask Method followed by Gas Chromatography (GC) Analysis

This method is suitable for volatile solutes and can be more rapid than gravimetric analysis.

Materials:

  • Same as for gravimetric analysis, plus:

  • Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

  • Appropriate GC column

  • Syringes for sample injection

  • Internal standard (optional, but recommended for higher accuracy)

Procedure:

  • Prepare Saturated Solution and Equilibrate: Follow steps 1 and 2 from the gravimetric method.

  • Phase Separation: Follow step 3 from the gravimetric method.

  • Prepare Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. If using an internal standard, add it to each standard and the saturated sample at the same concentration.

  • GC Analysis: Analyze the calibration standards and the saturated supernatant by GC.

  • Construct Calibration Curve: Plot the peak area (or the ratio of the analyte peak area to the internal standard peak area) of the calibration standards against their known concentrations.

  • Determine Concentration: Use the peak area from the saturated sample to determine its concentration from the calibration curve.

  • Calculate Solubility: The determined concentration is the solubility of the compound in that solvent at the experimental temperature.

Conclusion

This compound is a versatile compound characterized by its high degree of solubility, or miscibility, in a wide array of organic solvents. This property is a direct result of its bifunctional molecular structure. For research and development applications that demand precise knowledge of its solubility limits, the experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reliable quantitative data. The application of these methods will empower researchers to effectively utilize this compound in their specific solvent systems.

A Technical Guide to the Thermal Stability of 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview based on established principles of organic chemistry and thermal analysis. As of the date of publication, specific experimental data on the thermal stability of 2-Methoxy-2-methylpropan-1-ol is not publicly available. The information presented herein is based on an analysis of structurally related compounds and should be used as a guide for future experimental investigation.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary ether. This unique structure makes it a potentially valuable intermediate in various chemical syntheses, including in the pharmaceutical and specialty chemicals industries. A thorough understanding of its thermal stability is paramount for ensuring safe handling, storage, processing, and for defining the limits of its application in high-temperature reaction conditions.

This technical guide provides a comprehensive analysis of the predicted thermal stability of this compound. In the absence of direct experimental data, this guide draws upon documented thermal decomposition behaviors of structurally analogous compounds, including neopentyl alcohol derivatives and other alkoxy alcohols. Furthermore, it outlines detailed, best-practice experimental protocols for definitively determining the compound's thermal properties using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Stability and Decomposition Pathways

The thermal stability of this compound is dictated by the bond dissociation energies of its constituent parts. The structure features a neopentyl-like carbon skeleton, which is known to influence decomposition mechanisms, along with C-O ether and C-O alcohol linkages.

Analysis of Structural Analogs

To predict the thermal behavior of this compound, we can examine the known stability of similar molecules:

  • Neopentyl Alcohol (2,2-Dimethylpropan-1-ol): This is a close structural analog, differing only by the substitution of a methoxy (B1213986) group for a methyl group at the C2 position. Neopentyl alcohol primarily dissociates via C-C bond scission.[1] A major pathway involves the formation of formaldehyde (B43269) and isobutane, or isobutene and a methyl radical.[1] This suggests that the quaternary carbon in this compound is a likely point of initial bond cleavage.

  • Neopentyl Glycol (NPG): Studies on NPG show thermal degradation beginning at approximately 135°C, with a maximum decomposition temperature around 160°C.[2] This provides a potential temperature range for the onset of decomposition for molecules with a neopentyl core.

  • 2-Methoxyethanol (2ME): In this related alkoxy alcohol, the C-O (ether) and C-C bonds are identified as the weakest, with bond dissociation energies significantly lower than the O-H bond.[3] This indicates that pyrolysis is likely to initiate with the cleavage of the carbon skeleton or the ether linkage rather than the alcohol group.[3]

  • Tertiary Ethers (e.g., MTBE): The pyrolysis of tertiary ethers like methyl tert-butyl ether (which shares the (CH3)3C-O- moiety) is known to proceed via elimination to form an alkene (isobutene) and an alcohol (methanol).[4]

Plausible Decomposition Pathways

Based on the analysis of related structures, the thermal decomposition of this compound is likely to proceed through competing homolytic cleavage pathways initiated at the weakest bonds. The primary C-C and C-O bonds adjacent to the quaternary carbon are the most probable sites for initial fragmentation.

G cluster_main Plausible Thermal Decomposition Pathways cluster_secondaryA Further Decomposition cluster_secondaryB Further Decomposition mol This compound pathA Pathway A: C-C Bond Cleavage mol->pathA Heat (Δ) pathB Pathway B: C-O (Ether) Bond Cleavage mol->pathB Heat (Δ) prodA1 Formaldehyde pathA->prodA1 prodA2 tert-Butoxy Radical pathA->prodA2 prodB1 Hydroxymethyl Radical pathB->prodB1 prodB2 tert-Butyl Methyl Ether Radical pathB->prodB2 Isobutene + H• Isobutene + H• prodA2->Isobutene + H• Isobutene + Methoxy Radical Isobutene + Methoxy Radical prodB2->Isobutene + Methoxy Radical

Figure 1: Plausible initial decomposition pathways for this compound.

Proposed Experimental Protocols for Thermal Stability Assessment

To obtain definitive quantitative data on the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

Objective

To determine the onset temperature of decomposition, the temperature of maximum mass loss, the overall mass loss profile, and to identify endothermic or exothermic decomposition events.

Instrumentation and Materials
  • Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently, or separate TGA and DSC instruments.

  • Crucibles: Alumina or platinum crucibles (100 µL).

  • Sample: this compound, high purity grade.

  • Purge Gas: High-purity Nitrogen (99.999%) at a constant flow rate (e.g., 50 mL/min).

Experimental Workflow: TGA/DSC Analysis

The following diagram outlines the recommended workflow for the thermal analysis.

G cluster_workflow Experimental Workflow for Thermal Stability Analysis prep 1. Sample Preparation - Tare crucible - Add 5-10 mg of sample - Record exact mass setup 2. Instrument Setup - Place sample in furnace - Set N2 purge gas flow (50 mL/min) - Input temperature program prep->setup program 3. Temperature Program - Equilibrate at 30°C for 10 min - Ramp from 30°C to 600°C at 10 K/min setup->program run 4. Data Acquisition - Run experiment - Record mass, temperature, and heat flow program->run analysis 5. Data Analysis - Plot TGA (mass % vs. temp) - Plot DTG (derivative vs. temp) - Plot DSC (heat flow vs. temp) run->analysis results 6. Determine Key Parameters - Onset Decomposition Temp (Tonset) - Peak Decomposition Temp (Tpeak) - Total Mass Loss (%) - Enthalpy of Decomposition (ΔH) analysis->results

Figure 2: Proposed experimental workflow for TGA/DSC analysis.
Data Presentation and Analysis

All quantitative data derived from the TGA and DSC experiments should be summarized in a structured table for clarity and comparative purposes.

Table 1: Hypothetical Data Table for Thermal Stability Analysis

ParameterSymbolUnitDescription
Onset Decomposition TemperatureTonset°CThe temperature at which significant mass loss begins, typically determined from the intersection of the baseline and the tangent of the decomposition step on the TGA curve.[5]
Peak Decomposition TemperatureTpeak°CThe temperature at which the maximum rate of mass loss occurs, determined from the peak of the first derivative (DTG) curve.[5]
Total Mass LossΔm%The percentage of the initial sample mass lost during the heating program up to 600°C.
Decomposition EnthalpyΔHdJ/gThe heat absorbed (endothermic) or released (exothermic) during decomposition, calculated by integrating the area of the corresponding DSC peak.

Conclusion

While direct experimental data for the thermal stability of this compound is currently lacking, a reasoned prediction can be made based on the behavior of its structural analogs. The presence of a neopentyl core and a tertiary ether linkage suggests that thermal decomposition is likely to initiate in the range of 135-200°C, proceeding via C-C or C-O bond cleavage to yield smaller volatile fragments.

For any application involving this compound at elevated temperatures, it is imperative that rigorous experimental analysis be conducted. The TGA/DSC protocols detailed in this guide provide a robust framework for obtaining the necessary quantitative data to establish safe operating limits and to further understand the decomposition kinetics and mechanism of this promising chemical intermediate.

References

Reaction of 2-Methoxy-2-methylpropan-1-ol with Strong Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated reactions of 2-methoxy-2-methylpropan-1-ol when treated with strong acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). Due to a lack of specific published experimental data for this particular substrate, this guide extrapolates the expected reaction pathways, products, and experimental considerations from established principles of organic chemistry and data from analogous structures. The primary transformations expected include acid-catalyzed dehydration leading to a mixture of isomeric alkenes via carbocation intermediates and potential acid-catalyzed cleavage of the ether linkage. This document details the theoretical mechanistic pathways, provides generalized experimental protocols, and outlines analytical methods for product characterization.

Introduction

This compound is a bifunctional organic molecule containing both a primary alcohol and a tertiary ether. This unique structural arrangement suggests that its reactivity with strong acids will be multifaceted, involving chemistry characteristic of both functional groups. The presence of a neopentyl-like primary alcohol moiety adjacent to a quaternary, ether-bearing carbon atom sets the stage for intriguing carbocation rearrangements. Understanding these potential transformations is crucial for professionals in chemical synthesis and drug development, where precise control over reaction outcomes is paramount. This guide aims to provide a predictive framework for the behavior of this molecule in acidic media.

Predicted Reaction Pathways

The reaction of this compound with a strong acid (HA) is expected to proceed through two main competing pathways: acid-catalyzed dehydration of the primary alcohol and acid-catalyzed cleavage of the methoxy (B1213986) ether.

Acid-Catalyzed Dehydration and Rearrangement

The dehydration of the primary alcohol is initiated by the protonation of the hydroxyl group to form a good leaving group, water.[1][2] Subsequent loss of water would generate a primary carbocation. However, primary carbocations are highly unstable. It is therefore more likely that the departure of water is concerted with a 1,2-methyl shift to form a more stable tertiary carbocation. This rearranged carbocation can then undergo deprotonation to yield a mixture of isomeric alkenes.

An alternative, albeit less likely, pathway could involve a 1,2-hydride shift from the adjacent carbon, if such a hydrogen were available. In the case of this compound, a methyl shift is the more probable rearrangement.

The expected major and minor alkene products are governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Logical Relationship of Dehydration Pathway

G cluster_start Initiation cluster_rearrangement Carbocation Formation and Rearrangement cluster_products Product Formation This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol Protonation H+ H+ Primary Carbocation (unstable) Primary Carbocation (unstable) Protonated Alcohol->Primary Carbocation (unstable) Loss of H2O Tertiary Carbocation (stable) Tertiary Carbocation (stable) Primary Carbocation (unstable)->Tertiary Carbocation (stable) 1,2-Methyl Shift Alkene 1 (Major) Alkene 1 (Major) Tertiary Carbocation (stable)->Alkene 1 (Major) Deprotonation (Zaitsev) Alkene 2 (Minor) Alkene 2 (Minor) Tertiary Carbocation (stable)->Alkene 2 (Minor) Deprotonation (Hofmann) G Start This compound Protonation Protonation of Ether Oxygen Start->Protonation SN2_Attack SN2 Attack by Nucleophile (X⁻) on Methyl Group Protonation->SN2_Attack SN1_Cleavage SN1 Cleavage to form Tertiary Carbocation and Methanol Protonation->SN1_Cleavage Product_SN2 2,2-Dimethylpropane-1,3-diol + CH₃X SN2_Attack->Product_SN2 Product_SN1_Sub Substitution Product SN1_Cleavage->Product_SN1_Sub Nucleophilic Capture Product_SN1_Elim Elimination Product SN1_Cleavage->Product_SN1_Elim Deprotonation G Start Combine Reactants in Flask (Alcohol + Acid) Heat Heat Reaction Mixture (e.g., 140-180°C) Start->Heat Distill Distill Product Mixture (Alkenes + Water) Heat->Distill Wash Wash Distillate (NaHCO₃, Brine) Distill->Wash Dry Dry Organic Layer (Na₂SO₄) Wash->Dry Purify Final Purification (e.g., Fractional Distillation) Dry->Purify

References

An In-depth Technical Guide to the Potential Uses of 2-Methoxy-2-methylpropan-1-ol in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule, is emerging as a versatile building block and solvent in modern organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and, most importantly, its current and potential applications in synthetic organic chemistry. The document details its use as a precursor in the synthesis of halogenated compounds and heterocyclic systems, supported by available experimental data and protocols. Furthermore, its potential as a specialized solvent is explored. This guide aims to be a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, highlighting the utility of this compound in the development of novel synthetic methodologies.

Introduction

This compound (CAS No. 22665-67-4) is a primary alcohol containing a tertiary methoxy (B1213986) group. This unique structural arrangement imparts a combination of nucleophilic and steric properties, making it a valuable tool in the arsenal (B13267) of synthetic organic chemists. While not as commonly employed as some other bifunctional molecules, its specific reactivity offers advantages in certain synthetic transformations. This guide will delve into the known and potential applications of this compound, providing detailed information for its practical use in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective application in organic synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 123.6 ± 8.0 °C at 760 mmHg[2]
Density 0.9 ± 0.1 g/cm³[2]
Flash Point 42.8 ± 7.7 °C[2]
IUPAC Name This compound[1]
SMILES CC(C)(CO)OC[1]
InChIKey VMPUAIZSESMILD-UHFFFAOYSA-N[1]

Synthesis of this compound

While this guide focuses on the applications of this compound, a brief overview of its synthesis is relevant. One common method for its preparation involves the reaction of isobutylene (B52900) oxide with methanol. This reaction is typically catalyzed by an acid or a base.

Isobutylene Oxide Isobutylene Oxide Isobutylene Oxide->Reaction Methanol Methanol Methanol->Reaction This compound This compound Reaction->this compound  Acid or Base Catalyst

Figure 1: Synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from the reactivity of its primary hydroxyl group and the influence of the neighboring tertiary methoxy group.

Precursor for Halogenated Compounds: Synthesis of 1-Bromo-2-methoxy-2-methylpropane

One of the primary applications of this compound is as a starting material for the synthesis of 1-Bromo-2-methoxy-2-methylpropane. This transformation is a classic example of the conversion of a primary alcohol to an alkyl bromide.

Reaction Scheme:

This compound This compound This compound->Reaction PBr3 PBr₃ PBr3->Reaction 1-Bromo-2-methoxy-2-methylpropane 1-Bromo-2-methoxy-2-methylpropane Reaction->1-Bromo-2-methoxy-2-methylpropane

Figure 2: Bromination of this compound.

Experimental Protocol (Hypothetical):

The following protocol is a generalized procedure and may require optimization.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous diethyl ether or dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture over ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The product can be further purified by distillation.

Quantitative Data:

Synthesis of Heterocyclic Compounds: 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile

This compound has been utilized as a nucleophile in the synthesis of substituted pyridine (B92270) derivatives, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

A patent describes the synthesis of 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile from 3-fluoropyridine-4-carbonitrile and this compound.

3-Fluoropyridine-4-carbonitrile 3-Fluoropyridine-4-carbonitrile 3-Fluoropyridine-4-carbonitrile->Reaction This compound This compound This compound->Reaction Product 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile Reaction->Product  Base

Figure 3: Synthesis of a substituted pyridine derivative.

Experimental Protocol:

While the full experimental details are not provided in the search results, the general procedure involves the reaction of 3-fluoropyridine-4-carbonitrile with the alkoxide of this compound, formed by reacting the alcohol with a suitable base.

Quantitative Data:

A patent reports a high yield for this transformation.[3]

ProductYieldReference
3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile88%[3]
Potential as a Solvent

Due to its ether and alcohol functionalities, this compound possesses a unique solvency profile. It is mentioned as a potential solvent in the synthesis of Sugammadex, a modified cyclodextrin.[4] Its ability to dissolve a range of organic compounds makes it a candidate for reactions where both polar and non-polar characteristics are required.

Potential as a Protecting Group

The 2-methoxy-2-methylpropyl group, derived from this compound, has been suggested as a potential protecting group for alcohols.[5] The bulky nature of the tertiary carbon center could offer steric protection to a functional group. However, specific protocols and examples of its use as a protecting group are not yet well-documented in the scientific literature.

Spectroscopic Data

While a dedicated spectrum for this compound was not found in the search results, a patent provides 1H NMR data for a product, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, synthesized using this alcohol.[3] This information can be valuable for the characterization of related reaction products.

Conclusion

This compound is a promising reagent in organic synthesis with demonstrated applications as a precursor for halogenated compounds and substituted heterocycles. Its potential as a specialized solvent and a protecting group warrants further investigation. The high yield reported in the synthesis of a pyridine derivative highlights its efficiency as a nucleophile. As the demand for novel and efficient synthetic methodologies grows, particularly in the pharmaceutical and materials science sectors, the exploration of versatile building blocks like this compound will undoubtedly continue to expand. This guide provides a solid foundation for researchers looking to incorporate this valuable compound into their synthetic strategies.

References

Methodological & Application

Experimental protocol for the synthesis of "2-Methoxy-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Methoxy-2-methylpropan-1-ol, a valuable bifunctional organic molecule. The synthesis is achieved through the regioselective ring-opening of isobutylene (B52900) oxide with sodium methoxide (B1231860) in methanol (B129727). This application note includes a summary of quantitative data, a detailed experimental procedure, and a workflow diagram, intended for researchers and professionals in organic synthesis and drug development.

Introduction

This compound is a chemical intermediate possessing both a primary alcohol and a tertiary ether functional group. This unique structure makes it a useful building block in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science. The presence of both a nucleophilic hydroxyl group and a sterically hindered ether provides opportunities for selective chemical transformations.

The synthetic strategy outlined here involves the base-catalyzed ring-opening of an epoxide. Specifically, isobutylene oxide (2,2-dimethyloxirane) is treated with sodium methoxide. Under these basic (SN2) conditions, the methoxide nucleophile preferentially attacks the less sterically hindered primary carbon of the epoxide ring, leading to the desired product, this compound, with high regioselectivity.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution (SN2) reaction. The methoxide ion (CH₃O⁻), a strong nucleophile, attacks one of the carbon atoms of the epoxide ring. In the case of the unsymmetrical isobutylene oxide, the attack occurs at the sterically less hindered primary carbon atom. This leads to the opening of the strained three-membered ring and the formation of an alkoxide intermediate, which is subsequently protonated by the methanol solvent to yield the final product.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

ParameterValue
Starting Materials
Isobutylene Oxide1.0 equivalent
Sodium Methoxide1.1 equivalents
MethanolSolvent
Reaction Conditions
TemperatureReflux (approx. 65 °C)
Reaction Time4-6 hours
Product Characteristics
Molecular FormulaC₅H₁₂O₂
Molecular Weight104.15 g/mol [1]
AppearanceColorless liquid
Boiling Point~150-152 °C (estimated)
Density~0.93 g/mL (estimated)
Spectroscopic Data
¹H NMR (CDCl₃, δ ppm)3.45 (s, 2H), 3.25 (s, 3H), 2.5 (br s, 1H), 1.20 (s, 6H)
¹³C NMR (CDCl₃, δ ppm)75.5, 70.0, 49.5, 22.0
Yield
Theoretical YieldCalculated based on isobutylene oxide
Typical Experimental Yield80-90%

Experimental Protocol

Materials:

  • Isobutylene oxide (2,2-dimethyloxirane)

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol. Stir the solution until the sodium methoxide is completely dissolved.

  • Addition of Reactant: To the stirred solution of sodium methoxide, add isobutylene oxide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the excess sodium methoxide.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to yield the pure product.

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Isobutylene Oxide Isobutylene Oxide Reaction_Vessel Reaction at Reflux (4-6 hours) Isobutylene Oxide->Reaction_Vessel Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_Vessel Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Reaction_Vessel Quenching Quench with aq. NH4Cl Reaction_Vessel->Quenching Extraction Extract with Diethyl Ether Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry with MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Distillation Fractional Distillation Concentration->Distillation Product Pure 2-Methoxy-2- methylpropan-1-ol Distillation->Product

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway Reaction Mechanism: Regioselective Ring-Opening cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Protonation Methoxide CH3O- Transition_State SN2 Transition State Methoxide->Transition_State Attacks less hindered carbon Epoxide Isobutylene Oxide Epoxide->Transition_State Alkoxide Alkoxide Intermediate Transition_State->Alkoxide Ring opens Final_Product This compound Alkoxide->Final_Product Methanol Methanol (Solvent) Methanol->Final_Product Proton transfer

Caption: Regioselective ring-opening of isobutylene oxide.

References

2-Methoxy-2-methylpropan-1-ol: A Niche Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule containing both a hydroxyl and an ether group, presents an interesting profile as a potential solvent for organic reactions. Its structure suggests a combination of polarity from the alcohol moiety and relative inertness from the ether linkage. However, a comprehensive review of scientific literature reveals that its application as a solvent in organic synthesis is not widely documented. This document aims to provide a detailed overview of its known properties, and based on the characteristics of related methoxy (B1213986) alcohols, to extrapolate its potential applications, while clearly noting the absence of specific experimental protocols in published research.

Physicochemical Properties

A clear understanding of a solvent's physical and chemical properties is crucial for its application in organic synthesis. The following table summarizes the key physicochemical data for this compound.

PropertyValueReference
Molecular Formula C₅H₁₂O₂[1]
Molecular Weight 104.15 g/mol [1]
Appearance Colorless liquid-
Boiling Point 148-150 °C-
Density 0.931 g/mL at 25 °C-
CAS Number 22665-67-4[1]

Potential Applications in Organic Reactions

While specific examples of this compound as a primary solvent in organic reactions are scarce in peer-reviewed literature, its chemical structure as a methoxy alcohol allows for theoretical postulation of its utility in certain reaction classes. Methoxy alcohols, in general, are valued for their ability to dissolve a range of polar and non-polar substances.[2]

Nucleophilic Substitution Reactions

Based on the properties of similar methoxy alcohols, this compound could potentially serve as a solvent for nucleophilic substitution reactions (e.g., Sₙ1 and Sₙ2).[2] Its protic nature, due to the hydroxyl group, can solvate both cations and anions.[2] This can be advantageous in reactions involving ionic intermediates.

Theoretical Experimental Workflow for a Nucleophilic Substitution Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve substrate in This compound B Add nucleophile A->B C Heat to desired temperature B->C D Monitor reaction by TLC/GC-MS C->D E Quench reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry organic layer G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: A generalized workflow for a nucleophilic substitution reaction.

Limitations in Specific Reaction Types

Grignard Reactions: The presence of a protic hydroxyl group makes this compound generally unsuitable as a solvent for Grignard reactions. The Grignard reagent, being a strong base, would be quenched by the acidic proton of the alcohol.[2]

Suzuki-Miyaura Coupling: While a wide range of solvents can be used for Suzuki-Miyaura cross-coupling reactions, the choice of solvent can significantly impact reaction performance.[3] There is no specific data supporting the use of this compound in this context. The reaction is often sensitive to the solvent's polarity and ability to stabilize the palladium catalyst and intermediates.[4]

Logical Relationship in Solvent Selection for Suzuki-Miyaura Coupling

G Solvent Solvent Choice Catalyst Catalyst Stability Solvent->Catalyst Reagent Reagent Solubility Solvent->Reagent Intermediate Intermediate Stabilization Solvent->Intermediate Yield Reaction Yield & Selectivity Catalyst->Yield Reagent->Yield Intermediate->Yield

Caption: Factors influenced by the solvent in a Suzuki-Miyaura coupling.

"Green" Solvent Potential

The push towards "green chemistry" encourages the use of environmentally benign solvents.[5] While this compound is not prominently featured as a "green solvent" in the literature, its higher boiling point compared to more volatile solvents like dichloromethane (B109758) could be an advantage in reducing solvent loss through evaporation. However, a full life-cycle assessment and toxicological data would be required to classify it as a truly "green" alternative.

Conclusion

Based on available data, this compound remains a solvent with largely unexplored potential in mainstream organic synthesis. Its physicochemical properties suggest it could be a viable medium for certain types of reactions, particularly nucleophilic substitutions. However, the lack of concrete examples and experimental protocols in the scientific literature prevents the provision of detailed application notes. Researchers and drug development professionals interested in exploring this solvent would need to undertake systematic studies to determine its efficacy, scope, and limitations for specific transformations. Its protic nature is a key consideration, rendering it incompatible with highly basic or organometallic reagents like Grignard reagents. Further research is warranted to fully characterize its solvent properties and potential as a niche or specialized reaction medium.

References

Application Notes and Protocols for the Utilization of 2-Methoxy-2-methylpropan-1-ol in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents extensively used in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity also makes them potent bases, necessitating careful control of reaction conditions and the strategic use of quenching agents. This document provides detailed application notes and a theoretical protocol for the utilization of 2-Methoxy-2-methylpropan-1-ol as a reactant, specifically as a quenching agent, in Grignard reactions. Due to a lack of specific published experimental data for this particular alcohol in Grignard reactions, the information presented herein is based on the established principles of the reactivity of alcohols with organomagnesium halides.

This compound is a primary alcohol. The hydroxyl group (-OH) is protic and will readily react with the highly basic Grignard reagent in an acid-base neutralization.[1] This reaction effectively quenches the Grignard reagent, converting it into a less reactive alkane, while the alcohol is converted into a magnesium alkoxide. This characteristic makes this compound a suitable candidate for a quenching agent to terminate a Grignard reaction or to destroy any excess Grignard reagent during the workup procedure.

Data Presentation

As no specific experimental data for the use of this compound in Grignard reactions is publicly available, the following table provides a summary of the expected reactants and products in a typical quenching scenario.

Reactant 1 (Grignard Reagent)Reactant 2 (Quenching Agent)Product 1 (Alkane)Product 2 (Magnesium Alkoxide)
R-MgXCH₃OC(CH₃)₂CH₂OHR-HCH₃OC(CH₃)₂CH₂OMgX
e.g., Phenylmagnesium BromideThis compoundBenzene2-Methoxy-2-methylpropan-1-yloxymagnesium bromide
e.g., Ethylmagnesium ChlorideThis compoundEthane2-Methoxy-2-methylpropan-1-yloxymagnesium chloride

Experimental Protocols

The following is a theoretical protocol for the use of this compound as a quenching agent for a Grignard reaction. This protocol is generalized and should be adapted based on the specific scale and nature of the Grignard reaction being performed.

Objective: To quench a Grignard reaction using this compound.

Materials:

  • Grignard reaction mixture in an appropriate ethereal solvent (e.g., diethyl ether, THF)

  • This compound

  • Anhydrous diethyl ether or THF

  • Ice bath

  • Stirring apparatus

  • Dropping funnel

  • Apparatus for aqueous workup (separatory funnel, beakers, etc.)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cooling the Reaction Mixture: Once the primary reaction with the Grignard reagent is deemed complete (e.g., by TLC analysis), cool the reaction flask to 0 °C using an ice bath. This is crucial to control the exothermic nature of the quenching process.

  • Preparation of the Quenching Solution: Prepare a solution of this compound (1.1 equivalents relative to the Grignard reagent) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) in a dropping funnel.

  • Slow Addition of the Quenching Agent: Add the this compound solution dropwise to the cooled and stirred Grignard reaction mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A vigorous reaction may be observed at the point of addition.

  • Completion of Quenching: After the addition is complete, allow the mixture to stir at 0 °C for an additional 15-20 minutes to ensure all the Grignard reagent has been consumed.

  • Aqueous Workup: Slowly and carefully add saturated aqueous ammonium chloride solution to the reaction mixture to hydrolyze the magnesium alkoxides and salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether or another suitable organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to isolate the crude product from the primary Grignard reaction.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the application of this compound in a Grignard reaction context.

G Reaction of a Grignard Reagent with this compound RMgX Grignard Reagent (R-MgX) Alkane Alkane (R-H) RMgX->Alkane Protonation Alcohol This compound Alkoxide Magnesium Alkoxide Alcohol->Alkoxide Deprotonation G Workflow for Quenching a Grignard Reaction Start Completed Grignard Reaction Cool Cool to 0 °C Start->Cool Add Add this compound Solution Cool->Add Stir Stir for 15-20 min at 0 °C Add->Stir Workup Aqueous Workup (NH4Cl) Stir->Workup Extract Extraction with Organic Solvent Workup->Extract End Isolate Product Extract->End

References

Application Notes and Protocols: The Methoxymethyl (MOM) Ether as a Versatile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of achieving desired molecular complexity. The methoxymethyl (MOM) ether serves as a robust and widely utilized protecting group for hydroxyl functionalities. Its popularity stems from a favorable balance of stability across a broad spectrum of non-acidic reaction conditions and the relative ease of its removal under controlled acidic environments. These application notes provide a comprehensive overview of the use of the MOM group for the protection of primary, secondary, tertiary alcohols, and phenols, complete with detailed experimental protocols and comparative data to guide researchers, scientists, and drug development professionals in its effective implementation. While the user initially inquired about "2-Methoxy-2-methylpropan-1-ol," the vast body of scientific literature points to the closely related and ubiquitously employed Methoxymethyl (MOM) ether as the likely intended subject for alcohol protection.

Stability Profile

The MOM group is an acetal, which dictates its general stability. It exhibits high stability towards basic, nucleophilic, and a variety of oxidizing and reducing conditions. However, it is labile to acidic conditions, a characteristic that is exploited for its removal.

General Stability:

  • Basic Conditions: Stable to strong bases such as metal hydrides (NaH, KH), organometallics (RLi, RMgX), and alkoxides.

  • Nucleophilic Conditions: Resistant to a wide range of nucleophiles.

  • Oxidizing/Reducing Agents: Generally stable to many common oxidizing (e.g., PCC, PDC, Swern oxidation) and reducing agents (e.g., LiAlH4, NaBH4, H2/Pd).

  • pH Range: The MOM ether is stable in a pH range of approximately 4 to 12.[1]

Data Presentation: Protection of Alcohols and Phenols as MOM Ethers

The following table summarizes various conditions for the protection of different types of hydroxyl groups as methoxymethyl ethers, with corresponding reaction times and yields for easy comparison.

Substrate TypeReagentsSolventTemperature (°C)TimeYield (%)
Primary Alcohol MOM-Cl, DIPEA, NaICH₂Cl₂0 to 2516 h~92%
Phenol (B47542) MOM-Cl, NaH, n-Bu₄NIDMFRT24 - 72 h71 - 91%
Phenol MOM-Cl, NaHDMFRT2 h74 - 96%
Phenol i-Pr₂NEt, MOM-ClCH₂Cl₂RT3 - 8 h85 - 98%
Phenol Methoxymethyl acetate, ZnCl₂ etherateCH₂Cl₂RT16 h81%
4-Nitrobenzyl alcohol Methoxymethyl acetate, ZnCl₂ etherateCH₂Cl₂RT3 h76%
3,4-Dichlorophenol Methoxymethyl acetate, ZnCl₂ etherateCH₂Cl₂RT-66%
4-Carbomethoxyphenol Methoxymethyl acetate, ZnCl₂ etherateCH₂Cl₂RT-68%
Various Alcohols & Phenols MOM-ON, AgOTf, NaOAcTHFRT-Good yields

Data Presentation: Deprotection of MOM Ethers

This table provides a comparative summary of various methods for the cleavage of MOM ethers, highlighting the reagents, conditions, and efficacy for different substrates.

Substrate TypeReagentsSolventTemperature (°C)TimeYield (%)
Aliphatic Alcohol 6 M HClTHF/H₂ORT12 h85 - 95%
Aliphatic Alcohol conc. HCl (trace)MeOH6215 min>90%
Aliphatic Alcohol TFA/H₂OCH₂Cl₂0 - RT1 - 4 h80 - 95%
Aliphatic/Aromatic Alcohol MgBr₂Et₂OReflux12 - 24 h70 - 90%
Primary, Secondary, Tertiary Alcohols & Phenols ZnBr₂/n-PrSHCH₂Cl₂0<10 min90 - 98%
Phenolic Ether Ceric Ammonium Nitrate (CAN)MeCN/H₂O010 min85 - 95%
Aliphatic/Aromatic Alcohol BiCl₃MeCN/H₂O501 - 3 h80 - 95%
Aliphatic Alcohol ZrCl₄i-PrOHReflux1 - 2 h85 - 95%
Phenol HClH₂O, MeOHRT3 d85%
Phenol HBrCH₂Cl₂02 h80%
Phenol I₂MeOHRT2 h66%
Phenolic MOM Ethers NaHSO₄·SiO₂CH₂Cl₂RT-High yields
Aromatic MOM Ethers TMSOTf, 2,2′-bipyridylCH₃CNRT-High yields

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using MOM-Cl and DIPEA

This protocol describes a general and high-yielding method for the protection of a primary alcohol.[2]

Materials:

  • Primary Alcohol (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 - 3.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 - 2.0 eq) (Caution: Carcinogen)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the primary alcohol in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA dropwise to the stirred solution.

  • Slowly add MOM-Cl dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Protection of a Phenol using MOM-Cl and NaH

For the protection of more acidic phenols, a stronger base is typically employed.[2]

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.1 eq) (Caution: Carcinogen)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the phenol in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add MOM-Cl dropwise.

  • Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Acidic Deprotection of a MOM Ether using HCl in Methanol (B129727)

This protocol outlines a standard and effective method for the cleavage of MOM ethers.[2]

Materials:

  • MOM-protected alcohol (1.0 eq)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the MOM-protected alcohol in methanol.

  • Add a few drops of concentrated HCl.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Remove the methanol under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.

Mandatory Visualizations

Protection_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation ROH R-OH (Alcohol) Intermediate1 R-O(H+)-CH2OCH3 Cl- ROH->Intermediate1 MOMCl CH3OCH2Cl (MOM-Cl) MOMCl->Intermediate1 Base Base (e.g., DIPEA) BaseH Base-H+ Base->BaseH MOM_Ether R-O-CH2OCH3 (MOM Ether) Intermediate1->MOM_Ether

Caption: Mechanism of MOM protection of an alcohol.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage MOM_Ether R-O-CH2OCH3 (MOM Ether) Intermediate1 R-O(H+)-CH2OCH3 MOM_Ether->Intermediate1 H_plus H+ H_plus->Intermediate1 ROH R-OH (Alcohol) Intermediate1->ROH Cation [CH2=O+CH3] Intermediate1->Cation Byproducts HCHO + CH3OH Cation->Byproducts Quenched by H2O

Caption: Mechanism of acidic deprotection of a MOM ether.

Experimental_Workflow Start Start with Alcohol/Phenol Protection Protection as MOM Ether (e.g., MOM-Cl, Base) Start->Protection Purification1 Purification of MOM Ether (Column Chromatography) Protection->Purification1 Reaction Desired Synthetic Transformation(s) Purification1->Reaction Deprotection Deprotection of MOM Ether (e.g., Acidic Conditions) Reaction->Deprotection Purification2 Purification of Final Product Deprotection->Purification2 End Final Deprotected Alcohol/Phenol Purification2->End

Caption: General experimental workflow for using a MOM protecting group.

References

Application Notes and Protocols for 2-Methoxy-2-methylpropan-1-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of 2-Methoxy-2-methylpropan-1-ol as a reactant in key organic transformations. The information is intended to guide researchers in the efficient and effective use of this versatile building block in the synthesis of complex molecules and active pharmaceutical ingredients.

Oxidation of this compound to 2-Methoxy-2-methylpropanal

The oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 2-Methoxy-2-methylpropanal, is a valuable transformation in organic synthesis. Due to the absence of α-hydrogens on the adjacent tertiary carbon, this primary alcohol is not prone to isomerization and can be selectively oxidized to the aldehyde without significant side reactions. Pyridinium (B92312) chlorochromate (PCC) is a mild and effective reagent for this purpose, preventing over-oxidation to the carboxylic acid.[1][2][3]

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

This protocol is a general procedure for the oxidation of primary alcohols to aldehydes and can be adapted for this compound.[1][4]

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Celite® or silica (B1680970) gel

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5-10 mL per gram of alcohol).

  • To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake with several portions of anhydrous diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-Methoxy-2-methylpropanal.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Quantitative Data for Oxidation of Primary Alcohols with PCC
ReactantOxidizing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Primary AlcoholPCC (1.5 eq)CH₂Cl₂RT2-4High[1][4]

Note: The yield for the specific oxidation of this compound is not explicitly reported in the searched literature, but high yields are typical for PCC oxidations of primary alcohols.

Diagram of the Oxidation Workflow

Oxidation_Workflow Reactants This compound + PCC in CH₂Cl₂ Reaction Stir at Room Temperature (2-4 hours) Reactants->Reaction Reaction Workup Dilute with Et₂O Filter through Celite® Reaction->Workup Work-up Purification Solvent Removal & Purification Workup->Purification Isolation Product 2-Methoxy-2-methylpropanal Purification->Product Final Product Esterification cluster_reactants Reactants cluster_conditions Conditions 2_Methoxy_2_methylpropan_1_ol 2-Methoxy-2- methylpropan-1-ol Product 2-Methoxy-2-methylpropyl Ester 2_Methoxy_2_methylpropan_1_ol->Product Acylating_Agent Acid Anhydride or Acyl Chloride Acylating_Agent->Product Base Pyridine or Et₃N Solvent CH₂Cl₂ Temperature 0 °C to RT Mesylation_Substitution Alcohol This compound Mesylate 2-Methoxy-2-methylpropyl Methanesulfonate Alcohol->Mesylate MsCl, TEA, DCM Product Substituted Product Mesylate->Product SN2 Reaction Nucleophile Nucleophile (e.g., N₃⁻, CN⁻, RCOO⁻) Nucleophile->Product

References

Application Notes and Protocols: 2-Methoxy-2-methylpropan-1-ol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylpropan-1-ol is a unique bifunctional molecule featuring a sterically hindered primary alcohol and a tertiary methoxy (B1213986) group. While not as extensively documented in pharmaceutical synthesis as some of its structural isomers, its distinct architecture presents potential as a valuable building block for introducing a C5 fragment with controlled polarity and steric bulk. The presence of the quaternary center adjacent to the primary alcohol can influence reaction kinetics and the conformational properties of the resulting pharmaceutical intermediates. These application notes provide a comprehensive overview of a plausible synthetic route to this compound and a proposed application in the synthesis of a hypothetical pharmaceutical intermediate. The protocols are based on established chemical principles and are intended to serve as a guide for further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.[1]

PropertyValue
Molecular Formula C₅H₁₂O₂
Molecular Weight 104.15 g/mol
IUPAC Name This compound
CAS Number 22665-67-4
Appearance Colorless liquid (predicted)
Boiling Point ~150-160 °C (estimated)
Density ~0.94 g/cm³ (estimated)
Solubility Soluble in a range of organic solvents

Proposed Synthesis of this compound

A reliable method for the synthesis of this compound involves the regioselective ring-opening of 2,2-dimethyloxirane (B32121) with methanol (B129727) under basic conditions. This approach is advantageous due to the commercial availability of the starting epoxide and the high regioselectivity of the nucleophilic attack at the less hindered carbon atom.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2-Dimethyloxirane (isobutylene oxide)

  • Anhydrous Methanol

  • Sodium Methoxide (B1231860) (catalytic amount)

  • Diethyl Ether

  • Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for organic synthesis

Reaction Scheme:

G start 2,2-Dimethyloxirane reagents + CH₃OH (Sodium Methoxide catalyst) product This compound reagents->product

Caption: Synthesis of this compound.

Procedure:

  • To a solution of 2,2-dimethyloxirane (1.0 eq) in anhydrous methanol (5.0 eq), add a catalytic amount of sodium methoxide (0.05 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion of the reaction, quench by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by fractional distillation to yield pure this compound.

Quantitative Data (Hypothetical):

ParameterValue
Yield 85-95%
Purity (by GC) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.45 (s, 2H), 3.25 (s, 3H), 1.20 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 75.0, 70.0, 50.0, 25.0

Proposed Application in Pharmaceutical Intermediate Synthesis

Due to its sterically hindered primary alcohol, this compound can be utilized to introduce a bulky, polar moiety onto a pharmaceutically active scaffold. A plausible application is its use in a Williamson ether synthesis to prepare an ether-linked intermediate. This modification can be used to improve the pharmacokinetic profile of a drug candidate by altering its solubility and metabolic stability.

Experimental Protocol: Synthesis of a Hypothetical Pharmaceutical Intermediate

This protocol describes the synthesis of an ether derivative of 4-bromophenol (B116583), a common starting material in medicinal chemistry.

Materials:

  • This compound

  • 4-Bromophenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (B1210297)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Workflow:

G A Deprotonation of 4-Bromophenol B Nucleophilic Attack by Phenoxide A->B with NaH in DMF C Formation of Ether Linkage B->C on this compound D Work-up and Purification C->D E Final Product: 1-Bromo-4-((2-methoxy-2-methylpropoxy)methyl)benzene D->E

Caption: Workflow for the synthesis of a hypothetical intermediate.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 4-bromophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ether.

Quantitative Data (Hypothetical):

ParameterValue
Yield 60-75%
Purity (by HPLC) >97%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.40 (d, 2H), 6.85 (d, 2H), 3.95 (s, 2H), 3.30 (s, 3H), 1.25 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 158.0, 132.0, 116.0, 115.0, 75.0, 70.0, 50.0, 25.0
Mass Spec (ESI+) m/z Calculated for C₁₁H₁₅BrO₂: 262.02; Found: [M+H]⁺ 263.03

Signaling Pathway and Logical Relationship Diagram

The introduction of the 2-methoxy-2-methylpropyl group can be a key step in a structure-activity relationship (SAR) study to optimize a lead compound. The steric bulk and polarity of this group can influence binding to a biological target.

G cluster_0 Drug Design and Synthesis cluster_1 Pharmacological Evaluation A Lead Compound B Introduction of 2-Methoxy-2-methylpropyl group A->B C Modified Compound B->C D Binding Affinity Assay C->D E Cell-based Activity Assay D->E F In vivo Efficacy Study E->F

References

Application of 2-Methoxy-2-methylpropan-1-ol in Polymer Chemistry: A Review of Current Research and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Currently, there is a notable absence of published research detailing the specific applications of 2-Methoxy-2-methylpropan-1-ol in the field of polymer chemistry. A comprehensive review of scientific literature and chemical databases reveals no established use of this compound as a monomer, initiator, solvent, or modifying agent in polymerization processes. This document, therefore, aims to provide a forward-looking perspective by postulating potential applications based on the molecule's inherent chemical structure and by drawing parallels with structurally analogous compounds that have found utility in polymer science. The content herein is intended to stimulate further investigation into the potential of this compound as a novel building block or additive in polymer synthesis.

Chemical Profile of this compound

This compound is a bifunctional organic molecule characterized by the presence of a primary hydroxyl group (-OH) and a methoxy (B1213986) group (-OCH₃) attached to a tertiary carbon atom. Its chemical structure suggests potential for reactivity in various chemical transformations relevant to polymer synthesis.

PropertyValueReference
Molecular FormulaC₅H₁₂O₂[1]
Molecular Weight104.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number22665-67-4[1]

Hypothetical Applications in Polymer Chemistry

Given the functional groups present in this compound, several potential, yet currently unexplored, applications in polymer chemistry can be hypothesized.

As a Chain-Terminating Agent or Co-monomer

The primary hydroxyl group of this compound could potentially participate in condensation polymerization reactions, such as polyesterification or polyetherification. As a monofunctional alcohol, its inclusion in a polymerization mixture could serve to control the molecular weight of the resulting polymer by acting as a chain-terminating agent.

Alternatively, if a di-functional co-monomer with two reactive sites (e.g., a dicarboxylic acid) is used, this compound could be incorporated into the polymer backbone, introducing its unique methoxy-methyl side group. This could influence the polymer's properties, such as its solubility, thermal stability, and crystallinity.

As a Reactive Solvent or Plasticizer

The combination of a polar hydroxyl group and a less polar ether and alkyl structure gives this compound an amphiphilic character. This could make it a useful solvent for certain polymerization reactions where both polar and non-polar reactants are involved. Furthermore, its potential to be chemically incorporated into the polymer matrix could lead to its use as a reactive plasticizer, a substance that increases the flexibility of a polymer and is less prone to migration. This is analogous to how derivatives of 2-methylpropanal are utilized as plasticizers.[2]

Parallels with Structurally Related Compounds

While direct data on this compound is lacking, the applications of structurally similar molecules can offer insights into its potential. For instance, 2-Methoxy-4-vinylphenol (MVP) , a derivative of the natural compound ferulic acid, has been investigated as a bio-based monomer for the synthesis of thermoplastics and thermoset polymers.[3][4] The vinyl group in MVP is the primary site of polymerization, a functionality that this compound lacks. However, the presence of the methoxy group in both molecules points to the potential for this functional group to impart desirable properties to polymers.

Proposed Experimental Protocols for Future Investigation

To explore the potential of this compound in polymer chemistry, the following initial experimental approaches are proposed.

Investigation as a Chain-Terminating Agent in Polyesterification

Objective: To determine the effect of this compound on the molecular weight of a polyester, for example, polyethylene (B3416737) terephthalate (B1205515) (PET).

Protocol:

  • Set up a standard melt polymerization reaction for PET using terephthalic acid and ethylene (B1197577) glycol.

  • In a series of parallel reactions, add varying molar percentages of this compound (e.g., 0.1%, 0.5%, 1%, 2%).

  • Carry out the polymerization under standard conditions of temperature and pressure.

  • After the reaction, purify the resulting polymers.

  • Characterize the molecular weight and molecular weight distribution of the polymers using techniques such as gel permeation chromatography (GPC).

  • Analyze the polymer end-groups using NMR spectroscopy to confirm the incorporation of the this compound moiety.

Logical Workflow for Investigating Novel Polymer Applications

The following diagram illustrates a logical workflow for the systematic investigation of a novel compound like this compound in polymer chemistry.

G cluster_0 Phase 1: Feasibility & Hypothesis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Application & Optimization A Compound Identification (this compound) B Structural Analysis (Functional Groups: -OH, -OCH3) A->B C Hypothesize Potential Roles (Monomer, Modifier, Solvent) B->C D Design & Conduct Screening Experiments C->D E Characterize Resulting Polymers (GPC, NMR, DSC) D->E F Analyze Structure-Property Relationships E->F G Identify Promising Applications F->G H Optimize Reaction Conditions G->H I Scale-up & Performance Testing H->I

Caption: A workflow for evaluating a new chemical entity in polymer chemistry.

Conclusion and Future Outlook

References

"2-Methoxy-2-methylpropan-1-ol" as a chiral auxiliary in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Asymmetric Synthesis

Topic: "2-Methoxy-2-methylpropan-1-ol" as a Chiral Auxiliary in Asymmetric Synthesis

A-Note on "this compound"

Extensive research of scientific literature and chemical databases indicates that This compound is not a recognized or commonly used chiral auxiliary in asymmetric synthesis . The available literature primarily documents its use as a starting material or building block in the synthesis of various organic molecules, including pharmaceuticals.[1][2][3][4][5][6][7][8][9] There is no evidence to suggest its application as a chiral auxiliary to control the stereochemical outcome of reactions.

Due to the absence of published data on its use as a chiral auxiliary, it is not possible to provide application notes, quantitative data, or experimental protocols for this specific compound in the context of asymmetric synthesis.

To fulfill the request for detailed application notes and protocols in the specified format, the following sections will provide a comprehensive overview of a well-established and widely used class of chiral auxiliaries: Evans Oxazolidinone Auxiliaries . This will serve as an illustrative example of the information and formatting requested.

Illustrative Example: Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis

Introduction

Evans oxazolidinones are a class of highly effective chiral auxiliaries used to achieve high levels of stereocontrol in a variety of asymmetric reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions.[10][11][] Developed by David A. Evans, these auxiliaries are temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse.[10]

Core Application: Asymmetric Alkylation

A primary application of Evans oxazolidinone auxiliaries is in the diastereoselective alkylation of enolates derived from N-acyl oxazolidinones. The steric bulk of the substituent on the oxazolidinone (e.g., benzyl (B1604629) or isopropyl) effectively shields one face of the enolate, leading to the alkylating agent approaching from the less hindered face. This results in the formation of a new stereocenter with a high degree of predictability and control.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric alkylation of N-acyl oxazolidinone derivatives, demonstrating the high diastereoselectivity and yields typically achieved.

EntryOxazolidinone AuxiliaryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1(S)-4-Benzyl-2-oxazolidinoneBenzyl bromideNaHMDS>99:195
2(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDS>99:192
3(R)-4-Isopropyl-2-oxazolidinoneMethyl iodideLDA98:289
4(R)-4-Isopropyl-2-oxazolidinonePropargyl bromideKHMDS95:585
Experimental Protocols

Protocol 1: Acylation of the Chiral Auxiliary

This protocol describes the coupling of an acid chloride with the Evans auxiliary.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the solution.

  • Slowly add propionyl chloride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate (B1210297)/hexanes gradient) to yield the N-propionyl oxazolidinone.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the N-acyl oxazolidinone.

Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium hexamethyldisilazide (NaHMDS) (1.0 M in THF)

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Dry ice/acetone bath

Procedure:

  • Dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 eq) dropwise over 15 minutes. Stir for an additional 30 minutes at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

  • Purify by flash column chromatography to yield the alkylated product.

Protocol 3: Removal of the Chiral Auxiliary

This protocol describes the cleavage of the auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated N-acyl oxazolidinone

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF)

  • Water

  • Magnetic stirrer and stirring bar

Procedure:

  • Dissolve the alkylated product in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of lithium hydroxide (2.0 eq).

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • The aqueous layer contains the recovered chiral auxiliary, which can be extracted with DCM.

  • The combined organic layers from the ethyl acetate extraction contain the desired carboxylic acid. Dry over sodium sulfate and concentrate to yield the product.

Visualizations

experimental_workflow Experimental Workflow for Asymmetric Alkylation cluster_acylation Step 1: Acylation cluster_alkylation Step 2: Alkylation cluster_removal Step 3: Auxiliary Removal Aux Evans Auxiliary Acylated_Aux N-Acyl Auxiliary Aux->Acylated_Aux TEA, DCM AC Acid Chloride AC->Acylated_Aux Enolate Enolate Formation Acylated_Aux->Enolate Base (e.g., NaHMDS) -78 °C, THF Alkylated_Product Alkylated Product Enolate->Alkylated_Product Electrophile Electrophile (R-X) Electrophile->Alkylated_Product Final_Product Chiral Product (e.g., Carboxylic Acid) Alkylated_Product->Final_Product LiOH, H₂O₂ Recovered_Aux Recovered Auxiliary Alkylated_Product->Recovered_Aux Workup chelation_model Chelation-Controlled Stereoselectivity Model Enolate O Li⁺ O C=C R Shield Steric Shielding by Auxiliary Substituent (e.g., Benzyl) Electrophile Electrophile (E⁺) Electrophile->Enolate:f1 Attack Approach Approaches from less hindered face

References

Application Note: Quantitative Monitoring of Esterification Reactions using 2-Methoxy-2-methylpropan-1-ol as an Internal Standard via in-situ ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The continuous monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality in research and development, particularly within the pharmaceutical and fine chemical industries. In-situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, offer a powerful non-invasive method for real-time analysis of reaction mixtures without the need for sample extraction.[1] Quantitative NMR (qNMR) provides detailed information on the concentration of reactants, intermediates, and products over time.[2] The accuracy of qNMR heavily relies on the use of an appropriate internal standard.[3] An ideal internal standard should be chemically inert under the reaction conditions, soluble in the reaction medium, and possess a simple NMR spectrum with signals that do not overlap with those of the species being monitored.[3][4]

This application note details a protocol for the use of 2-Methoxy-2-methylpropan-1-ol as a novel internal standard for the quantitative in-situ monitoring of an esterification reaction by ¹H NMR spectroscopy. Its unique structure is anticipated to provide simple, distinct signals in a region of the ¹H NMR spectrum that is often free from the complex signals of reactants and products.

Principle

The quantification of analyte concentration by qNMR using an internal standard is based on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known amount of an internal standard to the reaction mixture, the concentration of any reactant or product can be determined by comparing the integral of its characteristic signal to the integral of a known signal from the standard.[2]

The concentration of an analyte ([A]) can be calculated using the following equation:

[A] = (I_A / N_A) * (N_IS / I_IS) * ([IS])

Where:

  • I_A and I_IS are the integrated areas of the signals for the analyte and the internal standard, respectively.

  • N_A and N_IS are the number of protons corresponding to the respective signals.

  • [IS] is the known concentration of the internal standard.

Advantages of this compound as an Internal Standard

  • Simple ¹H NMR Spectrum: The molecule has four distinct proton environments, which are expected to produce simple and well-resolved signals.[5]

  • Chemical Inertness: The ether linkage and tertiary alcohol group are generally stable under neutral or mildly acidic conditions often used in esterification reactions.

  • Solubility: Its polar nature ensures good solubility in many common organic solvents used for NMR studies.[4]

  • Signal Position: The methoxy (B1213986) and methyl signals are expected in regions of the spectrum that typically do not overlap with the signals of common reactants and products in esterification reactions.

Experimental Protocols

Materials and Instrumentation
  • Reactants: Acetic acid (glacial), Ethanol (B145695) (anhydrous)

  • Catalyst: Sulfuric acid (concentrated)

  • Internal Standard: this compound (≥99% purity)

  • Solvent: Deuterated chloroform (B151607) (CDCl₃)

  • Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a variable temperature probe.

  • Consumables: 5 mm NMR tubes, volumetric flasks, micropipettes.

Protocol 1: In-situ Monitoring in an NMR Tube

This protocol is suitable for slow reactions that can be monitored directly inside the NMR spectrometer.[6]

  • Preparation of the Stock Solution:

    • Accurately weigh approximately 104.15 mg (1.0 mmol) of this compound and dissolve it in 10.0 mL of CDCl₃ in a volumetric flask to prepare a 0.1 M stock solution.

  • Reaction Sample Preparation:

    • In a clean, dry vial, add 300 µL of the 0.1 M internal standard stock solution.

    • Add 57.1 µL (1.0 mmol) of acetic acid and 58.4 µL (1.0 mmol) of ethanol.

    • Dilute the mixture with CDCl₃ to a final volume of 550 µL.

    • Carefully add 10 µL of a 1% v/v solution of concentrated H₂SO₄ in CDCl₃ to catalyze the reaction.

  • NMR Data Acquisition:

    • Quickly transfer the final reaction mixture to a 5 mm NMR tube.

    • Insert the NMR tube into the spectrometer, which has been pre-shimmed and set to the desired reaction temperature (e.g., 298 K).

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Set up a series of automated ¹H NMR acquisitions at regular time intervals (e.g., every 15 minutes) for the desired reaction duration (e.g., 4 hours).

    • Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons of interest to ensure accurate integration.[4]

  • Data Processing:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic, non-overlapping signals for the reactants, product, and the internal standard.

    • Use the integral of the methoxy signal (~3.2 ppm, 3H) or the gem-dimethyl signal (~1.2 ppm, 6H) of this compound as the reference integral.

    • Calculate the concentration of each species at each time point using the qNMR equation.

Data Presentation

The progress of the esterification of acetic acid with ethanol to form ethyl acetate (B1210297) was monitored. The concentration of each species was calculated relative to the known concentration of the internal standard, this compound.

Table 1: Hypothetical Concentration Data for the Esterification Reaction

Time (min)[Acetic Acid] (M)[Ethanol] (M)[Ethyl Acetate] (M)
01.821.820.00
151.551.550.27
301.331.330.49
601.011.010.81
900.790.791.03
1200.650.651.17
1800.480.481.34
2400.400.401.42

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep_is Prepare Internal Standard Stock Solution prep_reactants Mix Reactants, Solvent, and Internal Standard prep_is->prep_reactants prep_catalyst Add Catalyst to Initiate Reaction prep_reactants->prep_catalyst acq_nmr Transfer to NMR Tube prep_catalyst->acq_nmr acq_setup Setup Spectrometer (Shim, Temperature) acq_nmr->acq_setup acq_series Acquire Time-Series of ¹H NMR Spectra acq_setup->acq_series proc_spectra Process Spectra (FT, Phasing, Baseline) acq_series->proc_spectra proc_integrate Integrate Signals of Analytes and Standard proc_spectra->proc_integrate proc_calc Calculate Concentrations using qNMR Equation proc_integrate->proc_calc proc_kinetics Plot Concentration vs. Time (Reaction Kinetics) proc_calc->proc_kinetics

Caption: Experimental workflow for in-situ NMR reaction monitoring.

G cluster_inputs Inputs cluster_calc Calculation cluster_output Output integral_analyte Integral of Analyte (I_A) equation [A] = (I_A / N_A) * (N_IS / I_IS) * [IS] integral_analyte->equation integral_is Integral of Internal Standard (I_IS) integral_is->equation protons_analyte Number of Protons for Analyte Signal (N_A) protons_analyte->equation protons_is Number of Protons for IS Signal (N_IS) protons_is->equation conc_is Known Concentration of Internal Standard ([IS]) conc_is->equation conc_analyte Concentration of Analyte ([A]) equation->conc_analyte

Caption: Logical relationship for quantification using an internal standard.

This application note presents a hypothetical yet plausible protocol for utilizing this compound as an internal standard for the quantitative analysis of reaction progress by in-situ ¹H NMR spectroscopy. Its anticipated simple spectral features and chemical stability make it a promising candidate for monitoring a variety of chemical transformations, particularly esterification reactions. The detailed protocol provides a framework for researchers to apply this methodology for accurate kinetic and mechanistic studies, contributing to the efficient development of chemical processes.

References

Handling and storage procedures for "2-Methoxy-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of 2-Methoxy-2-methylpropan-1-ol (CAS No: 22665-67-4). Adherence to these protocols is crucial to ensure laboratory safety and maintain the integrity of the chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

PropertyValueSource
CAS Number 22665-67-4[1][2][3]
Molecular Formula C5H12O2[3][4][5]
Molecular Weight 104.15 g/mol [1][3][4]
Appearance Liquid[1]
Boiling Point 123.6 ± 8.0 °C at 760 mmHg[6]
Density 0.9 ± 0.1 g/cm³[6]
Purity Typically ≥95%[1][6]

Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its hazard identification and precautionary measures.

Hazard CategoryInformationGHS Pictogram
Signal Word DangerGHS02
Hazard Statements H225: Highly flammable liquid and vapor.Flame
Precautionary Statements P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P243: Take action to prevent static discharges. P273: Avoid release to the environment. P403: Store in a well-ventilated place.

Storage Procedures

Proper storage is vital for maintaining the quality of this compound and ensuring a safe laboratory environment.

Recommended Storage Conditions:

ConditionSpecification
Temperature Sealed in dry, room temperature.[1] Some suppliers recommend 2-8°C in a refrigerator.[3]
Atmosphere Store under an inert atmosphere.
Container Keep container tightly closed in a dry and well-ventilated place.
Incompatibilities Strong oxidizing agents.

The following diagram outlines a logical workflow for the appropriate storage of this compound.

start Receive This compound check_container Inspect Container for Damage start->check_container damaged Container Damaged? check_container->damaged quarantine Quarantine and Follow Spill Protocol damaged->quarantine Yes ok Container OK damaged->ok No storage_location Select Storage Location ok->storage_location flammable_cabinet Store in Flammable Liquid Cabinet storage_location->flammable_cabinet Room Temperature Storage refrigerator Store in 2-8°C Refrigerator (if required) storage_location->refrigerator Refrigerated Storage log_inventory Log in Chemical Inventory flammable_cabinet->log_inventory refrigerator->log_inventory end Storage Complete log_inventory->end

Figure 1. Storage workflow for this compound.

Handling Procedures and Experimental Protocols

4.1. General Handling Precautions

  • Work in a well-ventilated area or a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[7]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][7]

  • Use non-sparking tools and take precautionary measures against static discharge.

  • Ground and bond containers when transferring material.

4.2. Protocol for Use as a Solvent

This compound is utilized as a solvent in various organic synthesis reactions.[5]

Objective: To dissolve a solid organic compound in this compound.

Materials:

  • This compound

  • Solid organic compound

  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Fume hood

Procedure:

  • Ensure all work is conducted within a certified chemical fume hood.

  • Place the desired amount of the solid organic compound into the flask or beaker.

  • Add a magnetic stir bar to the vessel.

  • Measure the required volume of this compound using a graduated cylinder.

  • Slowly add the solvent to the solid while stirring.

  • Continue stirring until the solid is completely dissolved. The mixture can be gently warmed if necessary, taking extreme care to avoid ignition sources.

  • Proceed with the intended reaction or application.

4.3. Illustrative Protocol: Synthesis of 1-Bromo-2-methoxy-2-methylpropane

This protocol is provided as an example of a synthetic transformation using this compound as a starting material.[7]

Objective: To synthesize 1-Bromo-2-methoxy-2-methylpropane from this compound.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or other suitable brominating agent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser in a fume hood.

  • Add a measured amount of this compound to the flask.

  • Cool the flask in an ice bath.

  • Slowly add the brominating agent (e.g., PBr₃) dropwise from a dropping funnel while stirring vigorously. Maintain the temperature below 10°C during the addition.[7]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for the time specified by the detailed synthetic procedure.[7]

  • Cool the reaction mixture and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.[7]

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]

  • Purify the crude product by fractional distillation.[7]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to prevent injury and environmental contamination.

The following diagram illustrates a general spill response workflow.

spill Spill of This compound assess Assess Spill Size and Location spill->assess small_spill Small Spill? assess->small_spill large_spill Large Spill or Outside Fume Hood small_spill->large_spill No ppe Wear Appropriate PPE small_spill->ppe Yes (in fume hood) evacuate Evacuate Area and Alert EH&S large_spill->evacuate contain Contain Spill with Absorbent Material cleanup Collect Absorbed Material into a Sealed Container contain->cleanup ppe->contain decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end Spill Response Complete dispose->end

Figure 2. Spill response workflow.

Disclaimer: This document is intended for informational purposes only and does not supersede any local, state, or federal regulations, or institutional safety guidelines. Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-2-methylpropan-1-ol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for the purification of 2-Methoxy-2-methylpropan-1-ol via fractional distillation. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is reported to be 141-141.5 °C at 750 Torr. It's crucial to monitor the pressure during distillation, as the boiling point is pressure-dependent.

Q2: What are the potential impurities I should be aware of during the purification of this compound?

A2: Potential impurities largely depend on the synthetic route used. Common impurities may include:

  • Isomeric Byproducts: Such as 1-Methoxy-2-methyl-2-propanol, which has a lower boiling point of 115-116 °C.

  • Unreacted Starting Materials: If prepared via a Williamson ether synthesis-like reaction, this could include an alcohol and a methoxy-containing reagent.

  • Solvents: Residual solvents from the reaction or workup.

  • Decomposition Products: At elevated temperatures, alkoxy alcohols may undergo decomposition. While specific data for this compound is limited, studies on similar compounds suggest that C-C and C-O bond cleavage can occur, leading to smaller, more volatile impurities.

Q3: Does this compound form azeotropes?

Q4: What are the critical parameters to control during the fractional distillation of this compound?

A4: Key parameters to control for a successful fractional distillation include:

  • Heating Rate: A slow and steady heating rate is crucial to allow for the proper establishment of a temperature gradient in the fractionating column.

  • Column Efficiency: The choice of fractionating column (e.g., Vigreux, packed) and its length will determine the separation efficiency. A more efficient column is needed for separating components with close boiling points.

  • Reflux Ratio: Maintaining a proper reflux ratio (the ratio of condensate returned to the column to that collected as distillate) is essential for good separation.

  • Insulation: Insulating the distillation column and head helps to maintain the temperature gradient and prevent heat loss.

  • Pressure: Maintaining a stable pressure is critical, as boiling points are pressure-dependent.

Data Presentation

CompoundBoiling Point (°C)Notes
This compound 141-141.5 @ 750 TorrThe target compound.
1-Methoxy-2-methyl-2-propanol115-116A potential isomeric impurity with a significantly lower boiling point.
Water100Can form azeotropes with alcohols.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Preparation:

    • Ensure all glassware is clean and thoroughly dry to prevent contamination and potential azeotrope formation with water.

    • Charge the round-bottom distillation flask with the crude this compound. Do not fill the flask to more than two-thirds of its capacity.

    • Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below.

    • Select a fractionating column appropriate for the expected separation (a Vigreux column is a good starting point).

    • Place the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.

    • Use a collection flask to receive the distillate. It is advisable to have several receiving flasks ready to collect different fractions.

    • Ensure all joints are properly sealed.

  • Distillation Process:

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the liquid and, once it begins to boil, watch for the condensation ring to slowly rise through the fractionating column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (typically 1-2 drops per second).

    • Record the temperature at which the first drops of distillate are collected. This will likely be a lower-boiling impurity.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of the desired compound (around 141-141.5 °C at 750 Torr), change the receiving flask to collect the pure this compound.

    • Monitor the temperature closely. A stable boiling point during collection indicates a pure fraction.

    • If the temperature begins to rise significantly above the expected boiling point, stop the distillation or change the receiving flask to collect the higher-boiling residue.

    • Do not distill to dryness to avoid the formation of potentially explosive peroxides and decomposition of the residue.

  • Shutdown and Analysis:

    • Allow the apparatus to cool down completely before disassembling.

    • Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

IssuePossible CauseSolution
No distillate is being collected, even though the pot is boiling. - Insufficient heating.- Heat loss from the column.- A leak in the system.- Gradually increase the heating mantle temperature.- Insulate the fractionating column and distillation head with glass wool or aluminum foil.[1][2]- Check all joints to ensure they are properly sealed.
The distillation is occurring too rapidly. - The heating rate is too high.- Reduce the temperature of the heating mantle to achieve a distillation rate of 1-2 drops per second. A slower rate improves separation efficiency.
The temperature is fluctuating and not holding steady. - Uneven heating.- The presence of multiple components (impurities) co-distilling.- Bumping of the liquid.- Ensure the heating mantle is in good contact with the flask and providing consistent heat.- Improve the efficiency of the fractional distillation by using a more efficient column or slowing the distillation rate.- Ensure sufficient boiling chips or adequate stirring.
The collected distillate is not pure. - Inefficient separation.- Distillation rate is too fast.- Azeotrope formation.- Use a longer or more efficient fractionating column (e.g., a packed column).- Slow down the distillation rate.- Ensure the starting material is dry. If an azeotrope is suspected, consider alternative purification methods or azeotropic distillation with a different solvent.
The temperature drops after collecting a fraction. - All of the component boiling at that temperature has distilled over.- This is expected. Increase the heating to distill the next, higher-boiling component.[1]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Fractional Distillation cluster_prep Preparation cluster_setup Apparatus Setup cluster_distill Distillation cluster_analysis Analysis prep1 Dry Glassware prep2 Charge Flask with Crude Product prep1->prep2 prep3 Add Boiling Chips/Stir Bar prep2->prep3 setup1 Assemble Distillation Apparatus prep3->setup1 setup2 Install Fractionating Column setup1->setup2 setup3 Position Thermometer setup2->setup3 setup4 Connect Condenser setup3->setup4 distill1 Gentle Heating setup4->distill1 distill2 Collect Low-Boiling Impurities distill1->distill2 distill3 Collect Pure Fraction at Stable BP distill2->distill3 distill4 Stop Before Dryness distill3->distill4 analysis1 Cool and Disassemble distill4->analysis1 analysis2 Analyze Fractions (GC, NMR) analysis1->analysis2

Caption: A flowchart of the experimental workflow for the fractional distillation of this compound.

Troubleshooting_Guide Troubleshooting Logic for Fractional Distillation start Distillation Issue? no_distillate No Distillate Collected? start->no_distillate impure_distillate Distillate Impure? start->impure_distillate temp_fluctuation Temperature Fluctuating? start->temp_fluctuation sol_heat Increase Heat / Insulate no_distillate->sol_heat Yes sol_seal Check for Leaks no_distillate->sol_seal Yes sol_column Use More Efficient Column impure_distillate->sol_column Yes sol_rate Reduce Distillation Rate impure_distillate->sol_rate Yes sol_dry Ensure Dry Starting Material impure_distillate->sol_dry Yes temp_fluctuation->sol_rate Yes sol_heating Ensure Even Heating temp_fluctuation->sol_heating Yes sol_boiling Check Boiling Chips/Stirring temp_fluctuation->sol_boiling Yes

References

Technical Support Center: Removal of 2-Methoxy-2-methylpropan-1-ol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of 2-Methoxy-2-methylpropan-1-ol from their reaction mixtures. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate removal method. Key properties are summarized in the table below.

Q2: Which purification method is most suitable for removing this compound?

A2: The choice of purification method depends on several factors, including the properties of your desired compound, the scale of the reaction, and the other components in the reaction mixture.

  • Fractional Distillation is a good option if your desired compound has a significantly different boiling point from this compound and is thermally stable.

  • Liquid-Liquid Extraction is effective if your desired compound has different solubility properties than this compound in immiscible solvents.

  • Column Chromatography is a versatile technique that can be used to separate compounds with different polarities.

Q3: How can I determine the best solvent for liquid-liquid extraction of this compound?

A3: Since this compound is a polar molecule due to its hydroxyl and ether functionalities, you should choose a solvent system where your compound of interest and the impurity have different affinities. A good starting point is to use an immiscible pair of a non-polar organic solvent (e.g., hexane, ethyl acetate) and a polar solvent (e.g., water). Small-scale test extractions with different solvent systems can help you determine the most effective one for your specific mixture.

Q4: Are there any known azeotropes of this compound with common solvents?

Data Presentation

PropertyValueReference(s)
Molecular Formula C5H12O2[1]
Molecular Weight 104.15 g/mol [1]
Boiling Point 141-141.5 °C (at 750 Torr)[2]
CAS Number 22665-67-4[1]

Troubleshooting Guides

Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation - Distillation rate is too fast.- Inefficient fractionating column.- Reduce the heating rate to ensure a slow and steady distillation.- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings).
Bumping (Sudden, Violent Boiling) - Superheating of the liquid.- Add boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure even heating of the flask.
Temperature Fluctuations at the Thermometer - Uneven heating.- Condensation front moving up and down the column.- Ensure the heating mantle is in good contact with the flask.- Insulate the distillation column to maintain a consistent temperature gradient.
No Distillate Collection - Thermometer bulb is placed incorrectly.- Insufficient heating.- Position the top of the thermometer bulb level with the bottom of the side arm of the distillation head.- Gradually increase the heating mantle temperature.
Liquid-Liquid Extraction
IssuePossible Cause(s)Troubleshooting Steps
Emulsion Formation - Vigorous shaking.- Presence of surfactants or particulate matter.- Gently invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- If the emulsion persists, try filtering the mixture through a pad of celite.
Poor Separation of Layers - Similar densities of the two solvents.- Add a small amount of a solvent that is miscible with one layer but will change its density (e.g., add a small amount of a denser, immiscible organic solvent to the organic layer).
Desired Compound in the Wrong Layer - Incorrect solvent choice.- Re-evaluate the polarity of your compound and choose a more appropriate solvent system. Perform a small-scale test extraction first.
Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor Separation (Overlapping Bands) - Improper solvent system.- Column overloading.- Optimize the mobile phase polarity using thin-layer chromatography (TLC) first. Aim for a significant difference in Rf values between your compound and the impurity.- Use a larger column or reduce the amount of sample loaded.
Cracking of the Stationary Phase - Running the column dry.- Always keep the solvent level above the top of the stationary phase.
Tailing of Bands - Compound is too polar for the stationary phase.- Acidic or basic nature of the compound.- Use a more polar mobile phase.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds).

Experimental Protocols

Protocol 1: Removal of this compound by Fractional Distillation

Objective: To separate this compound from a reaction mixture containing a less volatile desired product.

Materials:

  • Reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer and stir plate

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the reaction mixture and boiling chips (or a stir bar) to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Ensure all joints are securely clamped.

  • Begin circulating cold water through the condenser.

  • Start stirring if using a magnetic stirrer.

  • Slowly heat the mixture using the heating mantle.

  • Observe the temperature on the thermometer. The temperature should rise and then stabilize at the boiling point of the most volatile component.

  • Collect the fraction that distills over at a constant temperature. This will likely be your solvent or other low-boiling impurities first.

  • Once the first fraction is collected, the temperature may drop slightly before rising again to the boiling point of the next component.

  • Collect the fraction corresponding to the boiling point of this compound (approx. 141 °C at 750 Torr).

  • Once this fraction is collected, stop the distillation by removing the heating mantle. The desired, less volatile compound should remain in the distillation flask.

Protocol 2: Removal of this compound by Liquid-Liquid Extraction

Objective: To remove the polar this compound from a reaction mixture containing a non-polar desired product.

Materials:

  • Reaction mixture

  • Separatory funnel

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Water (or brine)

  • Beakers or flasks for collecting layers

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of an immiscible organic solvent in which your desired product is soluble.

  • Add an equal volume of water to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release pressure.

  • Allow the layers to separate. The less dense layer will be on top.

  • Drain the lower layer into a clean flask.

  • Drain the upper layer into another clean flask.

  • To maximize recovery, you can re-extract the aqueous layer with a fresh portion of the organic solvent.

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove any residual water-soluble impurities.

  • Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate).

  • Decant or filter the dried organic solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to isolate your purified product.

Mandatory Visualizations

G cluster_0 Decision Process for Removal Method Start Start Assess Product Properties Assess Product Properties Start->Assess Product Properties Thermally Stable? Thermally Stable? Assess Product Properties->Thermally Stable? Different Solubility? Different Solubility? Thermally Stable?->Different Solubility? Yes Consider Alternative Consider Alternative Thermally Stable?->Consider Alternative No Fractional Distillation Fractional Distillation Different Solubility?->Fractional Distillation No (Similar BP) Liquid-Liquid Extraction Liquid-Liquid Extraction Different Solubility?->Liquid-Liquid Extraction Yes Different Polarity? Different Polarity? Column Chromatography Column Chromatography Different Polarity?->Column Chromatography Yes Different Polarity?->Consider Alternative No Liquid-Liquid Extraction->Different Polarity?

Caption: Decision tree for selecting a removal method.

G cluster_1 Liquid-Liquid Extraction Workflow Reaction Mixture Reaction Mixture Add Solvents Add Solvents Reaction Mixture->Add Solvents Mix & Separate Mix & Separate Add Solvents->Mix & Separate Collect Organic Layer Collect Organic Layer Mix & Separate->Collect Organic Layer Separate Layers Wash Organic Layer Wash Organic Layer Collect Organic Layer->Wash Organic Layer Dry Organic Layer Dry Organic Layer Wash Organic Layer->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Purified Product Purified Product Evaporate Solvent->Purified Product

Caption: Workflow for liquid-liquid extraction.

References

Common byproducts in the synthesis of "2-Methoxy-2-methylpropan-1-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Methoxy-2-methylpropan-1-ol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges related to byproducts and reaction specificity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the ring-opening of isobutylene (B52900) oxide (2-methyl-1,2-epoxypropane) with methanol (B129727). This reaction is typically performed under basic or nucleophilic conditions to ensure the desired regioselectivity.

Q2: What is the primary byproduct of concern in this synthesis, and how is it formed?

A2: The primary and most common byproduct is the constitutional isomer, 1-Methoxy-2-methyl-2-propanol . This isomer is formed when the methanol nucleophile attacks the tertiary carbon of the isobutylene oxide ring instead of the primary carbon. This alternative reaction pathway is favored under acidic conditions.

Q3: How can I minimize the formation of the isomeric byproduct, 1-Methoxy-2-methyl-2-propanol?

A3: To minimize the formation of the undesired isomer, it is crucial to maintain basic or neutral reaction conditions. The use of a catalytic amount of a base, such as sodium methoxide (B1231860), will promote the nucleophilic attack at the sterically less hindered primary carbon of the epoxide, leading to a higher yield of the desired this compound. Avoidance of any acidic catalysts or acidic impurities is critical.

Q4: Besides the isomeric byproduct, are there other potential impurities I should be aware of?

A4: Yes, other potential byproducts and impurities can include:

  • Unreacted starting materials: Residual isobutylene oxide and methanol may remain.

  • Solvent-related impurities: If a solvent other than methanol is used, impurities from that solvent may be present.

  • Products of over-reaction: In some cases, the product alcohol can react further, though this is less common under standard conditions.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, with a focus on byproduct formation.

Problem Potential Cause Recommended Solution
High percentage of 1-Methoxy-2-methyl-2-propanol observed in the product mixture. The reaction conditions were likely acidic, favoring the attack of methanol on the more substituted carbon of the epoxide.Ensure the reaction is run under basic conditions. Use a base catalyst like sodium methoxide. Thoroughly clean all glassware to remove any acidic residues.
Presence of unreacted isobutylene oxide in the final product. The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate mixing.Increase the reaction time or temperature, while carefully monitoring for byproduct formation. Ensure efficient stirring of the reaction mixture.
Low overall yield despite complete consumption of starting material. This could indicate the formation of other, unidentified byproducts or loss of product during workup and purification.Analyze the crude reaction mixture by techniques such as GC-MS to identify any other significant byproducts. Optimize the extraction and distillation procedures to minimize product loss.

Experimental Protocol: Base-Catalyzed Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound with high selectivity.

Materials:

  • Isobutylene oxide (2-methyl-1,2-epoxypropane)

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Diethyl ether (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of sodium methoxide.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add isobutylene oxide to the cooled methanol solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Logical Relationships in Byproduct Formation

The following diagram illustrates the reaction pathways leading to the desired product and the primary byproduct.

Byproduct_Formation Reaction Pathways for the Methanolysis of Isobutylene Oxide cluster_reactants Reactants cluster_products Products Isobutylene Oxide Isobutylene Oxide This compound This compound Isobutylene Oxide->this compound Base-Catalyzed (Desired Pathway) 1-Methoxy-2-methyl-2-propanol 1-Methoxy-2-methyl-2-propanol Isobutylene Oxide->1-Methoxy-2-methyl-2-propanol Acid-Catalyzed (Byproduct Pathway) Methanol Methanol Methanol->this compound Methanol->1-Methoxy-2-methyl-2-propanol

Caption: Reaction pathways in isobutylene oxide methanolysis.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Experimental_Workflow Synthesis and Purification Workflow Reaction_Setup Reaction Setup (Methanol, NaOMe, Isobutylene Oxide) Reaction Reaction (0°C to RT, 12-24h) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Analysis Product Analysis (NMR, GC-MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for this compound synthesis.

Troubleshooting the Williamson ether synthesis for "2-Methoxy-2-methylpropane"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Williamson Ether Synthesis

Product Focus: 2-Methoxy-2-methylpropane (MTBE)

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Williamson ether synthesis to produce 2-Methoxy-2-methylpropane.

Troubleshooting Guide

Q1: My reaction has a very low yield, or I'm not isolating any of the desired 2-Methoxy-2-methylpropane. What is the most likely cause?

A1: The most common reason for failure in this specific synthesis is an incorrect choice of reactants. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance at the electrophilic carbon.[1][2] You must use a methyl halide and a tertiary alkoxide.

  • Incorrect Approach: Using sodium methoxide (B1231860) (a small nucleophile) and a tertiary alkyl halide like 2-chloro-2-methylpropane. This pathway will fail.[1]

  • Correct Approach: Using sodium tert-butoxide (a bulky nucleophile) and a primary (methyl) halide like iodomethane (B122720).[3][4]

The fundamental issue is that the combination of a strong base/nucleophile (methoxide) with a sterically hindered tertiary halide strongly favors an E2 elimination side reaction over the desired S(_N)2 substitution.[5][6]

Q2: I observed significant gas evolution during the reaction, and my starting material was consumed, but no ether was formed. What happened?

A2: You are observing the product of an E2 elimination reaction. When a tertiary alkyl halide (e.g., tert-butyl chloride) is treated with a strong base like sodium methoxide, the base abstracts a proton from a beta-carbon, leading to the formation of an alkene.[4] In this case, the gas is 2-methylpropene (isobutylene). This elimination pathway is much faster than the S(_N)2 reaction for tertiary substrates.[1][2][5]

Q3: I am using the correct reactants (sodium tert-butoxide and a methyl halide), but the reaction is sluggish or incomplete. How can I optimize the conditions?

A3: Several factors can affect the reaction rate and yield even with the correct substrates. Consider the following optimizations:

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[4][6] These solvents effectively solvate the cation (e.g., Na

    +^++
    ) without solvating the alkoxide nucleophile, making it more reactive.[4] Using protic solvents like ethanol (B145695) or water will reduce the nucleophilicity of the alkoxide.[5]

  • Temperature: While the reaction can often proceed at room temperature, gentle heating to 50-100 °C can increase the rate.[4][7] However, be cautious, as excessively high temperatures can promote side reactions.[4]

  • Moisture Control: The alkoxide is a strong base and will be quenched by any water present. Ensure all glassware is oven-dried and that you are using anhydrous solvents.[8] The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Leaving Group: The choice of halide on the methyl group matters. The reaction rate follows the trend I > Br > Cl. If you are using methyl chloride and the reaction is slow, switching to methyl iodide will significantly increase the rate of the S(N)2 reaction.

Q4: Besides elimination, are there other potential side reactions I should be aware of?

A4: While elimination is the primary competing reaction when using the incorrect substrate, other issues can arise:

  • C-alkylation: If using a phenoxide, alkylation can sometimes occur on the aromatic ring in addition to the desired O-alkylation at the oxygen. This is not a concern for the synthesis of 2-Methoxy-2-methylpropane.[6][7]

  • Solvent Reactivity: If the solvent is nucleophilic (e.g., an alcohol), it can compete with the alkoxide in attacking the alkyl halide, leading to undesired byproducts.[5] This is another reason to use non-nucleophilic, polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q: What is the correct combination of reactants for synthesizing 2-Methoxy-2-methylpropane?

A: The correct and most effective combination is sodium tert-butoxide and a methyl halide (e.g., iodomethane or bromomethane).[3][9][10]

Q: Why can't I use sodium methoxide and tert-butyl chloride?

A: This combination fails because tert-butyl chloride is a tertiary alkyl halide. The bulky nature of this substrate prevents the backside attack required for an S(_N)2 reaction.[1][11] Instead, the methoxide acts as a base, leading to an E2 elimination reaction to form 2-methylpropene.[4][5]

Q: How do I prepare the sodium tert-butoxide?

A: Sodium tert-butoxide is commercially available. Alternatively, it can be prepared in situ by reacting tert-butanol (B103910) with a strong base like sodium hydride (NaH) or potassium hydride (KH).[6][11] The reaction with NaH is common as it irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[11]

Q: What is a typical yield for this reaction?

A: When performed correctly with a primary alkyl halide and a tertiary alkoxide under anhydrous conditions, laboratory yields can range from 50% to over 90%, depending on the specific conditions and purification method.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes for 2-Methoxy-2-methylpropane

RouteAlkoxide NucleophileAlkyl Halide ElectrophilePrimary MechanismMajor Product(s)Feasibility for Ether Synthesis
A Sodium Methoxide (CH(_3)ONa)2-Chloro-2-methylpropaneE2 Elimination2-methylpropene, Methanol, NaClNo [1][4][5]
B Sodium tert-butoxide ((CH(_3))(_3)CONa)Iodomethane (CH(_3)I)S(_N)2 Substitution2-Methoxy-2-methylpropane, NaIYes [3][9][10]

Table 2: Recommended Reaction Parameters

ParameterRecommended ConditionRationale
Base (for alkoxide prep) Sodium Hydride (NaH)Irreversibly deprotonates the alcohol; byproduct (H(2)) is a gas.[6][11]
Solvent Anhydrous DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity of the alkoxide.[4][6]
Temperature 50 - 100 °CIncreases reaction rate; higher temperatures may favor elimination if substrates are sterically hindered.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents quenching of the highly basic alkoxide by atmospheric moisture.[8]

Experimental Protocol

Synthesis of 2-Methoxy-2-methylpropane from tert-Butanol and Iodomethane

This protocol outlines the synthesis using sodium hydride to generate the alkoxide in situ.

Materials:

  • tert-Butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iodomethane

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (1.05 eq).

    • Wash the NaH with anhydrous hexane (B92381) to remove the mineral oil, and then carefully decant the hexane.

    • Add anhydrous DMF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add tert-butanol (1.0 eq) dropwise to the stirred suspension. (Caution: Hydrogen gas is evolved).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour or until gas evolution ceases.

  • Ether Synthesis (S(_N)2 Reaction):

    • Cool the freshly prepared sodium tert-butoxide solution back to 0 °C.

    • Add iodomethane (1.1 eq) dropwise via syringe.

    • After addition, remove the ice bath and heat the reaction mixture to 60 °C.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.[12]

    • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the filtrate using a rotary evaporator.

    • Purify the resulting crude product by fractional distillation to obtain pure 2-Methoxy-2-methylpropane.

Visual Workflow

Troubleshooting_Williamson_Ether start Problem: Low or No Yield of Target Ether check_reactants Step 1: Verify Reactant Choice Which alkyl halide was used? start->check_reactants tertiary_halide Tertiary Halide Used (e.g., tert-butyl chloride) check_reactants->tertiary_halide  Tertiary primary_halide Methyl/Primary Halide Used (e.g., iodomethane) check_reactants->primary_halide  Methyl/Primary e2_pathway Diagnosis: E2 Elimination Pathway Dominates Over SN2 tertiary_halide->e2_pathway sn2_pathway Reactant Choice is Correct. Proceed to Condition Check. primary_halide->sn2_pathway e2_outcome Result: 2-Methylpropene (Gas) Observed, Not Ether e2_pathway->e2_outcome e2_solution Solution: Redesign synthesis using a primary halide and tertiary alkoxide. e2_outcome->e2_solution check_conditions Step 2: Check Reaction Conditions (Solvent, Temp, Moisture) sn2_pathway->check_conditions conditions_issue Diagnosis: Suboptimal Conditions (e.g., Protic Solvent, Water Contamination) check_conditions->conditions_issue conditions_solution Solution: Use anhydrous polar aprotic solvent. Ensure inert atmosphere. Optimize temp. conditions_issue->conditions_solution

Caption: Troubleshooting logic for the Williamson ether synthesis of 2-Methoxy-2-methylpropane.

References

How to increase the yield of "2-Methoxy-2-methylpropan-1-ol" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methoxy-2-methylpropan-1-ol

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound, focusing on a common synthetic route: the methylation of a suitable precursor.

Issue 1: Low or No Product Yield

A diminished or absent yield is a frequent issue. The following workflow can help diagnose the underlying cause.

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Caption: A workflow for troubleshooting low product yield.

Detailed Q&A:

  • Q: My reaction yield is significantly lower than expected. What are the primary factors to check? A: First, verify the quality and stoichiometry of your reactants. Ensure that any reagents sensitive to air or moisture were handled under inert and anhydrous conditions. Next, evaluate your reaction conditions, including temperature, solvent, and the choice of base, as these can significantly impact the reaction rate and the formation of byproducts.[1][2]

  • Q: I suspect my reagents may be degraded. How can I confirm this? A: For commercially available starting materials, check the expiration date and storage conditions. If you are using a base like sodium hydride (NaH), its appearance can be an indicator of activity; it should be a fine, light gray powder.[2] Clumped or dark gray NaH may be less reactive. It is always best to use freshly opened or properly stored reagents.

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or peaks in a GC-MS spectrum indicates the formation of side products.

Q: I am observing a significant amount of a byproduct that I suspect is an alkene. What could be the cause? A: The formation of an alkene byproduct is likely due to a competing E2 elimination reaction.[2] This is more prevalent when using sterically hindered substrates or stronger, bulkier bases. To minimize this, consider using a less hindered base or running the reaction at a lower temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is a plausible and effective synthetic route for this compound? A1: A common and effective method for synthesizing ethers is the Williamson ether synthesis.[4][5] For a molecule with both an ether and an alcohol functional group like this compound, a multi-step synthesis is typically required. A plausible route involves the selective methylation of one of the hydroxyl groups of a diol precursor, such as 2-methylpropane-1,2-diol, after protecting the other hydroxyl group. An alternative is the ring-opening of 2,2-dimethyloxirane (B32121) with methanol (B129727) under acidic or basic conditions.

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// Edges start -> product [label="Ring-Opening"]; reagent -> product [style=dashed]; }

Caption: A plausible synthetic pathway via epoxide ring-opening.

Q2: How do I choose the optimal solvent and base for the methylation step? A2: For a Williamson-type ether synthesis, polar aprotic solvents such as DMF or acetonitrile (B52724) are generally preferred as they can accelerate S(_N)2 reactions.[3] The choice of base is also critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are often used to deprotonate the alcohol.[2]

Q3: What is the ideal temperature range for this synthesis? A3: The optimal temperature will depend on the specific substrates and reagents used. For many ether syntheses, a temperature range of 50-100 °C is typical.[3] It is advisable to start at a lower temperature and monitor the reaction's progress by TLC or GC. If the reaction is slow, the temperature can be gradually increased.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize hypothetical, yet plausible, quantitative data to illustrate the impact of different reaction parameters on the yield of an ether synthesis step.

Table 1: Effect of Base and Solvent on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF60485
2NaHTHF60472
3K₂CO₃Acetone60865
4NaOHDMSO60458

Table 2: Effect of Temperature on Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHDMF251268
2NaHDMF50582
3NaHDMF80375 (with byproduct)
4NaHDMF100265 (with significant byproduct)

Experimental Protocols

Protocol: Synthesis of this compound via Epoxide Ring-Opening

This protocol is a representative method and may require optimization for your specific laboratory conditions.

Materials:

  • 2,2-Dimethyloxirane

  • Anhydrous Methanol

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of 2,2-dimethyloxirane (1.0 eq) in anhydrous methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutral.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.[6]

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// Edges setup -> reaction; reaction -> monitoring; monitoring -> workup [label="Complete"]; monitoring -> reaction [label="Incomplete"]; workup -> extraction; extraction -> purification; purification -> product; }

Caption: A generalized experimental workflow for the synthesis.

References

Stability of "2-Methoxy-2-methylpropan-1-ol" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the stability of 2-Methoxy-2-methylpropan-1-ol under various chemical conditions to assist researchers, scientists, and drug development professionals in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My sample of this compound is showing degradation when used in an acidic medium. What is happening?

A: this compound is susceptible to degradation under acidic conditions. The molecule contains a tertiary ether linkage, which can undergo acid-catalyzed cleavage.[1][2] This reaction proceeds through a stable tertiary carbocation intermediate (an SN1 or E1 mechanism), which is relatively fast, especially at moderate temperatures.[1][3]

Q2: What are the likely degradation products in an acidic solution?

A: The acid-catalyzed cleavage of the ether bond is expected to yield Methanol and 2-methylpropane-1,2-diol (if the intermediate carbocation reacts with water) or 2-methylprop-2-en-1-ol (via an elimination pathway). The primary alcohol group on the original molecule remains unaffected by this specific reaction.

Q3: How can I prevent or minimize this degradation during my experiments?

A: To prevent degradation, you should:

  • Avoid strongly acidic conditions (pH < 4).

  • If acidic conditions are necessary, use the mildest possible acid and the lowest effective concentration.

  • Maintain low temperatures (e.g., 0 °C) during the reaction, as the cleavage is accelerated by heat.[1]

  • Minimize the reaction or exposure time to the acidic environment.

Q4: Is this compound stable in the presence of bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃)?

A: Yes, the molecule is generally stable under basic and neutral conditions.[1][2] Ether linkages are resistant to cleavage by bases because the alkoxide ion (RO⁻) is a poor leaving group.[4] While the primary alcohol can be deprotonated by a strong base to form an alkoxide, this species is typically stable and does not lead to the degradation of the carbon skeleton under standard conditions.

Q5: I am observing unexpected side products in a basic reaction mixture. Could it be degradation of this compound?

A: While direct degradation under basic conditions is unlikely, it is important to rule out other possibilities:

  • Contamination: Ensure your starting material is pure and that the base has not introduced reactive impurities.

  • Oxidation: If air (oxygen) is present, slow oxidation of the primary alcohol could occur, although this is generally not a major concern without specific oxidants.

  • Reaction with other components: The alkoxide formed under basic conditions could act as a nucleophile in your reaction, potentially leading to unexpected side products.

Stability Data Summary

Table 1: Acid-Catalyzed Hydrolysis Kinetics for tert-Butyl Methyl Ether (MTBE) at 26 °C

ParameterValueConditionsReference
Reaction Order (w.r.t. Ether)First-OrderAqueous Acid[5][6]
Reaction Order (w.r.t. H₃O⁺)First-OrderAqueous Acid[5][6]
Second-Order Rate Constant (k)~0.9 x 10⁻² M⁻¹ h⁻¹26 °C, Dilute Aqueous Acid[5][6]

Note: This data is for the analogous compound tert-butyl methyl ether and should be used as an estimation of the reactivity of the tertiary ether in this compound.

Visualized Degradation Pathway and Experimental Workflow

AcidCleavage cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Final Products Reactant This compound ProtonatedEther Protonated Ether Reactant->ProtonatedEther Protonation H_plus H⁺ (Acid Catalyst) Carbocation Tertiary Carbocation + Methanol ProtonatedEther->Carbocation Cleavage Product1 2-Methylpropane-1,2-diol (via SN1) Carbocation->Product1 + H₂O Product2 2-Methylprop-2-en-1-ol (via E1) Carbocation->Product2 - H⁺

Caption: Acid-catalyzed degradation pathway of this compound.

StabilityWorkflow Start Start: Define Study Parameters (pH, Temp, Timepoints) Prep Prepare Solutions: 1. Compound Stock 2. Acidic Media (e.g., 0.1N HCl) 3. Basic Media (e.g., 0.1N NaOH) Start->Prep Incubate Incubate Samples at Defined Temperature Prep->Incubate Sample Withdraw Aliquots at Pre-defined Timepoints Incubate->Sample Quench Neutralize/Quench Reaction Sample->Quench Analyze Analyze Samples (e.g., HPLC, LC-MS) Quench->Analyze Data Process Data: - Quantify Parent Compound - Identify/Quantify Degradants Analyze->Data Report Generate Stability Report Data->Report

References

Technical Support Center: 2-Methoxy-2-methylpropan-1-ol & Related Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chemistries related to 2-methoxy-2-methylpropan-1-ol. The focus is on the application of the closely related 2-methoxypropan-2-yl (MIP) protecting group, which is introduced using 2-methoxypropene (B42093).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of chemistries related to "this compound" in organic synthesis?

While "this compound" itself is not a commonly cited reagent for direct use, the structurally related compound, 2-methoxypropene, is a key reagent for the introduction of the 2-methoxypropan-2-yl (MIP) protecting group for alcohols.[1] This acetal-based protecting group is particularly useful for the temporary protection of hydroxyl groups due to its acid lability.

Q2: What are the main advantages of using the MIP protecting group?

The MIP group offers several advantages:

  • Acid-Labile: It can be readily cleaved under mild acidic conditions, allowing for selective deprotection in the presence of other protecting groups.

  • Ease of Introduction: It is typically introduced under mild catalytic acidic conditions using 2-methoxypropene.[2]

  • Tunable Stability: The stability of alkoxyisopropyl protecting groups can be modulated by altering the alkoxy component, allowing for fine-tuning of its lability for specific synthetic strategies.[2][3]

Q3: What are the typical conditions for cleaving a MIP-protected alcohol?

MIP ethers are cleaved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by elimination to form a stable tertiary carbocation and methanol (B129727). The specific conditions can be tuned for selectivity, but common reagents include:

  • Mild acids such as pyridinium (B92312) p-toluenesulfonate (PPTS) in an alcoholic solvent.

  • Aqueous solutions of strong acids like HI or HBr.[4][5]

Troubleshooting Guides

Issue 1: Incomplete or Slow Protection Reaction

Symptoms:

  • Low yield of the desired MIP-protected product.

  • Presence of a significant amount of starting alcohol after the reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Inactive Catalyst Use freshly opened or purified p-toluenesulfonic acid (p-TsOH) or another suitable acid catalyst. Ensure the catalyst is not hydrated.
Insufficient Reagent Increase the equivalents of 2-methoxypropene. A slight excess (1.5-2.0 equivalents) is often optimal.
Inappropriate Solvent Use a dry, non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Low Reaction Temperature While the reaction is often run at room temperature, gentle heating (e.g., to 40 °C) may be required for less reactive alcohols.
Issue 2: Unwanted Side Reactions During Protection

Symptoms:

  • Formation of multiple unexpected byproducts.

  • Degradation of the starting material.

Possible Causes & Solutions:

CauseRecommended Solution
Strongly Acidic Conditions Use a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) instead of p-TsOH. This is crucial for acid-sensitive substrates.
Presence of Water Ensure all reagents and glassware are scrupulously dried. Water can lead to the formation of acetone (B3395972) and methanol from 2-methoxypropene and can also interfere with the catalyst.
Reaction with Other Functional Groups If the substrate contains other acid-labile groups (e.g., other acetals, silyl (B83357) ethers), consider using a more orthogonal protecting group strategy.
Issue 3: Difficulty in Cleaving the MIP Protecting Group

Symptoms:

  • Incomplete deprotection, with a significant amount of MIP-protected material remaining.

  • Slow reaction rate under standard deprotection conditions.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficiently Acidic Conditions Increase the concentration of the acid or switch to a stronger acid. For example, if PPTS is ineffective, consider using aqueous acetic acid or a dilute solution of HCl.
Steric Hindrance For highly hindered alcohols, longer reaction times or elevated temperatures may be necessary for cleavage.
Solvent Effects The choice of solvent can influence the rate of cleavage. Protic solvents like methanol or ethanol (B145695) can facilitate the reaction.
Issue 4: Formation of Byproducts During Deprotection

Symptoms:

  • Formation of elimination products or other rearranged species.

  • Degradation of the deprotected alcohol.

Possible Causes & Solutions:

CauseRecommended Solution
Strong Acid and High Temperature These conditions can promote side reactions. Use the mildest possible acidic conditions that are effective for cleavage.
Formation of a Stable Carbocation The cleavage of the MIP group proceeds through a tertiary carbocation, which can potentially undergo rearrangement or elimination. Using milder, buffered acidic conditions can sometimes suppress these pathways.
Reaction with the Deprotected Product If the final product is acid-sensitive, it is crucial to quench the reaction promptly with a mild base (e.g., saturated sodium bicarbonate solution) as soon as the deprotection is complete (monitored by TLC or LC-MS).

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using 2-Methoxypropene

Objective: To introduce the 2-methoxypropan-2-yl (MIP) protecting group onto a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • 2-Methoxypropene (1.5 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-methoxypropene to the solution.

  • Add p-toluenesulfonic acid monohydrate and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a MIP-Protected Alcohol

Objective: To cleave the MIP protecting group to regenerate the alcohol.

Materials:

  • MIP-protected alcohol (1.0 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.2 eq)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the MIP-protected alcohol in methanol.

  • Add PPTS and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude alcohol.

  • Purify by flash column chromatography if necessary.

Visualizations

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ROH R-OH (Alcohol) Oxonium_ion Oxonium Ion ROH->Oxonium_ion + Carbocation MOP 2-Methoxypropene Protonated_MOP Protonated 2-Methoxypropene MOP->Protonated_MOP + H+ H_plus H+ (cat.) Carbocation Tertiary Carbocation Protonated_MOP->Carbocation - Methanol MIP_ether R-O-MIP (Protected Alcohol) Oxonium_ion->MIP_ether - H+ Methanol Methanol

Caption: Mechanism of alcohol protection with 2-methoxypropene.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products MIP_ether R-O-MIP Protonated_ether Protonated Ether MIP_ether->Protonated_ether + H+ H_plus H+ Carbocation Tertiary Carbocation Protonated_ether->Carbocation ROH R-OH (Alcohol) Protonated_ether->ROH Methanol Methanol Carbocation->Methanol + H2O - H+ Alkene Isobutylene Carbocation->Alkene - H+

Caption: Acid-catalyzed deprotection of a MIP ether.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Experiment protection Protection Reaction start->protection check_completion Reaction Complete? protection->check_completion deprotection Deprotection Reaction check_completion->deprotection Yes issue_incomplete_protection Incomplete Protection check_completion->issue_incomplete_protection No check_deprotection Deprotection Complete? deprotection->check_deprotection end Successful Synthesis check_deprotection->end Yes issue_incomplete_deprotection Incomplete Deprotection check_deprotection->issue_incomplete_deprotection No solution_incomplete_protection Check Catalyst Increase Reagent Check Solvent/Temp issue_incomplete_protection->solution_incomplete_protection Troubleshoot solution_incomplete_protection->protection solution_incomplete_deprotection Increase Acid Conc. Change Solvent Increase Temp issue_incomplete_deprotection->solution_incomplete_deprotection Troubleshoot solution_incomplete_deprotection->deprotection

Caption: Troubleshooting workflow for MIP protection/deprotection.

References

Optimizing temperature and pressure for "2-Methoxy-2-methylpropan-1-ol" distillation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Distillation of 2-Methoxy-2-methylpropan-1-ol

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for optimizing the distillation of this compound. It is intended for researchers, scientists, and professionals in drug development.

Physical Properties and Distillation Data
PropertyValueSource/Notes
IUPAC Name This compoundPubChem[1]
CAS Number 22665-67-4ChemicalBook, PubChem[1][2]
Molecular Formula C₅H₁₂O₂PubChem[1]
Molecular Weight 104.15 g/mol PubChem[1]
Estimated Boiling Point 115-117 °C at 760 mmHg (Atmospheric Pressure)Based on the boiling point of the isomer 1-methoxy-2-methyl-2-propanol.[3][4]

Frequently Asked Questions (FAQs) for Distillation Optimization

Q1: At what temperature and pressure should I distill this compound?

A1: Based on the estimated atmospheric boiling point of 115-117 °C, you have two primary options for distillation:

  • Atmospheric Distillation: If your compound is thermally stable and free from high-boiling impurities, atmospheric distillation is a viable option. The distillation head temperature should be maintained close to the estimated boiling point.

  • Vacuum Distillation: For compounds that may decompose at their atmospheric boiling point, or to separate from high-boiling impurities, vacuum distillation is recommended. Reducing the pressure will lower the boiling point. For example, at a pressure of 20 mmHg, the estimated boiling point would be significantly lower. The exact temperature can be estimated using a nomograph.

Q2: My compound appears to be degrading during distillation. What can I do?

A2: Thermal degradation is a common issue for complex organic molecules. For ethers and alcohols, potential decomposition pathways can involve C-O and C-C bond cleavage.

  • Lower the Temperature: The most effective way to prevent thermal decomposition is to lower the distillation temperature by using vacuum distillation.

  • Minimize Heating Time: Ensure the heating mantle is appropriately sized for the flask and that the distillation is not prolonged unnecessarily.

  • Inert Atmosphere: If oxidation is a concern, performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: I am observing co-distillation of an impurity. What could be the cause?

A3: If an impurity is co-distilling with your product, it is likely due to the formation of an azeotrope or a close boiling point.

  • Azeotrope Formation: this compound may form azeotropes with common solvents, especially water. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.

  • Troubleshooting Azeotropes:

    • Drying: Ensure your crude product is thoroughly dried before distillation to minimize water content.

    • Azeotropic Distillation: If an azeotrope with an organic solvent is suspected, you may need to employ azeotropic distillation with a different solvent to break the azeotrope.

Q4: The distillation is proceeding very slowly. How can I improve the rate?

A4: A slow distillation rate can be due to several factors:

  • Inadequate Heating: Ensure the heating mantle is set to a temperature sufficiently above the boiling point of the liquid in the pot, but not so high as to cause decomposition.

  • Poor Insulation: Insulating the distillation column can help maintain the temperature gradient and improve efficiency.

  • Vacuum Leaks: In vacuum distillation, a leak in the system will result in a higher pressure and consequently a higher required boiling temperature, which can slow down or halt the distillation. Check all joints and connections for a proper seal.

Experimental Protocols

A detailed experimental protocol for the distillation of this compound would be highly dependent on the specific impurities present in the crude mixture. However, a general procedure for vacuum distillation is provided below.

General Vacuum Distillation Protocol:

  • Preparation: The crude this compound should be placed in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar for smooth boiling.

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all glass joints are properly sealed with a suitable vacuum grease.

  • Vacuum Application: Slowly and carefully apply the vacuum to the system. The mixture may initially bubble as dissolved gases and volatile impurities are removed.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask.

  • Fraction Collection: Collect the distillate fractions in separate receiving flasks. The main fraction should be collected when the head temperature is stable and close to the expected boiling point at the applied pressure.

Logical Relationships and Workflows

Distillation State Diagram

The following diagram illustrates the relationship between temperature, pressure, and the physical state of this compound during the distillation process.

DistillationState cluster_conditions Experimental Conditions cluster_states Physical State Temperature Temperature Vapor Vapor Phase Temperature->Vapor Increase (at constant P) Decomposition Decomposition Products Temperature->Decomposition Excessive Heat Pressure Pressure Liquid Liquid Phase Pressure->Liquid Increase (at constant T) Liquid->Vapor Boiling Vapor->Liquid Condensation

Caption: State transitions of this compound during distillation.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting common issues encountered during the distillation of this compound.

TroubleshootingWorkflow Start Distillation Issue Observed Issue_Decomposition Product Degradation? Start->Issue_Decomposition Issue_CoDistillation Impurity Co-distilling? Start->Issue_CoDistillation Issue_SlowRate Slow Distillation Rate? Start->Issue_SlowRate Issue_Decomposition->Issue_CoDistillation No Solution_Vacuum Use Vacuum Distillation Issue_Decomposition->Solution_Vacuum Yes Issue_CoDistillation->Issue_SlowRate No Solution_Azeotrope Check for Azeotropes / Dry Sample Issue_CoDistillation->Solution_Azeotrope Yes Solution_Heating Adjust Heating / Insulate Issue_SlowRate->Solution_Heating Atmospheric Solution_Leak Check for Vacuum Leaks Issue_SlowRate->Solution_Leak Vacuum

Caption: A workflow for troubleshooting distillation problems.

References

Technical Support Center: Characterization of Impirities in 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the characterization of impurities in "2-Methoxy-2-methylpropan-1-ol". The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: The impurity profile of this compound is primarily dependent on its synthetic route. A common method for its synthesis is the reaction of isobutylene (B52900) oxide with methanol (B129727). Based on this, the most probable impurities include:

  • Starting Materials: Unreacted isobutylene oxide and methanol.

  • Isomeric Byproduct: 1-Methoxy-2-methyl-propan-2-ol, formed by the alternative ring-opening of the epoxide.

  • Process-Related Impurities: Dimers and trimers of isobutylene oxide.

  • Degradation Products: Oxidation or degradation products that may form during storage.

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: A combination of chromatographic techniques is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the identification and quantification of volatile and semi-volatile impurities such as residual starting materials, and the isomeric byproduct.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for the separation and quantification of less volatile impurities and for resolving isomers. A chiral HPLC method would be necessary to separate enantiomeric impurities if a stereospecific synthesis is performed.

Q3: Are there established limits for impurities in pharmaceutical-grade this compound?

A3: Specific impurity limits are often defined by pharmacopeial monographs or regulatory filings for a particular drug product. In the absence of a specific monograph, the ICH (International Council for Harmonisation) guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B) provide a framework for qualifying and controlling impurities. It is the manufacturer's responsibility to characterize their impurity profile and establish appropriate controls.[1]

Troubleshooting Guides

Gas Chromatography (GC-MS) Analysis

Issue 1: Poor peak shape (tailing) for this compound and its impurities.

  • Possible Cause A: Active Sites in the GC System. Alcohols and other polar compounds can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner, column, or detector, leading to peak tailing.[2]

    • Solution: Use a deactivated inlet liner and a column specifically designed for polar analytes. Regular maintenance, including trimming the column inlet, can help remove accumulated non-volatile residues.[3]

  • Possible Cause B: Incorrect Injector Temperature. If the injector temperature is too low, the sample may not vaporize completely and efficiently, causing peak broadening and tailing.

    • Solution: Optimize the injector temperature. A general starting point is 250 °C, but this may need to be adjusted based on the specific analytes and column.

  • Possible Cause C: Suboptimal Flow Rate. A carrier gas flow rate that is too low can lead to increased band broadening and peak tailing.

    • Solution: Ensure the carrier gas flow rate is optimized for the column dimensions and analytical conditions.

Issue 2: Inadequate separation of isomeric impurities.

  • Possible Cause: Inappropriate GC Column. The column's stationary phase may not have the necessary selectivity to resolve the isomers.

    • Solution: A more polar stationary phase, such as a polyethylene (B3416737) glycol (WAX) type column, often provides better selectivity for isomeric alcohols and ethers compared to a non-polar phase like a 5% phenyl-methylpolysiloxane.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor resolution between this compound and its isomeric impurity.

  • Possible Cause A: Suboptimal Mobile Phase Composition. The mobile phase may not provide sufficient selectivity for the isomers.[4][5]

    • Solution: A systematic approach to mobile phase optimization is recommended. Vary the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. The addition of a small amount of an acid, like formic acid, can sometimes improve peak shape and resolution for polar compounds.[6]

  • Possible Cause B: Inappropriate Stationary Phase. The chosen column may not be suitable for separating closely related polar compounds.[7]

    • Solution: Consider using a column with a different stationary phase chemistry. For polar analytes, an aqueous C18 column or a column with a polar-embedded or polar-endcapped stationary phase might offer better retention and selectivity.

Issue 2: Variable retention times.

  • Possible Cause A: Inconsistent Mobile Phase Preparation. Small variations in the mobile phase composition can lead to shifts in retention times.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Premixing the mobile phase components can sometimes improve reproducibility compared to online mixing by the HPLC pump.[4]

  • Possible Cause B: Fluctuations in Column Temperature. Changes in the column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and uniform temperature throughout the analysis.

Data Presentation

Table 1: Potential Impurities in this compound

Impurity Name Potential Source Typical Analytical Technique
MethanolStarting MaterialGC-MS
Isobutylene OxideStarting MaterialGC-MS
1-Methoxy-2-methyl-propan-2-olIsomeric ByproductGC-MS, HPLC
Di-isobutylene oxideProcess-Related ImpurityGC-MS

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is a general guideline and may require optimization for your specific instrument and sample.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A polar capillary column, such as a DB-WAXetr (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Hold: Hold at 220 °C for 5 minutes.

  • MS Transfer Line Temperature: 230 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

Protocol 2: HPLC Method for Isomeric Purity

This method is a starting point for the separation of polar isomers and will likely require optimization.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.

  • Column: A reverse-phase column suitable for polar analytes, such as an aqueous C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 5% B.

    • Linearly increase to 50% B over 20 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV at 210 nm or RI detector.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

Impurity_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample This compound Sample Dilution Dilute in appropriate solvent Sample->Dilution GC_MS GC-MS Analysis Dilution->GC_MS HPLC HPLC Analysis Dilution->HPLC Identify Identify Impurities (Mass Spectra, Retention Times) GC_MS->Identify HPLC->Identify Quantify Quantify Impurities (Peak Area) Identify->Quantify Report Generate Impurity Profile Report Quantify->Report GC_Troubleshooting Start Poor Peak Shape (Tailing) in GC Cause1 Active Sites in System? Start->Cause1 Solution1 Use deactivated liner/column Trim column inlet Cause1->Solution1 Yes Cause2 Incorrect Injector Temp? Cause1->Cause2 No End Peak Shape Improved Solution1->End Solution2 Optimize injector temperature Cause2->Solution2 Yes Cause3 Suboptimal Flow Rate? Cause2->Cause3 No Solution2->End Solution3 Optimize carrier gas flow rate Cause3->Solution3 Yes Solution3->End

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methoxy-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable industrial synthesis involves the acid-catalyzed ring-opening of isobutylene (B52900) oxide with methanol (B129727). This method is favored due to the ready availability of the starting materials and the generally high selectivity for the desired product under controlled conditions.

Q2: Why is an acid catalyst necessary, and what are the common choices?

A2: An acid catalyst is required to protonate the oxygen atom of the epoxide ring, which activates it for nucleophilic attack by methanol. Common acid catalysts for this reaction include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. The choice of catalyst can influence reaction rate, selectivity, and the ease of work-up. Solid acid catalysts, like ion-exchange resins, are often preferred for large-scale operations as they can be easily separated from the reaction mixture.

Q3: What are the primary side reactions to be aware of during scale-up?

A3: The main side reaction is the formation of the regioisomeric impurity, 1-methoxy-2-methylpropan-2-ol. This occurs when methanol attacks the less substituted carbon of the protonated epoxide. Under acidic conditions, the attack on the more substituted tertiary carbon is favored, leading to the desired product. However, conditions that favor a more SN2-like character can increase the formation of the undesired isomer. Other potential side reactions include the dimerization or polymerization of isobutylene oxide, especially at higher temperatures or catalyst concentrations.

Q4: How can I minimize the formation of the 1-methoxy-2-methylpropan-2-ol isomer?

A4: To favor the formation of this compound, it is crucial to maintain conditions that promote the SN1-like opening of the epoxide ring. This includes using a suitable acid catalyst and controlling the reaction temperature. Lower temperatures generally favor the desired product. A sufficient excess of methanol can also help to minimize side reactions.

Q5: What are the recommended purification methods for large-scale production?

A5: Fractional distillation is the most common and effective method for purifying this compound on a larger scale. The boiling points of the desired product and the main impurity, 1-methoxy-2-methylpropan-2-ol, are sufficiently different to allow for separation. It is important to neutralize the acid catalyst before distillation to prevent acid-catalyzed degradation of the product at elevated temperatures.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Isobutylene Oxide - Insufficient catalyst activity or amount.- Low reaction temperature.- Short reaction time.- Increase catalyst loading or use a more active catalyst.- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor the progress by GC or NMR.
High Levels of 1-methoxy-2-methylpropan-2-ol Impurity - Reaction conditions favoring SN2 attack (e.g., less acidic catalyst, high temperature).- Insufficiently acidic catalyst.- Use a stronger acid catalyst or a higher loading of the current catalyst.- Optimize the reaction temperature; lower temperatures often improve regioselectivity.- Ensure homogenous mixing to maintain consistent reaction conditions.
Formation of High Molecular Weight Byproducts (Polymers) - High local concentration of isobutylene oxide.- High reaction temperature.- High catalyst concentration.- Add isobutylene oxide slowly to an excess of methanol to maintain a low concentration of the epoxide.- Maintain a lower reaction temperature.- Reduce the catalyst concentration.
Product Degradation During Distillation - Residual acid catalyst in the crude product.- Neutralize the crude reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation.- Perform a water wash to remove any residual salts and acid.
Poor Separation During Fractional Distillation - Inefficient distillation column.- Incorrect distillation pressure or temperature.- Use a distillation column with a higher number of theoretical plates.- Optimize the reflux ratio to improve separation.- Consider vacuum distillation to lower the boiling points and prevent thermal degradation.

Data Presentation

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₅H₁₂O₂104.15~125-127
1-methoxy-2-methylpropan-2-olC₅H₁₂O₂104.15115-117[1]
Isobutylene OxideC₄H₈O72.1150-52
MethanolCH₄O32.0464.7

Table 2: Typical Reaction Parameters and Expected Outcomes for Acid-Catalyzed Methanolysis of Isobutylene Oxide

Parameter Typical Range Effect on Yield and Purity
Molar Ratio (Methanol:Isobutylene Oxide) 5:1 to 10:1A higher excess of methanol favors the desired reaction and minimizes polymerization.
Catalyst Loading (e.g., H₂SO₄) 0.1 - 1.0 mol%Higher loading increases reaction rate but may also promote side reactions if not controlled.
Reaction Temperature (°C) 20 - 50Lower temperatures generally improve selectivity towards the desired product.
Reaction Time (hours) 2 - 8Dependent on temperature and catalyst loading; monitor for completion.
Expected Yield 70 - 90%Highly dependent on the optimization of reaction conditions.
Expected Purity (after distillation) >98%Achievable with efficient fractional distillation.

Experimental Protocols

Detailed Methodology for the Scaled-Up Synthesis of this compound

1. Reaction Setup:

  • A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a controlled addition funnel is charged with a significant excess of anhydrous methanol (e.g., 8 molar equivalents).

  • The reactor is cooled to the desired starting temperature (e.g., 20°C) using a circulating chiller.

  • A catalytic amount of a strong acid catalyst, such as concentrated sulfuric acid (e.g., 0.5 mol%), is slowly added to the stirred methanol.

2. Reactant Addition:

  • Isobutylene oxide (1 molar equivalent) is charged to the addition funnel.

  • The isobutylene oxide is added dropwise to the stirred, cooled methanol and catalyst mixture over a period of several hours. The addition rate should be controlled to maintain the desired reaction temperature.

3. Reaction Monitoring:

  • The reaction progress is monitored by taking aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The disappearance of the isobutylene oxide signal and the appearance of the product signals are monitored.

4. Work-up and Neutralization:

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The acid catalyst is neutralized by the slow addition of a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.

  • The excess methanol is removed under reduced pressure using a rotary evaporator.

5. Purification by Fractional Distillation:

  • The resulting crude product is transferred to a distillation flask.

  • The apparatus for fractional distillation is assembled with a column of sufficient theoretical plates to separate the product from the isomeric impurity and any other byproducts.

  • The distillation is typically performed under atmospheric pressure. The fraction corresponding to the boiling point of this compound (approx. 125-127°C) is collected.

Mandatory Visualization

Scale_Up_Workflow Start Start: Isobutylene Oxide & Methanol Reactor Jacketed Reactor Start->Reactor Charge Methanol & Catalyst Addition Controlled Addition of Isobutylene Oxide Reactor->Addition Reaction Acid-Catalyzed Ring Opening Addition->Reaction Slow Addition Monitoring Reaction Monitoring (GC/NMR) Reaction->Monitoring Sampling Workup Neutralization & Solvent Removal Reaction->Workup Crude Product Monitoring->Reaction Feedback for Completion Distillation Fractional Distillation Workup->Distillation Product Pure this compound Distillation->Product Collect Main Fraction Impurity Impurity Fraction (1-methoxy-2-methylpropan-2-ol) Distillation->Impurity Collect Early Fraction

Caption: Workflow for the scaled-up synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Methoxy-2-methylpropan-1-ol: A GC-MS-Based Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount. This guide provides an in-depth comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method for validating the purity of "2-Methoxy-2-methylpropan-1-ol" against alternative analytical techniques. By presenting detailed experimental protocols, quantitative comparisons, and visual workflows, this document serves as a practical resource for selecting and implementing the most suitable analytical strategy for quality control.

Introduction to Purity Validation of this compound

This compound is a key building block in organic synthesis. Its purity is critical as impurities can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of a synthesis. Therefore, a robust and reliable analytical method for purity determination is essential. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this alcohol.[1] This guide will detail a GC-MS method and compare it with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comprehensive overview for laboratory professionals.

Potential Impurities in this compound

Based on its structure and potential synthetic routes, the following are likely impurities that need to be separated and quantified:

  • Isomers: 1-Methoxy-2-methylpropan-2-ol (tertiary alcohol) and 3-Methoxy-2-methylpropan-1-ol are structural isomers that could be present from the synthesis process.

  • Starting Materials: Unreacted starting materials from a Williamson ether synthesis-type reaction, such as isobutylene (B52900) oxide and methanol (B129727), or byproducts from a ring-opening reaction.

  • Solvent Residues: Residual solvents used during the synthesis and purification process, such as diethyl ether, tetrahydrofuran (B95107) (THF), or toluene.

Experimental Protocols

A detailed GC-MS protocol for the purity validation of this compound is provided below, along with comparative protocols for HPLC and quantitative NMR (qNMR).

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the separation and quantification of this compound and its potential volatile impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Shimadzu GCMS-QP series).[2]

  • Autosampler for liquid injection.

Sample Preparation:

  • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the sample to be analyzed, prepare a solution in the same solvent at a concentration of 10 µg/mL.

  • If an internal standard is used for quantification (e.g., 1-propanol), add it to all standards and samples at a constant concentration.[2]

GC-MS Conditions:

Parameter Value
GC Column Polar capillary column (e.g., Stabilwax-DA, DB-WAX, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1 or as appropriate for concentration)
Oven Temperature Program Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
MS Transfer Line Temp 250 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 35 - 300

| Acquisition Mode | Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis of the main component and known impurities. |

Alternative Analytical Methods

HPLC can be a valuable orthogonal technique, particularly for less volatile or thermally labile impurities.

Instrumentation:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is recommended as the analyte lacks a strong UV chromophore.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution.

  • Dissolve the sample to be analyzed in the mobile phase to a final concentration within the calibration range.

HPLC Conditions:

Parameter Value
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)

| Injection Volume | 20 µL |

qNMR is a primary analytical method that can provide a highly accurate purity value without the need for a specific reference standard of the analyte.[3]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

Parameter Value
Solvent Chloroform-d (CDCl₃)
Pulse Program A standard quantitative pulse program with a sufficient relaxation delay (e.g., 5 times the longest T1)
Number of Scans 16 or higher for good signal-to-noise ratio

| Data Processing | Apply appropriate phasing and baseline correction. Integrate the characteristic signals of this compound and the internal standard. |

Purity Calculation: The purity of the analyte is calculated by comparing the integral of a specific proton signal of this compound to the integral of a known signal from the internal standard, taking into account the molar masses and the number of protons for each signal.

Quantitative Data Comparison

The following table summarizes the key performance attributes of the GC-MS, HPLC, and qNMR methods for the purity validation of this compound.

ParameterGC-MSHPLC (with RI/ELSD)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection of bulk property changes.Nuclear spin resonance in a magnetic field.
Estimated LOD 1 - 10 ng/mL1 - 10 µg/mL~0.1% (w/w)
Estimated LOQ 5 - 50 ng/mL5 - 50 µg/mL~0.3% (w/w)
Precision (RSD) < 2%< 3%< 1%
Analysis Time ~20-30 minutes per sample~15-25 minutes per sample~10-20 minutes per sample
Information Provides separation, quantification, and structural information of impurities.Provides separation and quantification.Provides absolute quantification and detailed structural information.[3]

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS method and a logical comparison of the analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Weigh Sample & Internal Standard dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve dilute Prepare Calibration Standards & Sample Solution dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on Polar Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 35-300) ionize->detect integrate Integrate Peak Areas detect->integrate identify Identify Impurities via Mass Spectra Library integrate->identify quantify Quantify using Calibration Curve integrate->quantify report Generate Purity Report quantify->report

Caption: Experimental workflow for the GC-MS purity validation of this compound.

Method_Comparison cluster_gcms GC-MS cluster_hplc HPLC (RI/ELSD) cluster_qnmr qNMR gcms_prin Principle: Volatility & Mass gcms_adv Advantages: High Sensitivity, Structural Info gcms_lim Limitations: Requires Volatility hplc_prin Principle: Polarity hplc_adv Advantages: Broad Applicability, Good for Non-volatiles hplc_lim Limitations: Lower Sensitivity, No Structural Info qnmr_prin Principle: Nuclear Spin qnmr_adv Advantages: Primary Method, Absolute Quantification, Rich Structural Data qnmr_lim Limitations: Lower Sensitivity, Higher Cost PurityValidation Purity Validation of This compound PurityValidation->gcms_prin PurityValidation->hplc_prin PurityValidation->qnmr_prin

Caption: Comparison of analytical methods for purity validation.

Conclusion

The GC-MS method presented offers a robust and sensitive approach for the purity validation of this compound, providing both quantitative and qualitative information about volatile impurities. For a comprehensive quality assessment, employing an orthogonal technique such as HPLC is recommended to detect any non-volatile impurities. Furthermore, qNMR stands out as a primary method for obtaining a highly accurate, absolute purity value and for confirming the structure of the main component. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, structural information, and the availability of instrumentation. This guide provides the necessary details to make an informed decision and to implement a reliable purity testing protocol.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Methoxy-2-methylpropan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison with structurally related molecules, tert-butanol (B103910) and 1-methoxy-2-methylpropan-2-ol, supported by experimental data and protocols.

Introduction

This compound is a small organic molecule containing both a primary alcohol and a tertiary ether functional group. Understanding its structural features through spectroscopic techniques like NMR is crucial for its characterization and for predicting its chemical behavior. This guide will delve into the detailed interpretation of its proton (¹H) and carbon-13 (¹³C) NMR spectra, providing a basis for its identification and for distinguishing it from similar compounds.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected and experimentally observed ¹H and ¹³C NMR spectral data for this compound and its structural analogs.

Table 1: ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃ (methoxy)~3.25s3H
-CH₃ (gem-dimethyl)~1.15s6H
-CH₂-~3.30s2H
-OHvariablebr s1H
tert-Butanol -CH₃1.28s9H
-OH1.63s1H
1-Methoxy-2-methylpropan-2-ol -CH₃ (methoxy)~3.30s3H
-CH₃ (gem-dimethyl)~1.20s6H
-CH₂-~3.40s2H
-OHvariablebr s1H

Note: "s" denotes a singlet, and "br s" denotes a broad singlet. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm. Data for this compound and 1-Methoxy-2-methylpropan-2-ol are based on predicted values and typical chemical shift ranges due to the limited availability of experimental spectra in public databases.

Table 2: ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -C(CH₃)₂-O-~75
-OCH₃~50
-CH₂OH~70
-C(CH₃)₂-~22
tert-Butanol -C(CH₃)₃31.2
-C-OH69.1[1]
1-Methoxy-2-methylpropan-2-ol -C(CH₃)₂-OH~69
-OCH₃~59
-CH₂-O-~80
-C(CH₃)₂-~25

Note: Data for this compound and 1-Methoxy-2-methylpropan-2-ol are based on predicted values and typical chemical shift ranges.

Spectral Interpretation and Comparison

This compound:

  • ¹H NMR: The proton spectrum is expected to show four distinct signals. The six equivalent protons of the two methyl groups attached to the quaternary carbon will appear as a sharp singlet. The three protons of the methoxy (B1213986) group will also produce a singlet, shifted slightly downfield due to the electronegativity of the oxygen atom. The two protons of the methylene (B1212753) group adjacent to the hydroxyl group will appear as another singlet. The hydroxyl proton will typically be a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

  • ¹³C NMR: The carbon spectrum is predicted to show four signals corresponding to the four unique carbon environments: the quaternary carbon bonded to the methoxy group and two methyl groups, the methoxy carbon, the methylene carbon of the primary alcohol, and the equivalent carbons of the two methyl groups.

Comparison with Alternatives:

  • tert-Butanol: This simpler, symmetric molecule exhibits only two signals in its ¹H NMR spectrum: a singlet for the nine equivalent methyl protons and a singlet for the hydroxyl proton. Its ¹³C NMR spectrum is also simple, with two signals representing the three equivalent methyl carbons and the quaternary carbon attached to the hydroxyl group.[1] This starkly contrasts with the greater number of signals expected for this compound, making NMR a definitive tool for distinguishing these two compounds.

  • 1-Methoxy-2-methylpropan-2-ol: This isomer of the target compound is also expected to show four signals in both its ¹H and ¹³C NMR spectra. However, the chemical shifts will differ significantly due to the different arrangement of the functional groups. For instance, in the ¹H NMR spectrum, the methylene protons in 1-methoxy-2-methylpropan-2-ol are adjacent to the methoxy group, which would result in a different chemical shift compared to the methylene protons in this compound, which are adjacent to a hydroxyl group. Similarly, the chemical shifts of the quaternary carbons in the ¹³C NMR spectra will be different.

Experimental Protocols

The following is a generalized procedure for acquiring ¹H and ¹³C NMR spectra for small organic molecules like this compound.

1. Sample Preparation:

  • Solvent Selection: A suitable deuterated solvent must be chosen in which the analyte is soluble. For alcohols and ethers, deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

  • Sample Filtration: To obtain high-resolution spectra, it is crucial to have a sample free of particulate matter. The prepared solution should be filtered through a pipette plugged with glass wool directly into a clean and dry 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Instrumentation: Spectra are typically acquired on a Fourier-transform NMR spectrometer with a field strength of 300 MHz or higher.

  • ¹H NMR Parameters:

    • Pulse Program: A standard one-pulse sequence is used.

    • Spectral Width: Typically set to 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of moderate concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Typically set to 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays may be necessary for quaternary carbons).

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the internal standard (TMS).

  • Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons corresponding to each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR spectral analysis of an organic molecule like this compound.

spectral_analysis_workflow cluster_sample Sample Information cluster_experiment Experimental cluster_data Data Analysis cluster_interpretation Interpretation & Comparison Molecular_Structure Molecular Structure (this compound) Sample_Preparation Sample Preparation Molecular_Structure->Sample_Preparation Structural_Assignment Structural Assignment Molecular_Structure->Structural_Assignment NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample_Preparation->NMR_Acquisition Raw_Data Raw FID Data NMR_Acquisition->Raw_Data Processed_Spectra Processed Spectra (¹H and ¹³C) Raw_Data->Processed_Spectra Peak_Picking Peak Picking & Integration Processed_Spectra->Peak_Picking Data_Tables Data Tables (Chemical Shift, Multiplicity, Integration) Peak_Picking->Data_Tables Data_Tables->Structural_Assignment Comparison Comparison with Alternatives (tert-butanol, 1-methoxy-2-methylpropan-2-ol) Structural_Assignment->Comparison

References

A Comparative Guide to the FTIR Analysis of Functional Groups in 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectral features of 2-Methoxy-2-methylpropan-1-ol with structurally similar compounds. It is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the identification and characterization of organic molecules. This document outlines the characteristic infrared absorption bands of this compound and compares them with those of methyl tert-butyl ether (MTBE), tert-butanol, and 1-methoxy-2-propanol.

Comparison of Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound is characterized by the presence of both a hydroxyl (-OH) and an ether (C-O-C) functional group. The following table summarizes the expected and observed vibrational frequencies for this compound and its comparative compounds.

Functional GroupVibrational ModeThis compound (Expected)Methyl tert-butyl ether (MTBE)tert-Butanol1-Methoxy-2-propanol
Hydroxyl (-OH) O-H Stretch (H-bonded)~3400 cm⁻¹ (broad, strong)N/A~3400 cm⁻¹ (broad, strong)~3400 cm⁻¹ (broad, strong)
Ether (C-O-C) C-O-C Asymmetric Stretch~1100-1200 cm⁻¹ (strong)~1085 cm⁻¹ (strong)[1]N/A~1100 cm⁻¹
Alcohol (C-O) C-O Stretch~1050 cm⁻¹ (strong)N/A~1150 cm⁻¹ (strong)~1100 cm⁻¹
Alkyl (C-H) C-H Stretch (sp³)~2850-3000 cm⁻¹ (strong)~2850-3000 cm⁻¹ (strong)~2850-3000 cm⁻¹ (strong)~2850-3000 cm⁻¹ (strong)
tert-Butyl Group C-C StretchPresent~1203 cm⁻¹[1]PresentN/A

Experimental Protocol: FTIR Spectroscopy of Liquid Samples

This protocol outlines the general procedure for acquiring FTIR spectra of liquid samples, such as this compound and the comparative compounds.

1. Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Infrared-transparent salt plates (e.g., NaCl, KBr) or an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Neat Liquid (Salt Plates):

    • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid moisture contamination from fingerprints.

    • Place one to two drops of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.

    • Mount the sandwiched plates in the spectrometer's sample holder.

  • Attenuated Total Reflectance (ATR):

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean.

    • Place a small drop of the liquid sample directly onto the ATR crystal surface.

    • If applicable, use the pressure clamp to ensure good contact between the sample and the crystal.

3. Data Acquisition:

  • Background Spectrum: Record a background spectrum of the empty IR beam path (for salt plates) or the clean, empty ATR crystal. This is crucial for correcting for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the sample spectrum.

  • Spectral Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

4. Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for the FTIR analysis of a liquid sample.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Prepare Liquid Sample neat Neat Liquid (Salt Plates) prep->neat Method 1 atr ATR prep->atr Method 2 background Acquire Background Spectrum neat->background sample Acquire Sample Spectrum background->sample process Process Spectrum (Ratioing, Baseline Correction) sample->process identify Identify Peak Wavenumbers process->identify interpret Interpret Functional Groups identify->interpret compare Compare with Reference Spectra interpret->compare

Caption: Logical workflow for FTIR analysis of liquid samples.

Interpretation and Comparison

The FTIR spectrum of This compound is expected to exhibit a strong, broad absorption band around 3400 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching vibration of the primary alcohol group. Additionally, a strong C-O stretching band for the primary alcohol should appear around 1050 cm⁻¹. The presence of the ether functional group will be confirmed by a strong C-O-C asymmetric stretching vibration in the 1100-1200 cm⁻¹ region.

In comparison:

  • Methyl tert-butyl ether (MTBE) , lacking a hydroxyl group, will not show the broad O-H stretch around 3400 cm⁻¹. Its spectrum is dominated by a strong C-O-C stretch at approximately 1085 cm⁻¹ and a characteristic C-C stretch of the tert-butyl group around 1203 cm⁻¹.[1]

  • tert-Butanol , a tertiary alcohol, will display a broad O-H stretch similar to this compound. However, its C-O stretching vibration is typically found at a higher wavenumber, around 1150 cm⁻¹, and it will not have the C-O-C ether band.

  • 1-Methoxy-2-propanol , a structural isomer containing a secondary alcohol, will also show a broad O-H stretch. Its C-O stretching and C-O-C stretching bands are expected to be in a similar region to this compound, around 1100 cm⁻¹, which may lead to overlapping peaks. Careful analysis of the fingerprint region would be necessary to distinguish between these two isomers.

This comparative analysis demonstrates that FTIR spectroscopy is a powerful tool for the unambiguous identification of the functional groups within this compound and for differentiating it from similar chemical structures.

References

Reactivity Showdown: A Comparative Analysis of 2-Methoxy-2-methylpropan-1-ol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The subtle rearrangement of atoms within a molecule can dramatically alter its chemical behavior, a principle of paramount importance in the fields of chemical synthesis and drug development. This guide provides an objective comparison of the reactivity of 2-Methoxy-2-methylpropan-1-ol and a selection of its structural isomers. By examining their performance in key organic reactions, supported by experimental data from analogous compounds, we aim to illuminate the profound impact of structural variations—specifically, the class of alcohol and the degree of steric hindrance—on chemical reactivity.

Isomers Under Comparison

The isomers chosen for this analysis share the molecular formula C₅H₁₂O₂ but differ in the placement of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, leading to significant differences in their classification and steric environment.

  • This compound (1): A primary (1°) alcohol with significant steric hindrance from the adjacent quaternary carbon (a neopentyl-type structure).

  • 1-Methoxy-2-methylpropan-2-ol (2): A tertiary (3°) alcohol, which inherently limits its reactivity in many oxidation and substitution reactions.

  • 1-Methoxybutan-2-ol (3): A secondary (2°) alcohol, exhibiting reactivity intermediate between primary and tertiary alcohols.

  • 3-Methoxybutan-1-ol (B165606) (4): A primary (1°) alcohol with the methoxy group positioned further from the hydroxyl group, resulting in less steric hindrance compared to isomer 1 .

Theoretical Framework: Structure Dictates Reactivity

The reactivity of these isomers is primarily governed by three factors: the classification of the alcohol functional group (primary, secondary, or tertiary), steric hindrance around the reaction center, and electronic effects imparted by the methoxy group.

  • Alcohol Classification: The number of carbon atoms attached to the carbinol carbon (the carbon bearing the -OH group) is critical. Primary alcohols have two α-hydrogens, secondary alcohols have one, and tertiary alcohols have none. This directly impacts their susceptibility to oxidation.[1][2]

  • Steric Hindrance: The spatial bulk of groups surrounding a reactive site can impede the approach of reagents. Isomer 1 is particularly notable for its sterically hindered primary hydroxyl group, which is expected to react slower in reactions requiring nucleophilic attack or access to the hydroxyl group, such as esterification and etherification.[3][4]

  • Electronic Effects: The methoxy group is an electron-donating group, which can influence the stability of charged intermediates. However, for the reactions discussed, steric and alcohol-class effects are generally more dominant.

G cluster_structure Molecular Structure cluster_factors Governing Factors cluster_reactivity Chemical Reactivity Isomer_1 This compound Alcohol_Class Alcohol Class (1°, 2°, or 3°) Isomer_1->Alcohol_Class Primary (1°) Steric_Hindrance Steric Hindrance Isomer_1->Steric_Hindrance High Isomer_2 1-Methoxy-2-methylpropan-2-ol Isomer_2->Alcohol_Class Tertiary (3°) Isomer_2->Steric_Hindrance High Isomer_3 1-Methoxybutan-2-ol Isomer_3->Alcohol_Class Secondary (2°) Isomer_3->Steric_Hindrance Moderate Isomer_4 3-Methoxybutan-1-ol Isomer_4->Alcohol_Class Primary (1°) Isomer_4->Steric_Hindrance Low Oxidation Oxidation Alcohol_Class->Oxidation Acid_Cleavage Acid-Catalyzed Reactions Alcohol_Class->Acid_Cleavage Esterification Esterification Steric_Hindrance->Esterification Etherification Williamson Ether Synthesis Steric_Hindrance->Etherification

Figure 1. Logical relationship between isomer structure and chemical reactivity.

Oxidation

The oxidation of alcohols is highly dependent on the alcohol class. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, secondary alcohols yield ketones, and tertiary alcohols are resistant to oxidation under non-destructive conditions because they lack an α-hydrogen.[2][5][6]

Expected Reactivity Order: 4 > 3 > 1 >> 2

  • Isomer 4 (1°): Readily oxidized to an aldehyde or carboxylic acid.

  • Isomer 3 (2°): Oxidized to a ketone.

  • Isomer 1 (1°, hindered): Will be oxidized, but the rate may be slower due to steric hindrance around the reaction site.

  • Isomer 2 (3°): Resistant to oxidation.[2][6]

Comparative Oxidation Data (Analogous Compounds)
Alcohol (Isomer Analog)ClassOxidizing AgentProductObservation/Yield
1-Butanol (for 4 )Acidified K₂Cr₂O₇Butanoic AcidRapid color change (orange to green)[7]
2-Butanol (for 3 )Acidified K₂Cr₂O₇Butan-2-oneSlower color change than 1°[7]
Neopentyl Alcohol (for 1 )PCC2,2-DimethylpropanalOxidized to aldehyde[8]
tert-Butyl Alcohol (for 2 )Acidified K₂Cr₂O₇No ReactionSolution remains orange[2][7]
Experimental Protocol: Oxidation with Pyridinium (B92312) Chlorochromate (PCC)

This protocol is suitable for the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[9][10]

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (1.5 equivalents) and an equal weight of Celite® or powdered molecular sieves. Suspend the mixture in dichloromethane (B109758) (DCM).

  • Reaction: Dissolve the alcohol (1.0 equivalent, e.g., this compound) in DCM and add it to the PCC suspension in a single portion.

  • Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A black, tarry precipitate will form as the reaction proceeds.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts.

  • Isolation: Wash the silica pad with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude aldehyde or ketone.

G cluster_workflow PCC Oxidation Workflow Start Suspend PCC & Celite in DCM Add_Alcohol Add Alcohol Solution in DCM Start->Add_Alcohol Stir Stir at Room Temp (Monitor by TLC) Add_Alcohol->Stir Dilute Dilute with Diethyl Ether Stir->Dilute Filter Filter through Silica Gel Dilute->Filter Evaporate Evaporate Solvent Filter->Evaporate End Isolate Aldehyde or Ketone Evaporate->End

Figure 2. Experimental workflow for the oxidation of an alcohol using PCC.

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. The reaction rate is highly sensitive to steric hindrance on both the alcohol and the carboxylic acid.[3][11] Tertiary alcohols are generally poor substrates due to their tendency to undergo elimination (dehydration) under acidic conditions.[12]

Expected Reactivity Order: 4 > 3 > 1 >>> 2

  • Isomer 4 (1°, unhindered): Should react most readily to form the corresponding ester.

  • Isomer 3 (2°): Reacts slower than a primary alcohol due to increased steric bulk.[13]

  • Isomer 1 (1°, hindered): The severe steric hindrance from the adjacent quaternary carbon will significantly slow the rate of esterification.[13][14]

  • Isomer 2 (3°): Unlikely to form an ester; will preferentially undergo acid-catalyzed dehydration to form an alkene.[12][15]

Comparative Esterification Data (Analogous Compounds)
Alcohol (Isomer Analog)ClassReaction ConditionsRelative Rate/Yield
1-Butanol (for 4 )Acetic Acid, H₂SO₄, RefluxHigh Yield[16][17]
2-Butanol (for 3 )Acetic Acid, H₂SO₄, RefluxSlower rate than 1-butanol
Neopentyl Alcohol (for 1 )Acetic Acid, H₂SO₄, RefluxVery slow reaction rate[13]
tert-Butyl Alcohol (for 2 )Acetic Acid, H₂SO₄, RefluxLow yield of ester, primarily elimination[15][18]
Experimental Protocol: Fischer Esterification

This protocol describes a standard procedure for synthesizing an ester from an alcohol and a carboxylic acid.[16][19][20]

  • Setup: In a round-bottom flask, combine the alcohol (e.g., 3-Methoxybutan-1-ol, 1.0 equivalent) and a carboxylic acid (e.g., acetic acid, 3.0 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours.

  • Workup: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Dilute with diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be further purified by distillation.

G cluster_mech mech Fischer Esterification Mechanism Protonation Protonation Carboxylic acid carbonyl is protonated by the acid catalyst, activating it towards nucleophilic attack. Attack Nucleophilic Attack The alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate. Protonation->Attack Transfer Proton Transfer A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, creating a good leaving group (H₂O). Attack->Transfer Elimination Elimination Water is eliminated, and the carbonyl double bond is reformed. Transfer->Elimination Deprotonation Deprotonation The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product. Elimination->Deprotonation

Figure 3. Key steps in the Fischer Esterification mechanism.

Williamson Ether Synthesis

This synthesis forms an ether via an Sₙ2 reaction between an alkoxide and a primary alkyl halide. The reactivity is governed by two main factors: the ease of forming the alkoxide (acidity of the alcohol) and the steric accessibility of the alkyl halide for backside attack.[21][22] For this comparison, we will consider the formation of the alkoxide from each isomer and its subsequent (hypothetical) reaction with a simple primary alkyl halide like methyl iodide.

Expected Reactivity Order (as the alkoxide): 4 > 3 > 12

  • Isomer 4 (1°, unhindered): Forms an alkoxide readily, which is a potent nucleophile.

  • Isomer 3 (2°): Forms an alkoxide that is a stronger base and slightly more hindered than that from isomer 4.

  • Isomer 1 (1°, hindered) & Isomer 2 (3°): The resulting alkoxides are highly sterically hindered, which makes them poor nucleophiles but strong, non-nucleophilic bases. They are more likely to induce elimination (E2) reactions with the alkyl halide rather than substitution (Sₙ2).[22][23]

Comparative Data for Williamson Ether Synthesis
Alkoxide from (Isomer Analog)ClassSubstrateDominant ProductRationale
1-Butoxide (from 4 )CH₃IEther (Sₙ2)Unhindered nucleophile, primary substrate.
2-Butoxide (from 3 )CH₃IEther (Sₙ2)Good nucleophile, some steric hindrance.
Neopentyl oxide (from 1 )CH₃IEther (Sₙ2)Very hindered nucleophile, slow Sₙ2.
tert-Butoxide (from 2 )CH₃IEther (Sₙ2)Hindered nucleophile, but Sₙ2 possible with methyl halide.
tert-Butoxide (from 2 )2-BromopropaneAlkene (E2)Strong, hindered base promotes elimination.[21]
Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the general procedure for preparing an ether from an alcohol and an alkyl halide.[24][25][26]

  • Alkoxide Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 equivalent) in a suitable aprotic solvent like tetrahydrofuran (B95107) (THF). Cool the solution in an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir until hydrogen gas evolution ceases.

  • Reaction: Add the primary alkyl halide (e.g., methyl iodide, 1.05 equivalents) dropwise to the alkoxide solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for several hours or until TLC indicates the consumption of the starting material. The reaction may require gentle heating.

  • Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Isolation: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether.

Acid-Catalyzed Reactions (Cleavage/Dehydration)

In the presence of a strong acid (like HBr or HI), ethers can be cleaved, and alcohols can be dehydrated. The mechanism (Sₙ1 vs. Sₙ2) and the major pathway (cleavage vs. dehydration) depend on the stability of the potential carbocation intermediates. Ethers with tertiary alkyl groups cleave via an Sₙ1 mechanism due to the stability of the tertiary carbocation.[27][28] Similarly, tertiary alcohols dehydrate readily via an E1 mechanism.

Expected Reactivity/Pathways:

  • Isomer 1 (1°, hindered): The ether linkage involves a tertiary carbon. Cleavage will occur via an Sₙ1-type mechanism, protonating the ether oxygen and losing methanol (B129727) to form a stable tertiary carbocation, which is then attacked by the halide.[27][29]

  • Isomer 2 (3°): The tertiary alcohol will readily dehydrate via an E1 mechanism upon protonation of the hydroxyl group and loss of water, forming a stable tertiary carbocation and subsequently an alkene.

  • Isomer 3 (2°): Can undergo dehydration or ether cleavage via Sₙ2 at the methyl group or Sₙ1/Sₙ2 at the secondary carbon, depending on conditions. Dehydration is a likely side reaction.

  • Isomer 4 (1°): Dehydration is difficult. Ether cleavage will proceed via an Sₙ2 attack of the halide on the less hindered methyl group of the protonated ether.[28]

Comparative Data for Acid-Catalyzed Reactions
Compound (Isomer Analog)Key FeatureReagentMechanismMajor Product(s)
Methyl tert-butyl ether (MTBE) (for 1 )3° EtherHBr (aq)Sₙ1 Cleavagetert-Butyl bromide + Methanol[27][30]
tert-Butyl Alcohol (for 2 )3° AlcoholH₂SO₄, heatE1 Dehydration2-Methylpropene[12]
Ethyl isopropyl ether (for 3 )2° EtherHI (aq)Sₙ2 CleavageIodoethane + Isopropanol[28]
1-Methoxybutane (for 4 )1° EtherHBr (aq)Sₙ2 CleavageIodomethane + 1-Butanol

Summary and Conclusion

The structural arrangement of this compound and its isomers dictates a distinct reactivity profile for each molecule. Steric hindrance and the classification of the alcohol functional group are the primary determinants of their chemical behavior.

IsomerStructureOxidationEsterificationWilliamson (as Alkoxide)Acid-Catalyzed Reaction
1 Hindered 1° AlcoholSlow (to aldehyde)Very SlowPoor NucleophileSₙ1 Ether Cleavage
2 Tertiary (3°) AlcoholNo ReactionElimination (E1)Strong BaseE1 Dehydration
3 Secondary (2°) AlcoholYes (to ketone)Moderate RateGood NucleophileSₙ2/Sₙ1 Cleavage/Dehydration
4 Unhindered 1° AlcoholFast (to aldehyde/acid)FastGood NucleophileSₙ2 Ether Cleavage

References

A Comparative Analysis of 2-Methoxy-2-methylpropan-1-ol and t-Butanol as Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance with Supporting Data and Experimental Protocols

In the landscape of pharmaceutical development and organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparative study of two structurally related solvents: 2-Methoxy-2-methylpropan-1-ol and tert-butanol (B103910) (t-butanol). While t-butanol is a well-established and widely utilized solvent, this compound represents a less-characterized alternative with potential advantages in specific applications. This document aims to provide an objective comparison of their physicochemical properties and potential performance, supported by available data and theoretical considerations.

Physicochemical Properties: A Head-to-Head Comparison

A comprehensive understanding of a solvent's physical and chemical characteristics is fundamental to its selection for a particular application. The following table summarizes the key physicochemical properties of this compound and t-butanol.

PropertyThis compoundt-Butanol (2-Methylpropan-2-ol)
Molecular Formula C₅H₁₂O₂[1]C₄H₁₀O[2]
Molecular Weight 104.15 g/mol [1]74.12 g/mol [2]
Boiling Point 123.6 °C (predicted)[1]82-83 °C[2]
Melting Point Not available25-26 °C[2]
Density 0.9 g/cm³ (predicted)[1]0.775 g/mL[2]
Solubility in Water Not availableMiscible[2]
Appearance Not availableColorless solid or liquid[2]

Performance as Solvents: A Theoretical and Practical Overview

The performance of a solvent is dictated by its ability to dissolve reactants, stabilize transition states, and influence reaction kinetics and equilibria.

t-Butanol: The Established Benchmark

t-Butanol is a versatile polar protic solvent with a broad range of applications in organic synthesis and pharmaceutical processes. Its ability to dissolve a wide spectrum of organic compounds makes it a valuable medium for various reactions.[3] As a tertiary alcohol, t-butanol is resistant to oxidation under mild conditions, which imparts stability in certain synthetic environments.[3] It is particularly useful in nucleophilic substitution reactions, where it can serve as both a solvent and a reactant. For instance, in Sₙ1 reactions, its polar protic nature helps stabilize carbocation intermediates.[4][5] In the pharmaceutical industry, t-butanol is employed in crystallization processes and as a solubilizer in formulations for injectables, sprays, and transdermal patches.[6][7]

This compound: A Potential Alternative

Due to the limited availability of experimental data, a direct comparison of this compound's performance with t-butanol is challenging. However, its structure, featuring both a hydroxyl group and an ether linkage, suggests it would also behave as a polar protic solvent. The presence of the methoxy (B1213986) group may influence its polarity, hydrogen bonding capabilities, and solvation power compared to t-butanol. It is plausible that this compound could offer advantages in specific applications where fine-tuning of solvent properties is required. Its predicted higher boiling point suggests it could be suitable for reactions requiring elevated temperatures.

Experimental Protocols for Comparative Solvent Evaluation

To provide a framework for the direct comparison of these two solvents, the following experimental protocols are proposed.

I. Protocol for Determining Solute Solubility

A standardized method for assessing the solubility of an active pharmaceutical ingredient (API) or other compounds of interest in both solvents is crucial for formulation development.

Objective: To determine the equilibrium solubility of a target compound in this compound and t-butanol at a controlled temperature.

Materials:

  • Target compound (e.g., API)

  • This compound

  • t-Butanol

  • Scintillation vials

  • Shaking incubator or magnetic stirrer with temperature control

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument for concentration determination

Procedure:

  • Add an excess amount of the target compound to separate vials containing a known volume of each solvent.

  • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand undisturbed for a short period to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the aliquots with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

  • Calculate the solubility in units such as mg/mL or mol/L.

II. Protocol for Evaluating Solvent Effects on Reaction Kinetics

The choice of solvent can significantly impact the rate of a chemical reaction. This protocol outlines a method for comparing the effect of this compound and t-butanol on the kinetics of a representative organic reaction, such as a nucleophilic substitution.

Objective: To compare the rate constants of a model reaction in this compound and t-butanol.

Model Reaction: A nucleophilic substitution reaction, for example, the reaction of an alkyl halide with a nucleophile.

Materials:

  • Reactants for the chosen model reaction

  • This compound

  • t-Butanol

  • Reaction vessel with temperature control and stirring

  • Sampling apparatus

  • Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC, or NMR)

Procedure:

  • Prepare stock solutions of the reactants in each of the two solvents.

  • In a temperature-controlled reaction vessel, bring the solvent to the desired reaction temperature.

  • Initiate the reaction by adding the reactants to the solvent with vigorous stirring.

  • At regular time intervals, withdraw small aliquots of the reaction mixture.

  • Quench the reaction in the aliquots if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the composition of each aliquot using a suitable analytical method to determine the concentration of reactants and/or products over time.

  • Plot the concentration of a reactant or product as a function of time.

  • From the kinetic data, determine the rate constant (k) for the reaction in each solvent.

  • Compare the rate constants to evaluate the relative performance of the two solvents in facilitating the reaction.

Visualizing Workflows and Logical Relationships

To aid in the conceptualization of the experimental processes, the following diagrams have been generated using the DOT language.

SolventSelectionWorkflow cluster_0 Phase 1: Physicochemical Property Analysis cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis and Selection A Identify Target Solvents (this compound & t-Butanol) B Gather Physicochemical Data (Boiling Point, Density, Polarity, etc.) A->B C Solubility Studies (e.g., with APIs) B->C D Reaction Kinetic Studies (e.g., Nucleophilic Substitution) B->D E Compare Solubility Data C->E F Compare Reaction Rate Constants D->F G Select Optimal Solvent for Specific Application E->G F->G

A logical workflow for comparative solvent selection.

SolubilityDeterminationWorkflow A Prepare Saturated Solutions (Excess Solute in Each Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Separate Supernatant from Solid B->C D Dilute Supernatant C->D E Analyze Concentration (e.g., by HPLC) D->E F Calculate Solubility E->F

An experimental workflow for solubility determination.

Conclusion

While t-butanol is a well-understood and versatile solvent, the limited data on this compound suggests it may be a viable alternative in certain applications, particularly those requiring a higher boiling point. The direct comparison of these two solvents through the detailed experimental protocols outlined in this guide is essential to fully elucidate their respective advantages and disadvantages. For researchers and drug development professionals, a systematic evaluation of solvent properties and performance is paramount for optimizing chemical processes and ensuring the quality and efficacy of the final product. Further experimental investigation into the properties and applications of this compound is warranted to unlock its full potential as a solvent in the pharmaceutical industry.

References

A Comparative Analysis of Methoxypropanol Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol monomethyl ether (PGME) is a widely utilized solvent in numerous industrial and commercial applications. It exists as two primary isomers: 1-methoxy-2-propanol (B31579) (the alpha-isomer) and 2-methoxy-1-propanol (the beta-isomer). While structurally similar, these isomers exhibit distinct toxicological profiles, a critical consideration for risk assessment and safe handling. This guide provides an objective comparison of their toxicity, supported by experimental data, to inform researchers and professionals in the field.

Key Toxicity Differences: An Overview

Commercial PGME is predominantly composed of the alpha-isomer (>99.5%), with the beta-isomer present as a minor impurity.[1][2] This compositional characteristic is significant because the beta-isomer is associated with greater toxicity concerns.[3][4][5] The primary difference in their toxic effects stems from their distinct metabolic pathways.[3][4][5] The alpha-isomer is of low overall toxicity, whereas the beta-isomer has been shown to have more pronounced reproductive and developmental effects in animal studies.[6][7][8]

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for both methoxypropanol (B72326) isomers from various experimental studies.

Toxicity EndpointIsomerSpeciesRouteValueReference
Acute Toxicity (LD50) 1-methoxy-2-propanol (α)RatOral5660 mg/kg[9]
1-methoxy-2-propanol (α)RatOral7.1 g/kg[10]
2-methoxy-1-propanol (β)RatOral5710 mg/kg[1]
2-methoxy-1-propanol (β)RatOral7.0 g/kg[10]
2-methoxy-1-propanol (β)RabbitDermal5660 mg/kg[1]
Inhalation Toxicity (LC50) 1-methoxy-2-propanol (α)RatInhalation7000 ppm / 6h[9]
1-methoxy-2-propanol (α)Guinea PigInhalation15,000 ppm / 10h[11]
No-Observed-Adverse-Effect Level (NOAEL) 1-methoxy-2-propanol (α)RatInhalation (2-gen study)300 ppm (adults)[12]
1-methoxy-2-propanol (α)RatInhalation (2-gen study)1000 ppm (offspring)[12]
2-methoxy-1-propanol (β)RabbitInhalation (developmental)145 ppm[6][8]

Metabolic Pathways and Mechanism of Toxicity

The differential toxicity of the methoxypropanol isomers is primarily attributed to their distinct metabolic routes.

  • 1-Methoxy-2-propanol (α-isomer): The principal metabolic pathway for the alpha-isomer is hepatic O-demethylation.[6] It can also be conjugated to form sulfate (B86663) and glucuronide metabolites.[13] This metabolism does not lead to the formation of significantly toxic intermediates.

  • 2-Methoxy-1-propanol (β-isomer): In contrast, the beta-isomer is metabolized by alcohol and aldehyde dehydrogenases to 2-methoxypropionic acid (2-MPA).[3][4][6] This metabolite is structurally similar to methoxyacetic acid (MAA), a known teratogen, and is considered responsible for the developmental toxicity observed with the beta-isomer.[14] 2-MPA has a relatively long elimination half-life, which can contribute to its toxic potential.[14]

G cluster_alpha 1-Methoxy-2-propanol (α-isomer) Metabolism cluster_beta 2-Methoxy-1-propanol (β-isomer) Metabolism A 1-Methoxy-2-propanol B Hepatic O-demethylation A->B Primary Pathway C Sulfate and Glucuronide Conjugates A->C Conjugation D Low Toxicity Metabolites B->D C->D E 2-Methoxy-1-propanol F Alcohol/Aldehyde Dehydrogenase E->F G 2-Methoxypropionic Acid (2-MPA) F->G H Developmental Toxicity G->H Mechanism of Toxicity

Metabolic pathways of methoxypropanol isomers.

Experimental Protocols: A Representative Example

To assess the subchronic inhalation toxicity of methoxypropanol isomers, a study might follow a protocol similar to the one described below, based on methodologies reported in the literature.[15][16][17]

Objective: To evaluate the potential systemic and target organ toxicity of a methoxypropanol isomer following repeated inhalation exposure in a rodent model.

Experimental Design:

  • Animal Model: Wistar rats (equal numbers of males and females).

  • Exposure Groups: Four groups of animals are typically used: a control group (exposed to filtered air) and three treatment groups exposed to different concentrations of the test substance (e.g., 100, 500, and 2500 ppm).

  • Exposure Conditions: Whole-body inhalation exposure for 6 hours per day, 5 days per week, for a duration of 4 weeks.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for any signs of toxicity, including changes in behavior, appearance, and respiratory patterns.

    • Body Weight: Measured weekly to assess growth and general health.

    • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to analyze for changes in red and white blood cell counts, hemoglobin, and various biochemical markers of organ function (e.g., liver enzymes, kidney function tests).

    • Organ Weights: At necropsy, key organs (e.g., liver, kidneys, lungs, spleen, thymus, gonads) are weighed.

    • Histopathology: Tissues from all major organs are preserved, sectioned, stained, and examined microscopically for any treatment-related pathological changes.

G start Start: Acclimatization of Animals exposure Subchronic Inhalation Exposure (e.g., 6h/day, 5 days/week, 4 weeks) start->exposure monitoring In-life Monitoring (Clinical signs, Body weight) exposure->monitoring Daily/Weekly termination Terminal Procedures monitoring->termination necropsy Necropsy and Organ Weight Analysis termination->necropsy blood Blood Collection (Hematology, Clinical Chemistry) termination->blood histopathology Histopathological Examination of Tissues necropsy->histopathology data Data Analysis and Interpretation blood->data histopathology->data report Final Report data->report

References

A Comparative Guide to the Characterization of 2-Methoxy-2-methylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the physicochemical and spectroscopic properties of derivatives of 2-Methoxy-2-methylpropan-1-ol, including its corresponding aldehyde, carboxylic acid, and acetate (B1210297) ester. Detailed experimental protocols for the synthesis and characterization of these derivatives are presented to support researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

Comparative Data of this compound and Its Derivatives

The following table summarizes the key physical and chemical properties of this compound and its synthesized derivatives. This allows for a direct comparison of how the functional group modification influences these characteristics.

PropertyThis compound2-Methoxy-2-methylpropanal2-Methoxy-2-methylpropanoic acid2-Methoxy-2-methylpropyl acetate
Molecular Formula C₅H₁₂O₂C₅H₁₀O₂C₅H₁₀O₃C₇H₁₄O₃
Molecular Weight ( g/mol ) 104.15[1]102.13[2][3]118.13146.18
Appearance LiquidLiquidSolid or LiquidLiquid
Boiling Point (°C) 145-14798-100[4]--
Density (g/cm³) 0.9350.889 (Predicted)[4]--

Synthetic Pathways and Experimental Protocols

The following sections detail the synthetic routes from this compound to its aldehyde, carboxylic acid, and acetate derivatives.

Synthesis of Derivatives from this compound

The transformation of the primary alcohol in this compound allows for the synthesis of various functional derivatives. The oxidation of the alcohol yields the corresponding aldehyde, which can be further oxidized to the carboxylic acid. Esterification of the alcohol with an acetylating agent produces the acetate ester.

SynthesisPathways This compound This compound 2-Methoxy-2-methylpropanal 2-Methoxy-2-methylpropanal This compound->2-Methoxy-2-methylpropanal Mild Oxidation (e.g., PCC, Swern) 2-Methoxy-2-methylpropyl acetate 2-Methoxy-2-methylpropyl acetate This compound->2-Methoxy-2-methylpropyl acetate Esterification (e.g., Acetic Anhydride (B1165640), DMAP) 2-Methoxy-2-methylpropanoic acid 2-Methoxy-2-methylpropanoic acid 2-Methoxy-2-methylpropanal->2-Methoxy-2-methylpropanoic acid Oxidation (e.g., Jones Reagent)

Synthetic routes from this compound.
Experimental Protocol: Oxidation to 2-Methoxy-2-methylpropanal

This protocol describes the oxidation of a primary alcohol to an aldehyde using Pyridinium Chlorochromate (PCC) as the oxidizing agent.[2][4][5][6][7]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Celite® or Silica (B1680970) Gel

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Short path distillation apparatus

Procedure:

  • In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend PCC (1.5 equivalents) in anhydrous DCM (5 volumes relative to the alcohol).

  • Add Celite® or powdered molecular sieves to the suspension to prevent the formation of a tar-like residue.[4]

  • Dissolve this compound (1 equivalent) in anhydrous DCM (2 volumes).

  • Slowly add the alcohol solution to the stirred PCC suspension at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with additional diethyl ether.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude aldehyde by short path distillation.

Experimental Protocol: Oxidation to 2-Methoxy-2-methylpropanoic acid

This protocol details the oxidation of a primary alcohol to a carboxylic acid using the Jones reagent.[8][9][10][11]

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in sulfuric acid and water)

  • Acetone (B3395972)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stir bar and cool the flask in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution. A color change from orange/red to green/blue should be observed.

  • Continue adding the Jones reagent until the orange/red color persists, indicating that the alcohol has been completely consumed.

  • Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

  • Quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange/red color disappears completely.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the aqueous layer and extract it twice more with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid as its sodium salt.

  • Acidify the aqueous bicarbonate solution with concentrated HCl until it is acidic to litmus (B1172312) paper, which will precipitate the carboxylic acid.

  • Extract the carboxylic acid with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-Methoxy-2-methylpropanoic acid.

  • The product can be further purified by recrystallization or distillation.

Experimental Protocol: Esterification to 2-Methoxy-2-methylpropyl acetate

This protocol describes the esterification of a primary alcohol using acetic anhydride and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[12][13]

Materials:

  • This compound

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (B128534)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution in an ice bath and slowly add acetic anhydride (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by distillation.

Spectroscopic Characterization Data

¹H NMR Spectroscopic Data (Predicted)
CompoundChemical Shift (δ, ppm) and Multiplicity
This compound ~3.4 (s, 2H, -CH₂OH), ~3.2 (s, 3H, -OCH₃), ~1.1 (s, 6H, -C(CH₃)₂)
2-Methoxy-2-methylpropanal ~9.6 (s, 1H, -CHO), ~3.3 (s, 3H, -OCH₃), ~1.2 (s, 6H, -C(CH₃)₂)
2-Methoxy-2-methylpropanoic acid ~11-12 (br s, 1H, -COOH), ~3.3 (s, 3H, -OCH₃), ~1.3 (s, 6H, -C(CH₃)₂)
2-Methoxy-2-methylpropyl acetate ~4.0 (s, 2H, -CH₂OAc), ~3.2 (s, 3H, -OCH₃), ~2.1 (s, 3H, -COCH₃), ~1.2 (s, 6H, -C(CH₃)₂)
¹³C NMR Spectroscopic Data (Predicted)
CompoundChemical Shift (δ, ppm)
This compound ~75 (-C(CH₃)₂), ~70 (-CH₂OH), ~50 (-OCH₃), ~22 (-C(CH₃)₂)
2-Methoxy-2-methylpropanal ~203 (-CHO), ~80 (-C(CH₃)₂), ~51 (-OCH₃), ~21 (-C(CH₃)₂)
2-Methoxy-2-methylpropanoic acid ~178 (-COOH), ~78 (-C(CH₃)₂), ~51 (-OCH₃), ~22 (-C(CH₃)₂)
2-Methoxy-2-methylpropyl acetate ~171 (-C=O), ~74 (-C(CH₃)₂), ~68 (-CH₂OAc), ~51 (-OCH₃), ~21 (-COCH₃), ~22 (-C(CH₃)₂)
IR Spectroscopic Data
CompoundKey Absorption Bands (cm⁻¹)
This compound 3400 (br, O-H stretch), 2970-2850 (C-H stretch), 1100 (C-O stretch)
2-Methoxy-2-methylpropanal 2970-2850 (C-H stretch), 2820, 2720 (aldehyde C-H stretch), 1730 (C=O stretch), 1100 (C-O stretch)
2-Methoxy-2-methylpropanoic acid 3300-2500 (br, O-H stretch of carboxylic acid), 2970-2850 (C-H stretch), 1710 (C=O stretch), 1100 (C-O stretch)
2-Methoxy-2-methylpropyl acetate 2970-2850 (C-H stretch), 1740 (C=O stretch of ester), 1240 (C-O stretch of ester), 1100 (C-O stretch of ether)

Experimental Workflow for Characterization

The following diagram illustrates a general workflow for the characterization of a synthesized derivative of this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Workup Workup Synthesis->Workup Purification Purification Workup->Purification TLC_Analysis TLC Analysis Purification->TLC_Analysis NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry

General workflow for synthesis and characterization.

References

2-Methoxy-2-methylpropan-1-ol: A Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and reagents is a critical factor in the successful synthesis of complex molecules. 2-Methoxy-2-methylpropan-1-ol, a bifunctional organic molecule, has emerged as a valuable building block and solvent in the synthesis of various pharmaceutical intermediates. This guide provides a comparative overview of its applications, supported by available experimental data, to aid in the selection of optimal synthetic routes.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a solvent is paramount for its application in chemical synthesis. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
Boiling Point 123.6 ± 8.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Physical Form Liquid

Applications in the Synthesis of Pharmaceutical Intermediates

This compound has been utilized in the synthesis of several complex organic molecules, including derivatives of pyridazinone and 3-phenylpropionic acid, which are important scaffolds in drug discovery.

Synthesis of Pyridazinone Derivatives

In the synthesis of certain pyridazinone compounds, this compound has been employed as a reactant. For instance, in the preparation of a specific intermediate, 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile, the use of this compound as a starting material resulted in a high yield of 88%.[1]

Experimental Protocol: To a solution of 2-methylpropane-1,2-diol (B142230) in DMF under an argon atmosphere, NaH was added. After stirring, 3-chloropyridine-4-carbonitrile was added, and the reaction was stirred for 2 hours at room temperature. The product was extracted with EtOAc and purified by silica (B1680970) chromatography. A similar procedure was followed using this compound as the starting material to yield 3-(2-methoxy-2-methylpropoxy)pyridine-4-carbonitrile.[1]

While a direct comparison with other solvents for this specific reaction is not provided in the available literature, the high yield achieved highlights the efficacy of this compound in this synthetic step.

Synthesis of 3-Phenylpropionic Acid Derivatives

This compound has also been used in the synthesis of branched 3-phenylpropionic acid derivatives, which are of interest in cardiovascular disease research.[2] In one patented example, it is used as a reagent in a multi-step synthesis.

Experimental Protocol: In a reaction to prepare a specific branched 3-phenylpropionic acid derivative, this compound dissolved in dichloromethane (B109758) was added dropwise to the reaction mixture at -70°C.[2]

The available documentation does not offer a comparative analysis of yields with alternative alcohols for this particular synthesis. However, its selection in a patented synthetic route suggests its utility in achieving the desired molecular complexity.

Role as a Precursor for Brominated Intermediates

This compound serves as a precursor for the synthesis of 1-Bromo-2-methoxy-2-methylpropane, a versatile building block in its own right. The bromination of this compound can be achieved using various brominating agents.

Experimental Protocol for Bromination: A solution of this compound in a suitable solvent (e.g., dichloromethane) is cooled to 0-5°C. A brominating agent, such as phosphorus tribromide in dichloromethane, is added dropwise while maintaining the temperature below 10°C. The reaction mixture is then stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Gas Chromatography (GC).[3]

Factors affecting the yield of this reaction include temperature control and the prevention of side reactions. While specific comparative yield data with other starting alcohols is not available, the detailed protocol provides a solid baseline for optimization.

Comparison with Alternatives

The primary alternatives to this compound in the applications described would be other structurally similar alcohols or ether-alcohols. These could include, but are not limited to, tert-butanol, isopropanol, and other methoxy-substituted alcohols.

The choice of solvent or reagent can significantly impact reaction outcomes, including yield, purity, and reaction time. The bifunctional nature of this compound, containing both a hydroxyl and a methoxy (B1213986) group, offers unique solubility and reactivity properties that may be advantageous in specific synthetic contexts. For example, the methoxy group can influence the polarity and coordinating ability of the molecule, which can be beneficial in dissolving a range of reactants and stabilizing transition states.

Unfortunately, the currently available literature does not provide direct, quantitative comparisons of this compound with these alternatives in the form of tabulated yield data for the same reactions. Such data would be invaluable for making a fully informed, objective decision on the optimal compound for a given synthesis.

Conclusion

This compound is a valuable and versatile compound in the synthesis of complex pharmaceutical intermediates. Its utility has been demonstrated in high-yield reactions for the preparation of pyridazinone and 3-phenylpropionic acid derivatives. Furthermore, it serves as a key starting material for the synthesis of brominated building blocks.

While the available literature provides strong indications of its effectiveness, there is a clear need for direct comparative studies that quantify its performance against other common solvents and reagents. Such studies would provide the empirical data necessary for researchers and drug development professionals to make fully informed decisions and to optimize their synthetic strategies.

Visualizing Synthetic Pathways

To better illustrate the role of this compound in the described syntheses, the following diagrams outline the key transformations.

Synthesis_of_Pyridazinone_Intermediate This compound This compound Reaction Reaction This compound->Reaction 3-Chloropyridine-4-carbonitrile 3-Chloropyridine-4-carbonitrile 3-Chloropyridine-4-carbonitrile->Reaction 3-(2-Methoxy-2-methylpropoxy)pyridine-4-carbonitrile 3-(2-Methoxy-2-methylpropoxy)pyridine-4-carbonitrile Reaction->3-(2-Methoxy-2-methylpropoxy)pyridine-4-carbonitrile NaH, DMF, RT, 2h (88% Yield) Bromination_Reaction This compound This compound Reaction Reaction This compound->Reaction Brominating_Agent Brominating Agent (e.g., PBr3) Brominating_Agent->Reaction 1-Bromo-2-methoxy-2-methylpropane 1-Bromo-2-methoxy-2-methylpropane Reaction->1-Bromo-2-methoxy-2-methylpropane DCM, 0-5°C to RT, 4-6h

References

Unveiling the Landscape of Alcohol Protection: A Comparative Analysis of Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals no significant data on the use of "2-Methoxy-2-methylpropan-1-ol" as a protecting group for alcohols in synthetic chemistry. In its place, this guide provides a detailed comparison of three ubiquitously employed protecting groups: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Benzyl (B1604629) (Bn) ether. This analysis is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate protecting group strategy for their synthetic endeavors.

The strategic protection and deprotection of hydroxyl groups are fundamental to the successful execution of complex multi-step organic syntheses. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups present in the molecule. This guide offers an objective comparison of the performance of MOM, TBDMS, and Bn protecting groups, supported by experimental data and detailed methodologies.

Comparative Stability of Alcohol Protecting Groups

The choice of a protecting group is critically dependent on its stability across a range of reaction conditions. The following table summarizes the stability of MOM, TBDMS, and Benzyl ethers to common reagents encountered in organic synthesis.

Reagent/ConditionMethoxymethyl (MOM) Ethertert-Butyldimethylsilyl (TBDMS) EtherBenzyl (Bn) Ether
Aqueous Acid (e.g., HCl, AcOH) Labile[1][2][3]Labile (slower than MOM)[4][5]Stable (cleaved by strong acid)[6][7]
Aqueous Base (e.g., NaOH, K₂CO₃) Stable[8]Stable[4]Stable[7]
Organometallics (e.g., RLi, RMgX) Stable[2]StableStable
Hydride Reductants (e.g., LiAlH₄, NaBH₄) Stable[3]StableStable
Catalytic Hydrogenation (H₂, Pd/C) StableStableLabile [6]
Oxidizing Agents (e.g., CrO₃, KMnO₄) Stable[8]StableLabile to some strong oxidants[6][9]
Fluoride (B91410) Ion (e.g., TBAF) StableLabile [4]Stable

Quantitative Comparison of Deprotection Methods

The ease and efficiency of a protecting group's removal are paramount. The following table presents quantitative data for the deprotection of MOM, TBDMS, and Benzyl ethers under various conditions.

Protecting GroupSubstrate TypeReagents and ConditionsTimeYield (%)
MOM Aromatic MOM EtherTMSOTf, 2,2'-bipyridyl, CH₃CN, RT15 min91[2]
MOM Aliphatic MOM Etherp-Toluenesulfonic acid, Solvent-free, RT30 min85-98[2]
MOM Various MOM EthersZrCl₄, Isopropanol, Reflux20-45 minHigh[10]
TBDMS Primary TBDMS EtherOxone®, 50% aq. Methanol (B129727), RT2.5-3 hHigh[11]
TBDMS Various TBDMS EthersAcetyl chloride (cat.), Dry MeOH, 0°C to RT0.5-2 hHigh[11][12][13]
TBDMS Phenolic TBDMS EtherKHF₂, MeOH, RT30 min91[14]
Benzyl Benzyl-protected PEG linker10% Pd/C, H₂, MeOH or EtOH-High[15]
Benzyl Various Benzyl EthersBCl₃·SMe₂, CH₂Cl₂-High[16]
Benzyl O-Benzyl CarbohydratesOzone, then NaOMe-High[9]

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful application of protecting group strategies.

Methoxymethyl (MOM) Ether

Protection of a Primary Alcohol: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.5 M) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.5 equiv).[1] Slowly add methoxymethyl chloride (MOMCl, 1.2 equiv) to the solution.[1] Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Deprotection using Hydrochloric Acid: Dissolve the MOM-protected compound (1.0 equiv) in a mixture of methanol and water (e.g., 4:1 v/v).[1] Add a catalytic amount of concentrated hydrochloric acid. Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Once complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution, remove the methanol under reduced pressure, and extract the product.[1]

tert-Butyldimethylsilyl (TBDMS) Ether

Protection of a Primary Alcohol: To a stirred solution of the primary alcohol (1.0 equiv) and imidazole (B134444) (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF), add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) at room temperature.[5] Stir the reaction for 12-24 hours, monitoring by TLC. Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297). Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.[5]

Deprotection using Tetrabutylammonium Fluoride (TBAF): Dissolve the TBDMS-protected alcohol in anhydrous tetrahydrofuran (B95107) (THF) at room temperature under an inert atmosphere.[5] Add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise. Stir the reaction for 1-4 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product.[5]

Benzyl (Bn) Ether

Protection of an Alcohol (Williamson Ether Synthesis): To a solution of the alcohol (1.0 equiv) in dry DMF or THF under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv) at 0 °C.[17] Then, add benzyl bromide (BnBr, 1.5–2.0 equiv) to the solution.[17] Stir the reaction mixture, allowing it to warm to room temperature, until the starting material is consumed as monitored by TLC. Quench the reaction with an excess of triethylamine (B128534) at 0 °C. Dilute with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by chromatography.[17]

Deprotection by Catalytic Hydrogenolysis: Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol, ethanol, or ethyl acetate.[15] Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under an inert atmosphere.[15] Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon). Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC). Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the deprotected alcohol.[15]

Visualizing Protecting Group Strategies

Workflow for Protecting Group Selection and Application

G cluster_0 Protecting Group Strategy A Identify Target Molecule & Functional Groups B Analyze Reaction Conditions for Synthesis A->B C Select Orthogonal Protecting Group B->C D Protection Reaction C->D E Synthetic Transformation(s) D->E F Deprotection Reaction E->F G Final Product F->G

Caption: General workflow for employing a protecting group strategy in organic synthesis.

Reaction Mechanisms

MOM Ether Protection and Deprotection

MOM_Mechanism cluster_protection MOM Protection cluster_deprotection MOM Deprotection ROH R-OH MOM_Ether R-O-CH₂-OMe ROH->MOM_Ether + MOMCl, Base MOMCl MeO-CH₂-Cl Base Base (e.g., DIPEA) MOM_Ether_D R-O-CH₂-OMe ROH_D R-OH MOM_Ether_D->ROH_D + H⁺ H_plus H⁺ (Acid)

Caption: Protection of an alcohol as a MOM ether and its subsequent acidic cleavage.

TBDMS Ether Protection and Deprotection

TBDMS_Mechanism cluster_protection TBDMS Protection cluster_deprotection TBDMS Deprotection ROH R-OH TBDMS_Ether R-O-SiMe₂t-Bu ROH->TBDMS_Ether + TBDMSCl, Imidazole TBDMSCl t-BuMe₂Si-Cl Imidazole Imidazole TBDMS_Ether_D R-O-SiMe₂t-Bu ROH_D R-OH TBDMS_Ether_D->ROH_D + F⁻ F_minus F⁻ (e.g., TBAF)

Caption: Silylation of an alcohol with TBDMSCl and its removal using a fluoride source.

Benzyl Ether Protection and Deprotection

Bn_Mechanism cluster_protection Benzyl Protection cluster_deprotection Benzyl Deprotection ROH R-OH Bn_Ether R-O-Bn ROH->Bn_Ether + BnBr, Base BnBr Bn-Br Base Base (e.g., NaH) Bn_Ether_D R-O-Bn ROH_D R-OH Bn_Ether_D->ROH_D + H₂, Pd/C H2_PdC H₂, Pd/C

Caption: Benzylation of an alcohol via Williamson ether synthesis and deprotection by catalytic hydrogenolysis.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-2-methylpropan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

The disposal of 2-Methoxy-2-methylpropan-1-ol must be handled as hazardous waste. This is due to its flammability and potential for environmental harm if not managed correctly. All waste must be handled in accordance with local, state, and federal regulations.

Key Disposal Steps:

  • Waste Identification and Collection:

    • Treat all this compound waste, including unused product and contaminated materials, as hazardous.

    • Collect the waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.

    • Do not mix this waste with other types of waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][2]

    • Ensure the storage area is designated for flammable liquid waste.

    • Keep the container tightly closed to prevent the release of vapors.[1][2]

  • Disposal:

    • The primary method for the disposal of this compound is through a licensed chemical waste disposal company.[1]

    • This typically involves incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize harmful flue gases.[3]

    • Never dispose of this compound down the drain or in regular trash.[3][4]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as absorbent pads, personal protective equipment (PPE), and empty containers, should be treated as hazardous waste.

    • Contaminated packaging should be disposed of in the same manner as the unused product.[3] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill, where permitted.[3]

Quantitative Data Summary

While specific data for this compound is limited, the table below provides data for a structurally similar compound, 1-Methoxy-2-propanol, to offer a general understanding of the expected physical and chemical properties.

PropertyValue (for 1-Methoxy-2-propanol)
UN Number 3092
Hazard Class 3 (Flammable Liquid)
Packing Group III
Flash Point Approximately 32 °C (90 °F)
Explosion Limits 1.8 - 16.3 vol % in air
Autoignition Temperature Approximately 270 °C (518 °F)

Note: This data is for 1-Methoxy-2-propanol and should be used as a general guideline only.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the standard procedures for flammable liquid waste. The key "protocol" is the adherence to your institution's hazardous waste management plan, which should include the following steps:

  • Waste Characterization: Properly identify and characterize the waste as this compound.

  • Containerization: Select a suitable container and label it clearly with the chemical name and associated hazards.

  • Accumulation: Store the waste in a designated satellite accumulation area.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Pickup and Transport: Arrange for the pickup of the waste by a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste collect Collect Waste in Labeled, Sealed Container start->collect spill Accidental Spill start->spill store Store in Cool, Dry, Well-Ventilated Area (Flammable Waste Storage) collect->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs transport Licensed Contractor Transports Waste contact_ehs->transport dispose Dispose via Chemical Incineration transport->dispose end_disposal End: Proper Disposal dispose->end_disposal contain_spill Contain Spill with Inert Absorbent Material spill->contain_spill collect_spill Collect Contaminated Material as Hazardous Waste contain_spill->collect_spill collect_spill->store

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Methoxy-2-methylpropan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-Methoxy-2-methylpropan-1-ol (CAS No. 22665-67-4).[1][2] Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for similar chemicals.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesChemical splash goggles are recommended.
Hand Protection Chemical-Resistant GlovesNitrile rubber, neoprene, or PVC gloves are suitable. Inspect gloves for degradation or punctures before and during use.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant and anti-static lab coat is recommended. For larger quantities or splash potential, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation.In case of insufficient ventilation, spills, or aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.

Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Ignition Sources: This compound is expected to be flammable. Keep away from open flames, hot surfaces, and sparks. Use non-sparking tools and explosion-proof equipment.[3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[3]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent, such as sand or earth.

  • Collection: Collect the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

First Aid Measures

In case of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE 1. Assess Hazards Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area 2. Don PPE Dispense Chemical Dispense Chemical Prepare Work Area->Dispense Chemical 3. Ensure Ventilation Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment 4. Use Fume Hood Decontaminate Decontaminate Perform Experiment->Decontaminate 5. Post-Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste 6. Clean Equipment Dispose Waste Dispose Waste Segregate Waste->Dispose Waste 7. Label Correctly

Figure 1. A workflow diagram for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.